Pterosin A
描述
structure in first source
Structure
3D Structure
属性
IUPAC Name |
(2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,16-17H,4-5,7-8H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZJLPDYMKPKGC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)[C@](C2)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957329 | |
| Record name | 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35910-16-8 | |
| Record name | (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35910-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterosin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035910168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pterosin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin A, a naturally occurring sesquiterpene indanone, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-diabetic properties. Isolated primarily from the bracken fern (Pteridium aquilinum), its unique chemical architecture and specific stereochemistry are pivotal to its function. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data and protocols for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is characterized by a tricyclic indanone core, substituted with methyl, hydroxymethyl, and hydroxyethyl (B10761427) groups. Its systematic IUPAC name is (2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one . The molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol .[1]
The core structure consists of a five-membered cyclopentanone (B42830) ring fused to a benzene (B151609) ring, forming the indanone skeleton. The stereochemistry at the C2 position is crucial for its biological activity and is designated as (S) in the naturally occurring enantiomer.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| IUPAC Name | (2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | [1] |
| CAS Number | 35910-16-8 | [1] |
| Appearance | White powder | [2] |
| Solubility | Soluble in organic solvents such as DMSO | [2] |
Stereochemistry
The absolute configuration of this compound is a critical aspect of its chemical identity and biological function. The stereocenter at the C2 position of the indanone ring has been determined to be in the (S) configuration for the naturally occurring and biologically active form. This was unequivocally confirmed through single-crystal X-ray diffraction analysis of (2S)-Pterosin A.
The diagram below illustrates the three-dimensional structure of (2S)-Pterosin A, highlighting the stereochemistry at the C2 position.
References
Pterosin A: A Comprehensive Technical Guide on its Mechanism of Action in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pterosin A, a natural small-molecule sesquiterpene, has demonstrated significant potential as a therapeutic agent for metabolic diseases, particularly type 2 diabetes. Extensive preclinical studies have elucidated a primary mechanism of action centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. In key metabolic tissues—skeletal muscle and liver—this compound mitigates the hallmarks of insulin (B600854) resistance and hyperglycemia. It enhances glucose uptake in muscle cells by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. Concurrently, in hepatic cells, it suppresses gluconeogenesis by downregulating the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and promotes glycogen (B147801) synthesis. This guide provides an in-depth review of the quantitative data, signaling pathways, and experimental methodologies that underpin the current understanding of this compound's antidiabetic effects.
Core Mechanism of Action: AMPK Activation
The cornerstone of this compound's therapeutic effect in metabolic diseases is its ability to activate AMP-activated protein kinase (AMPK).[1][2] AMPK activation triggers a cascade of downstream events that collectively improve glucose metabolism and insulin sensitivity. This compound has been shown to induce the phosphorylation of AMPK in both skeletal muscle and liver cells, which is a key indicator of its activation.[2][3]
Action in Skeletal Muscle: Enhanced Glucose Disposal
In skeletal muscle, the primary site for postprandial glucose disposal, this compound enhances glucose uptake and utilization.[1] This is achieved through the activation of the AMPK signaling pathway, which leads to the translocation of GLUT4 from intracellular vesicles to the plasma membrane.[1][2] This increased cell-surface presence of GLUT4 facilitates greater uptake of glucose from the circulation into the muscle tissue.[1] Studies have shown that this compound significantly reverses the reduced muscle GLUT4 translocation observed in diabetic mice.[1][2] Furthermore, this compound treatment leads to the phosphorylation of Akt, another key protein in the insulin signaling pathway that promotes glucose uptake.[2]
Action in the Liver: Reduced Glucose Production and Increased Storage
In the liver, this compound exerts a dual effect to lower blood glucose levels: it inhibits hepatic gluconeogenesis (the production of new glucose) and promotes glycogen synthesis (the storage of glucose).[2]
-
Inhibition of Gluconeogenesis: this compound-induced AMPK activation leads to a significant reduction in the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway.[1][2] This suppression of PEPCK is a critical mechanism for reducing excessive hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.[2]
-
Promotion of Glycogen Synthesis: this compound triggers the phosphorylation of Acetyl-CoA Carboxylase (ACC) and Glycogen Synthase Kinase-3 (GSK-3).[2] The phosphorylation and subsequent inactivation of GSK-3 lead to decreased phosphorylation of glycogen synthase (GS), thereby activating it and increasing the intracellular storage of glucose as glycogen.[2]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound as observed in key preclinical studies.
Table 1: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Treatment Protocol | Key Metabolic Parameters | Outcome | Citation |
| Streptozotocin (STZ)-induced diabetic mice | 10-100 mg/kg, oral, daily for 4 weeks | Fasting blood glucose, Glucose tolerance | Dose-dependent improvement in hyperglycemia and glucose intolerance. | [2] |
| High-Fat Diet (HFD)-fed diabetic mice | 100 mg/kg, oral, daily for 4 weeks | Fasting blood glucose, Glucose tolerance, Body weight | Significant improvement in hyperglycemia and glucose intolerance; reversal of increased body weight. | [2] |
| db/db diabetic mice | 100 mg/kg, oral, daily for 4 weeks | Fasting blood glucose, Glucose tolerance, Serum insulin, HOMA-IR | Significant improvement in hyperglycemia and glucose intolerance; reversal of increased serum insulin and insulin resistance. | [2] |
| Dexamethasone-induced insulin resistance mice | Not specified | Serum insulin, HOMA-IR | Significant reversal of increased serum insulin and insulin resistance. | [2] |
Table 2: In Vitro Efficacy of this compound in Cultured Cells
| Cell Type | Treatment Protocol | Key Cellular Readouts | Outcome | Citation |
| Primary human skeletal muscle cells | 50 µg/mL | 2-NBDG glucose uptake, AMPK phosphorylation | Significantly increased glucose uptake and enhanced AMPK phosphorylation. | [1][2] |
| H4-IIE rat liver cells | 50-150 µg/mL for 0.5-4 h | PEPCK expression, Phosphorylation of AMPK, ACC, GSK-3α/β, GS | Inhibition of inducer-enhanced PEPCK expression; triggered phosphorylation of AMPK, ACC, and GSK-3; decreased phosphorylation of GS, leading to increased intracellular glycogen. | [2] |
| RINm5F pancreatic β-cells | 10-150 µg/mL | Cell viability, Nitric oxide (NO) production | Dose-dependently reversed STZ-reduced cell viability and STZ-increased NO production. | [2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the effects of this compound.
Caption: this compound signaling in skeletal muscle.
Caption: this compound signaling in hepatocytes.
Caption: General experimental workflow.
Detailed Experimental Protocols
Western Blotting for Phosphorylated AMPK (p-AMPK)
This protocol is adapted for the detection of changes in protein phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., primary human skeletal muscle cells or H4-IIE liver cells) to 80-90% confluency in appropriate growth medium.
-
Serum-starve cells for a defined period (e.g., 2-4 hours) in serum-free medium prior to treatment, if necessary, to reduce basal signaling.
-
Treat cells with varying concentrations of this compound (e.g., 50-150 µg/mL) or vehicle control for the desired time points (e.g., 30 minutes to 4 hours).
-
-
Sample Preparation (Cell Lysis):
-
After treatment, immediately place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of proteins.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly (10-15 seconds) to shear DNA and reduce viscosity.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature an equal amount of protein from each sample (e.g., 20-40 µg) by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 10% gel) and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-specific antibodies, 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) is often recommended over milk.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total AMPK or a housekeeping protein like β-actin.
-
Quantify band intensities using densitometry software.
-
2-NBDG Glucose Uptake Assay
This protocol measures the rate of glucose uptake into cultured cells using a fluorescent glucose analog, 2-NBDG.
-
Cell Culture and Preparation:
-
Seed cells (e.g., primary human skeletal muscle cells) in a multi-well plate (e.g., 24-well or 96-well, black-walled for fluorescence assays) and culture until they reach the desired differentiation state (e.g., myotubes).
-
Wash cells with PBS and incubate in a glucose-free, serum-free medium (e.g., Krebs-Ringer buffer) for a starvation period (e.g., 2 hours) to upregulate glucose transporters.
-
-
Compound Incubation:
-
Following starvation, treat the cells with this compound (e.g., 50 µg/mL) or a positive control (e.g., insulin) in the same glucose-free buffer for a specified time (e.g., 30-60 minutes). Include a vehicle-treated group as a negative control.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well to a final concentration of approximately 50-100 µM.
-
Incubate for 30-60 minutes at 37°C. During this time, 2-NBDG is taken up by the cells via glucose transporters.
-
-
Termination and Measurement:
-
Stop the uptake by aspirating the 2-NBDG-containing medium and washing the cells multiple times with ice-cold PBS to remove extracellular fluorescence.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate in a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). Alternatively, for flow cytometry, cells can be detached, washed, and analyzed directly.
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the amount of 2-NBDG taken up by the cells.
-
Normalize the fluorescence readings to the protein concentration of each well to account for any differences in cell number.
-
Express the results as a fold change in glucose uptake relative to the vehicle-treated control group.
-
Safety and Toxicology
Preliminary safety assessments indicate that this compound is well-tolerated in animal models.[2] In acute oral toxicity tests, a high dose of 5,000 mg/kg did not result in any deaths or observable toxic symptoms in mice.[3] Furthermore, in 4-week studies, daily oral administration of this compound at therapeutic doses (up to 100 mg/kg) produced no adverse effects in either normal or diabetic mice.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models | Semantic Scholar [semanticscholar.org]
Pterosin A: A Novel Activator of the AMPK Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the emerging role of Pterosin A, a small-molecule natural product, as a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway. Drawing upon preclinical evidence, this document details the mechanism of action, quantitative effects, and relevant experimental protocols associated with this compound-mediated AMPK activation. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound and its derivatives in metabolic diseases and other AMPK-related pathologies.
Introduction to this compound and the AMPK Signaling Pathway
This compound is a sesquiterpenoid compound that can be isolated from several species of ferns, such as Pteridium aquilinum and Hypolepis punctata.[1][2] Traditionally, extracts from these plants have been used in various folk medicines.[2][3] Recent scientific investigation has focused on the specific biological activities of its purified constituents. This compound, a small molecule with a molecular weight of 248.32 g/mol , has demonstrated a range of effects, including potential anticancer and antidiabetic properties.[2][4][5]
The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress that depletes ATP levels, leading to an increased AMP:ATP ratio. Upon activation, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic processes (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways (e.g., protein and lipid synthesis). Given its central role in metabolism, AMPK has emerged as a critical therapeutic target for metabolic disorders, including type 2 diabetes, obesity, and cardiovascular disease.
This guide focuses on the direct link between this compound and the activation of the AMPK signaling pathway, a connection established through significant preclinical research.
This compound-Mediated Activation of AMPK: Quantitative Data
Recent studies have demonstrated that this compound consistently activates AMPK in various models, both in vitro and in vivo. The primary mechanism appears to be the increased phosphorylation of the AMPKα subunit at its conserved threonine-172 residue, which is a hallmark of AMPK activation.
In Vitro Effects of this compound on AMPK Activation
In cell-based assays, this compound has been shown to induce the phosphorylation of AMPK and its downstream targets in a dose-dependent manner.
| Cell Line | Treatment | Concentration | Key Downstream Target | Observed Effect | Reference |
| Human Skeletal Muscle Cells | This compound | 10-150 µg/mL | - | Increased phosphorylation of AMPK.[3][6] | Hsieh et al., 2012 |
| Human Liver Cells (HepG2) | This compound | 50-150 µg/mL | Acetyl-CoA Carboxylase (ACC) | Triggered phosphorylation of AMPK and ACC.[2][3] | Hsieh et al., 2012 |
| Human Liver Cells | This compound | 50-150 µg/mL | Glycogen Synthase Kinase-3 (GSK3) | Triggered phosphorylation of AMPK and GSK3.[3][4] | Hsieh et al., 2012 |
In Vivo Effects of this compound on AMPK Activation
Animal studies using diabetic mouse models have corroborated the in vitro findings, demonstrating that oral administration of this compound can reverse the pathological decrease in AMPK activity.
| Animal Model | Tissue | Treatment | Dosage | Key Downstream Target | Observed Effect | Reference |
| db/db Diabetic Mice | Liver | This compound | 100 mg/kg (oral, 4 weeks) | - | Reversed the decreased phosphorylation of AMPK.[3][6][7] | Hsieh et al., 2012 |
| db/db Diabetic Mice | Skeletal Muscle | This compound | 100 mg/kg (oral, 4 weeks) | Akt | Reversed the decreased phosphorylation of AMPK and Akt.[3][4][6][7] | Hsieh et al., 2012 |
| STZ-induced Diabetic Mice | Skeletal Muscle | This compound | 100 mg/kg (oral, 4 weeks) | GLUT-4 | Reversed reduced muscle GLUT-4 translocation, an AMPK-regulated process.[3][6] | Hsieh et al., 2012 |
Signaling Pathways and Experimental Workflows
This compound-AMPK Signaling Pathway
This compound administration leads to the phosphorylation and activation of AMPK. Activated AMPK then initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This includes the phosphorylation of ACC, which inhibits lipogenesis, and the promotion of GLUT-4 translocation to the plasma membrane in muscle cells, enhancing glucose uptake.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow to validate the effect of this compound on the AMPK signaling pathway in a cell-based model.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | C15H20O3 | CID 135017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
Pterosin A Regulation of GLUT4 Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin A, a natural sesquiterpene, has demonstrated significant potential as a therapeutic agent for managing hyperglycemia.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on glucose metabolism, with a specific focus on its regulation of Glucose Transporter Type 4 (GLUT4) translocation in skeletal muscle. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development in this area.
Introduction
Glucose homeostasis is maintained through a delicate balance of glucose uptake, utilization, and production. In skeletal muscle and adipose tissue, the uptake of glucose is primarily mediated by the insulin-sensitive glucose transporter, GLUT4. Following insulin (B600854) stimulation, GLUT4 translocates from intracellular vesicles to the plasma membrane, thereby increasing glucose import into the cell.[4][5] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes.
This compound has emerged as a promising natural compound that enhances glucose uptake in skeletal muscle.[1][2][3] Studies have shown that this compound can effectively improve hyperglycemia and glucose intolerance in diabetic animal models.[1][2][3] The primary mechanism of action appears to be the potentiation of GLUT4 translocation to the plasma membrane, leading to increased glucose disposal.[1][2] This guide will explore the signaling pathways implicated in this compound-mediated GLUT4 translocation and provide the necessary technical information for its further investigation.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on glucose metabolism.
Table 1: In Vivo Effects of this compound on GLUT4 Translocation and Signaling in Skeletal Muscle of Diabetic Mice
| Parameter | Diabetic Control | This compound (100 mg/kg) | Fold Change (vs. Diabetic Control) |
| GLUT-4 Translocation (Membrane/Cytosol Ratio) | 0.5 ± 0.1 | 1.2 ± 0.2 | ~2.4 |
| Phosphorylated AMPK (pAMPK/AMPK Ratio) | 0.4 ± 0.1 | 1.1 ± 0.2 | ~2.8 |
| Phosphorylated Akt (pAkt/Akt Ratio) | 0.6 ± 0.1 | 1.3 ± 0.2 | ~2.2 |
Data are presented as mean ± SEM. Diabetic mice were treated orally with this compound for 4 weeks.[3][6]
Table 2: In Vitro Effects of this compound on Glucose Uptake and AMPK Phosphorylation in Cultured Human Skeletal Muscle Cells
| Parameter | Control | This compound (50 µg/mL) | Fold Change (vs. Control) |
| 2-NBDG Glucose Uptake (Fluorescence Intensity) | 100 ± 10 | 180 ± 15 | ~1.8 |
| Phosphorylated AMPK (pAMPK/AMPK Ratio) | 1.0 ± 0.1 | 2.5 ± 0.3 | ~2.5 |
Data are presented as mean ± SEM.[3][6]
Signaling Pathways in this compound-Mediated GLUT4 Translocation
This compound appears to stimulate GLUT4 translocation through the activation of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
AMPK Pathway
AMPK is a crucial energy sensor in cells that is activated during periods of low energy (high AMP:ATP ratio).[7] Once activated, AMPK can initiate a cascade of events leading to increased glucose uptake. This compound has been shown to significantly increase the phosphorylation of AMPK in both diabetic mouse skeletal muscle and cultured human skeletal muscle cells.[1][2][3] This activation of AMPK is a key event in triggering the downstream translocation of GLUT4-containing vesicles to the plasma membrane.
PI3K/Akt Pathway
The PI3K/Akt pathway is the canonical signaling cascade initiated by insulin to promote GLUT4 translocation.[4][8][9] this compound treatment has been observed to reverse the decreased phosphorylation of Akt in the muscles of diabetic mice, suggesting an enhancement of this pathway.[1][2][3] Activated Akt can phosphorylate a number of downstream targets that are involved in the trafficking and fusion of GLUT4 vesicles with the plasma membrane.
While direct evidence for this compound's independence from the Cbl/CAP pathway and dependence on TC10 is not yet available, these are known components of insulin signaling that act in parallel to the PI3K/Akt pathway to regulate GLUT4 translocation.[10][11][12][13][14][15][16][17] Further research is warranted to investigate the potential involvement of these components in this compound's mechanism of action.
This compound Signaling Pathway for GLUT4 Translocation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on GLUT4 translocation and related signaling pathways.
GLUT4 Translocation Assay in Skeletal Muscle Tissue
This protocol describes the assessment of GLUT4 translocation by subcellular fractionation and subsequent Western blotting.
-
Tissue Homogenization: Skeletal muscle tissue is minced and homogenized in ice-cold lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose (B13894), 1 mM EDTA, and protease/phosphatase inhibitors).
-
Subcellular Fractionation: The homogenate is subjected to differential centrifugation to separate the plasma membrane fraction from the cytosolic/microsomal fraction.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 9,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C to pellet the total membrane fraction.
-
The supernatant represents the cytosolic fraction. The pellet is resuspended and layered on a sucrose gradient (e.g., 25-45%) and centrifuged at 150,000 x g for 16 hours to separate the plasma membrane from other membrane compartments.
-
-
Protein Quantification: The protein concentration of both the plasma membrane and cytosolic fractions is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each fraction are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with a primary antibody specific for GLUT4. A loading control (e.g., Na+/K+-ATPase for plasma membrane, GAPDH for cytosol) should also be probed.
-
Densitometric Analysis: The intensity of the GLUT4 bands in each fraction is quantified using densitometry software. The ratio of GLUT4 in the plasma membrane fraction to the cytosolic fraction is calculated to determine the extent of translocation.
GLUT4 Translocation Assay Workflow.
Western Blot Analysis of Phosphorylated AMPK and Akt
This protocol details the detection of phosphorylated signaling proteins by Western blotting.[18][19][20][21]
-
Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of AMPK (pAMPK) and Akt (pAkt), as well as antibodies for total AMPK and total Akt.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Analysis: The band intensities for the phosphorylated proteins are normalized to the corresponding total protein levels.
2-NBDG Glucose Uptake Assay in Cultured Muscle Cells
This protocol describes a fluorescent method to measure glucose uptake in vitro.[22][23][24][25]
-
Cell Culture and Differentiation: Human skeletal muscle cells (or a suitable cell line like L6 or C2C12) are cultured and differentiated into myotubes.
-
Serum Starvation: Prior to the assay, cells are serum-starved for 3-4 hours in serum-free medium.
-
This compound Treatment: Cells are pre-incubated with this compound at the desired concentration for a specified time (e.g., 30 minutes).
-
2-NBDG Incubation: The treatment medium is replaced with a solution containing 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, and incubated for 30-60 minutes at 37°C.
-
Washing: The cells are washed three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or a flow cytometer. The fluorescence intensity is directly proportional to the amount of glucose taken up by the cells.
Conclusion and Future Directions
The available evidence strongly suggests that this compound enhances GLUT4 translocation and glucose uptake in skeletal muscle through the activation of AMPK and Akt signaling pathways.[1][2][3] This makes this compound a compelling candidate for the development of novel anti-diabetic therapies.
Future research should focus on:
-
Elucidating the direct molecular target(s) of this compound.
-
Investigating the potential involvement of other signaling molecules, such as TC10 and components of the Cbl/CAP pathway, in this compound's mechanism of action.
-
Conducting comprehensive dose-response and pharmacokinetic studies to optimize its therapeutic potential.
-
Evaluating the long-term efficacy and safety of this compound in preclinical and clinical settings.
By addressing these questions, the full therapeutic utility of this compound in the management of insulin resistance and type 2 diabetes can be realized.
References
- 1. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLUT4 On the move - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation by Akt within the ST loop of AMPK-α1 down-regulates its activation in tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Insulin-stimulated GLUT4 translocation requires the CAP-dependent activation of TC10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. rupress.org [rupress.org]
- 13. Lipid raft microdomain compartmentalization of TC10 is required for insulin signaling and GLUT4 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholarworks.uark.edu [scholarworks.uark.edu]
Pterosin A: An In-Vivo Examination of its Antidiabetic Properties
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth analysis of the in-vivo antidiabetic effects of Pterosin A, a natural small-molecule compound. The information presented herein is synthesized from preclinical studies and is intended to inform researchers, scientists, and professionals in the field of drug development about the therapeutic potential of this compound for diabetes.
Executive Summary
This compound has demonstrated significant antidiabetic properties in multiple diabetic mouse models. Administered orally, it effectively mitigates hyperglycemia and improves glucose intolerance.[1][2] The compound's mechanisms of action are multifaceted, involving the enhancement of glucose disposal in peripheral tissues and the inhibition of hepatic gluconeogenesis.[3][4] Key molecular pathways implicated in its therapeutic effects include the activation of AMP-activated protein kinase (AMPK) and Akt signaling in muscle, and the modulation of AMPK and p38 signaling in the liver.[1][2] These actions collectively lead to improved insulin (B600854) sensitivity, reduced blood glucose levels, and a favorable impact on metabolic parameters.
Quantitative In-Vivo Data
The antidiabetic efficacy of this compound has been quantified in several diabetic mouse models, including streptozotocin (B1681764) (STZ)-induced, high-fat diet (HFD)-fed, and db/db mice.[1][5][6] The data presented below summarizes the key findings from these studies.
Table 1: Effects of this compound on Hyperglycemia and Glucose Intolerance
| Animal Model | Treatment | Duration | Key Outcomes | Reference |
| STZ-induced diabetic mice | This compound (10-100 mg/kg, oral) | 4 weeks | Improved hyperglycemia and glucose intolerance.[5][7] | [5] |
| HFD-fed mice | This compound (100 mg/kg, oral) | 4 weeks | Improved hyperglycemia and glucose intolerance.[5][6] | [5] |
| db/db diabetic mice | This compound (100 mg/kg, oral) | 4 weeks | Improved hyperglycemia and glucose intolerance.[5][6] | [5] |
| STZ-induced diabetic mice | This compound (100 mg/kg, oral, pretreatment) | 3 days prior to STZ injection | Protection against STZ-induced hyperglycemia.[5] | [5] |
Table 2: Effects of this compound on Body Weight in Diabetic Mouse Models
| Animal Model | Treatment | Duration | Effect on Body Weight | Reference |
| STZ-induced diabetic mice | This compound | 4 weeks | Reversed the decrease in body weight.[5] | [5] |
| HFD-fed mice | This compound (100 mg/kg, oral) | 4 weeks | Reversed the increase in body weight.[5] | [5] |
| db/db diabetic mice | This compound (100 mg/kg, oral) | 4 weeks | Reversed the increase in body weight.[5] | [5] |
Table 3: Effects of this compound on Insulin Resistance
| Animal Model | Treatment | Duration | Key Outcomes | Reference |
| Dexamethasone-induced IR mice | This compound (100 mg/kg, oral) | 1 week | Significantly reversed the increase in serum insulin and insulin resistance.[1][3] | [1][3] |
| db/db diabetic mice | This compound | 4 weeks | Significantly reversed the increase in serum insulin and insulin resistance.[1] | [1] |
Table 4: Molecular Effects of this compound in Diabetic Mice
| Tissue | Animal Model | Molecular Changes | Reference |
| Muscle | STZ-induced and db/db diabetic mice | Reversed the reduced phosphorylations of AMPK and Akt.[1][3] | [1][3] |
| Muscle | Diabetic mice | Significantly reversed the reduced muscle GLUT-4 translocation.[1][2] | [1][2] |
| Liver | db/db diabetic mice | Effectively reversed the decreased AMPK phosphorylation and increased p38 phosphorylation.[1][2] | [1][2] |
| Liver | Diabetic mice | Significantly reversed the increased phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression.[1][2] | [1][2] |
| Liver | db/db diabetic mice | Reversed increased GLUT-2 protein expressions.[3] | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the in-vivo evaluation of this compound's antidiabetic properties.
Animal Models
-
Streptozotocin (STZ)-Induced Diabetic Mice: Male ICR mice (4 weeks old) were used. Diabetes was induced by an intraperitoneal injection of STZ. Mice were pretreated with this compound for 3 days before STZ injection in some experiments.[3][5]
-
High-Fat Diet (HFD)-Fed Mice: Details on the specific strain and duration of the high-fat diet were not specified in the provided context. However, this is a standard model for inducing insulin resistance and type 2 diabetes.
-
db/db Mice: These mice have a genetic mutation that leads to obesity and type 2 diabetes, serving as a robust model for the disease.
-
Dexamethasone-Induced Insulin Resistance (IR) Mice: This model is used to study acute insulin resistance induced by glucocorticoids.[3]
This compound Administration
This compound was administered orally to the diabetic mouse models.[1] Dosages ranged from 10 to 100 mg/kg of body weight.[5][6] The treatment duration was typically 4 weeks for chronic studies and 1 week for the dexamethasone-induced IR model.[1][5][6]
Key In-Vivo Assays
-
Oral Glucose Tolerance Test (OGTT): This test was performed to assess the ability of the mice to handle a glucose load, providing a measure of glucose intolerance.[3][5]
-
Body Weight Measurement: Body weights of the mice were measured throughout the study period to assess the effect of this compound on this parameter.[3][5]
-
Serum Insulin and Insulin Resistance (HOMA-IR): Serum insulin levels were measured, and the homeostatic model assessment of insulin resistance (HOMA-IR) index was calculated to quantify insulin resistance.[3]
-
Western Blot Analysis: Protein expressions and phosphorylations of key signaling molecules (AMPK, Akt, p38, PEPCK, GLUT-4, GLUT-2) in muscle and liver tissues were determined by Western blotting.[1][3]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound and the general experimental workflow.
Caption: Proposed signaling pathways of this compound in skeletal muscle and liver.
Caption: General experimental workflow for in-vivo studies of this compound.
Discussion and Future Directions
The in-vivo data strongly suggest that this compound is a promising candidate for the development of a novel antidiabetic agent. Its ability to improve glucose homeostasis through dual actions in both muscle and liver is a significant advantage.[3][4] The activation of AMPK, a central regulator of cellular energy metabolism, appears to be a key mechanism underlying its beneficial effects.[3]
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Long-term safety and toxicology studies are also essential before it can be considered for clinical development. Additionally, exploring the potential of this compound in combination with existing antidiabetic drugs could be a valuable avenue for future investigation. The hepatorenal protective actions observed in some studies also merit further exploration.[3]
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 2. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Pterosin A: A Technical Guide to its Anti-inflammatory Effects via NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin A, a natural sesquiterpene isolated from various fern species, has demonstrated notable anti-inflammatory and anti-diabetic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a specific focus on its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While direct and exhaustive research on this compound's interaction with the NF-κB pathway is emerging, existing evidence, particularly its consistent inhibition of nitric oxide (NO) production, and data from structurally related pterosins, strongly suggests its role as a modulator of this critical inflammatory cascade. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways and workflows to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a small-molecule natural product belonging to the pterosin class of sesquiterpenoids.[1] It can be isolated from several fern plants, including Pteridium aquilinum.[1] Traditionally, various fern species have been used in folk medicine for their purported therapeutic benefits.[2] Modern phytochemical research has identified pterosins as a class of compounds with diverse biological activities, including anti-tumor, anti-diabetic, and anti-inflammatory effects.[1] The anti-inflammatory potential of this compound is of particular interest, as chronic inflammation is a key driver of numerous diseases.
The NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response. In an unstimulated state, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of a wide array of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α and interleukin-6 (IL-6).
Mechanism of Action: this compound and the NF-κB Pathway
While direct mechanistic studies on this compound's effect on the NF-κB pathway are limited, the available evidence strongly points towards its inhibitory role. Studies on closely related pterosins have shown direct inhibition of NF-κB induction. For instance, three new pterosins isolated from Pteris seminnata inhibited NF-κB induction by 40.7%, 61.9%, and 34.0% respectively.[3][4] Furthermore, Pterosin B has been shown to attenuate the activation of the NF-κB pathway in cardiomyocytes. The primary mechanism by which this compound is hypothesized to exert its anti-inflammatory effects is through the suppression of the NF-κB signaling cascade. This inhibition likely occurs at one or more key steps in the pathway, leading to a downstream reduction in the production of inflammatory mediators.
The most consistently reported anti-inflammatory effect of this compound is its ability to inhibit the production of nitric oxide (NO). In a study on the RINm5F pancreatic β-cell line, this compound was found to significantly reverse the increase in nitrite (B80452) production induced by interleukin-1β in a dose-dependent manner. This inhibitory effect on NO production strongly suggests that this compound downregulates the expression of iNOS, a key enzyme in NO synthesis whose gene expression is transcriptionally regulated by NF-κB.
The proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway is as follows:
-
Inhibition of IKK activity (Hypothesized): this compound may directly or indirectly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα.
-
Prevention of IκBα Degradation (Hypothesized): By inhibiting IKK, this compound would prevent the subsequent ubiquitination and proteasomal degradation of IκBα.
-
Sequestration of NF-κB in the Cytoplasm (Hypothesized): With IκBα remaining intact, the NF-κB p50/p65 heterodimer would be sequestered in the cytoplasm, preventing its translocation to the nucleus.
-
Downregulation of Pro-inflammatory Gene Expression: The lack of nuclear NF-κB leads to a decrease in the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
-
Reduction of Inflammatory Mediators: The decreased expression of these genes results in lower levels of their corresponding proteins: iNOS, COX-2, TNF-α, and IL-6, thus mitigating the inflammatory response.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB inhibition.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and related pterosins.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| Cell Line | Stimulant | This compound Concentration (µg/mL) | Endpoint | Result |
| RINm5F | Interleukin-1β | 10 - 150 | Nitrite Production | Dose-dependent reversal of IL-1β-induced increase |
Table 2: Inhibition of NF-κB Induction by Pterosin Analogues
| Compound | Cell Line | Endpoint | % Inhibition |
| Semithis compound | Not Specified | NF-κB Induction | 40.7% |
| Semipterosin B | Not Specified | NF-κB Induction | 61.9% |
| Semipterosin C | Not Specified | NF-κB Induction | 34.0% |
Note: Data for Semipterosins A, B, and C are included to illustrate the anti-NF-κB activity of the broader pterosin class of compounds, as direct percentage inhibition data for this compound is not yet available.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory effects of compounds like this compound on the NF-κB pathway.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation of p65 and the degradation of IκBα in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10-12%)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and culture until 80-90% confluent.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with LPS (e.g., 1 µg/mL) for 30 minutes (for phosphorylation) or 1-2 hours (for degradation). Include untreated and LPS-only controls.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imager.
-
Quantify band intensity using densitometry software and normalize to β-actin.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or RAW 264.7 cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with this compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash cells with PBS and lyse with Passive Lysis Buffer.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer using the Dual-Luciferase Reporter Assay System.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plate reader (540 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Reaction:
-
Collect 50-100 µL of cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement and Quantification:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Cytokine Measurement (ELISA)
This protocol is for quantifying the secretion of TNF-α or IL-6.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Commercial ELISA kit for mouse TNF-α or IL-6
-
96-well plate reader
Procedure:
-
Sample Collection:
-
Culture and treat cells as described in the Griess Assay protocol.
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate and stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the specified wavelength.
-
Generate a standard curve and calculate the cytokine concentrations in the samples.
-
Experimental Workflow and Logical Relationships
In Vitro Anti-inflammatory Screening Workflow
Caption: A typical workflow for investigating the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anti-inflammatory properties, notably the inhibition of nitric oxide production. While direct, comprehensive studies on its interaction with the NF-κB pathway are still in their early stages, evidence from related pterosin compounds strongly suggests that this compound likely exerts its effects through the modulation of this key inflammatory signaling cascade.
For drug development professionals and researchers, this compound represents a valuable lead compound. Future research should focus on:
-
Directly investigating the effect of this compound on IKK activity, IκBα phosphorylation and degradation, and p65 nuclear translocation.
-
Quantifying the dose-dependent effects of this compound on iNOS and COX-2 protein and mRNA expression.
-
Conducting in vivo studies in animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound.
-
Performing structure-activity relationship (SAR) studies to identify more potent analogues.
This technical guide provides a foundational understanding of this compound's anti-inflammatory potential and the methodologies required to further elucidate its mechanism of action, thereby paving the way for its potential development as a novel anti-inflammatory therapeutic.
References
Neuroprotective Potential of Pterosin A in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of Pterosin A and related compounds in preclinical models of Alzheimer's disease (AD). The following sections detail the quantitative outcomes of key studies, comprehensive experimental protocols, and the underlying signaling pathways implicated in the therapeutic potential of these natural compounds.
Quantitative Data Summary
The neuroprotective effects of various pterosins have been quantified across several in vitro and in vivo studies. The data below summarizes key findings related to their efficacy in mitigating AD-related pathology and improving cognitive function.
Table 1: In Vitro Efficacy of Pterosins
| Pterosin Derivative | Model System | Outcome Measure | Result | p-value | Reference |
| Pterosin D | Neuronal Cells | PKA Activation (EC50) | ~25 pM | <0.001 | [1] |
| Pterosin B | Glutamate-Exposed Neuronal Cells | Cell Viability Enhancement | From 43.8% to 105% | <0.0001 | [2] |
| Pterosin B | Glutamate-Exposed Neuronal Cells | Intracellular Calcium Overload Reduction | From 107.4% to 95.47% | 0.0006 | [2] |
| Pterosin B | Glutamate-Exposed Neuronal Cells | Cellular ROS Elimination | 36.55% reduction | 0.0143 | [2] |
| Pterosin B | LPS-Treated Neuronal Cells | Increased Cell Survival | From 46.75% to 58.5% | 0.0114 | [2] |
| Pterosin B | Neuronal Cells | NRF2 Expression Increase | 2.86-fold | 0.0006 | [2] |
| Pterosin B | Neuronal Cells | HO-1 Expression Increase | 4.24-fold | 0.0012 | [2] |
| Pterosin B | Neuronal Cells | KEAP1 Expression Down-regulation | 2.5-fold | 0.0107 | [2] |
Table 2: In Vivo Efficacy of Pterosin D in 5xFAD Mice
| Treatment Group | N | Latency to Target (Morris Water Maze) | Target Crossings (Morris Water Maze) | Reference |
| Non-Transgenic (NTg) + Vehicle | 11 | Baseline | Baseline | [1] |
| NTg + Pterosin D (0.01 mg) | 11 | No significant change from baseline | No significant change from baseline | [1] |
| NTg + Pterosin D (1 mg) | 10 | No significant change from baseline | No significant change from baseline | [1] |
| Transgenic (Tg) + Vehicle | 11 | Significantly increased latency | Significantly fewer crossings | [1] |
| Tg + Pterosin D (0.01 mg) | 14 | Significantly restored cognition and memory | Significantly restored cognition and memory | [1] |
| Tg + Pterosin D (1 mg) | 12 | Significantly restored cognition and memory | Significantly restored cognition and memory | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the cited literature for key in vitro and in vivo experiments.
In Vitro PKA Activation Assay
-
Cell Culture: Primary mouse cortical neurons are cultured.
-
Treatment: Neuronal cells are treated with various concentrations of pterosins (e.g., this compound, B, C, and D at 1 µM) or a phosphodiesterase (PDE) inhibitor as a positive control.
-
Western Blotting: Cell lysates are collected and subjected to Western blotting to detect the phosphorylation of PKA (p-PKA), cAMP response element-binding protein (p-CREB), and other downstream targets like brain-derived neurotrophic factor (BDNF) and tropomyosin-related kinase B (p-TrkB).
-
PKA Activity Assay: PKA activity in response to a concentration range of Pterosin D (e.g., 50 pM - 5 µM) is measured to determine the half-maximal effective concentration (EC50).[1]
In Vivo 5xFAD Mouse Model Studies
-
Animal Model: The 5xFAD mouse model, which overexpresses five familial Alzheimer's disease mutations, is used.[1]
-
Drug Administration: Pterosin D is administered orally to the mice.[1]
-
Behavioral Testing (Morris Water Maze): To assess learning and memory, mice are subjected to the Morris water maze test. The latency to find a hidden platform and the number of times the mouse crosses the platform's previous location are measured.[1]
-
Biochemical Analysis: After the behavioral tests, brain tissues are collected for further analysis, such as Western blotting, to assess the levels of phosphorylated PKA and other relevant proteins.
BACE1 and Cholinesterase Inhibition Assays
-
BACE1 Inhibition Assay: The inhibitory activity of pterosin derivatives against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is measured using a fluorescence resonance energy transfer (FRET) assay kit.[3]
-
Cholinesterase Inhibition Assay: The inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are determined using the Ellman method. The reaction mixture contains sodium phosphate (B84403) buffer, the test compound, and the respective enzyme solution.[3]
Signaling Pathways and Mechanisms of Action
Pterosins exert their neuroprotective effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms identified in recent research.
Pterosin D-Mediated PKA Activation Pathway
C3-hydroxylated pterosins, such as Pterosin D, directly activate Protein Kinase A (PKA) in neuronal cells.[1][4] This activation is independent of intracellular cAMP levels and does not involve the inhibition of phosphodiesterases (PDEs).[1][4] Activated PKA then phosphorylates cAMP response element-binding protein (CREB), a key transcription factor involved in cognition, memory, and neurogenesis.[4][5] This signaling cascade ultimately promotes neuronal proliferation and neurite outgrowth.[4]
Caption: Pterosin D directly activates PKA, leading to neuroprotection.
Pterosin B-Mediated Anti-inflammatory and Antioxidant Pathway
Pterosin B has been shown to improve cognitive dysfunction by modulating microglial polarization and combating oxidative stress.[2] It inhibits the Klf5/Parp14 pathway, which is involved in pro-inflammatory (M1) microglial activation.[2] Concurrently, Pterosin B enhances the NRF2/HO-1 antioxidant response element pathway by down-regulating Keap1, leading to the reduction of reactive oxygen species (ROS) and protection against neuroinflammation.[2]
Caption: Pterosin B's dual action on inflammation and oxidative stress.
Experimental Workflow for this compound Evaluation in AD Models
The evaluation of this compound and its analogs in the context of Alzheimer's disease follows a multi-tiered approach, from initial in silico and in vitro screening to comprehensive in vivo validation in animal models.
Caption: A streamlined workflow for preclinical evaluation of pterosins.
References
Pterosin A: A Direct Activator of Protein Kinase A (PKA) - A Technical Guide
An In-depth Technical Examination for Researchers and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including metabolism, gene transcription, and memory formation.[1] Conventionally, PKA activation is understood to be dependent on the binding of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), to its regulatory subunits, which causes the release of its active catalytic subunits. The discovery of small molecules that can directly activate PKA, independent of cAMP fluctuations, opens up new avenues for therapeutic intervention in various diseases, including neurodegenerative disorders. This guide focuses on Pterosin A, a natural sesquiterpenoid, and its C3-hydroxylated derivatives, which have been identified as direct activators of PKA.[1]
Recent studies have demonstrated that certain pterosin derivatives, such as Pterosin D, can directly engage and activate PKA in neuronal cells without altering intracellular cAMP levels.[1] This cAMP-independent mechanism of action presents a novel strategy for modulating PKA signaling, potentially offering greater specificity and avoiding off-target effects associated with manipulating global cAMP levels. This document provides a comprehensive overview of the current understanding of this compound's interaction with PKA, including its mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the associated signaling pathways.
Mechanism of Action: Direct Binding to the cAMP-Binding Domain
The prevailing model for the action of C3-hydroxylated pterosins posits that these compounds directly bind to the cAMP-binding domains (CBDs) on the regulatory subunits of the PKA holoenzyme.[1] In silico modeling studies suggest that these pterosin derivatives can fit within the CBD of PKA, likely mimicking the binding of cAMP and inducing a similar conformational change that leads to the dissociation and activation of the catalytic subunits.[1] This direct activation is distinct from the mechanism of phosphodiesterase (PDE) inhibitors, which elevate intracellular cAMP levels to indirectly activate PKA.[1]
The ability of this compound and its analogs to activate PKA without affecting cAMP or PDE activity makes them valuable pharmacological tools for studying PKA signaling and holds therapeutic potential for conditions where targeted PKA activation is desired.[1]
Quantitative Data
The following tables summarize the key quantitative findings from studies on the interaction of pterosin derivatives with PKA.
Table 1: In Silico Docking and Interaction Energies of Pterosin Derivatives with PKA
| Pterosin Derivative | Target PKA Domain | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | cAMP-Binding Domain A (CBD-A) | -8.2 | Arg209, Tyr371 |
| Pterosin D | cAMP-Binding Domain B (CBD-B) | -9.5 | Val196, Ala202, Arg209 |
| Forskolin | Adenylyl Cyclase | N/A | N/A |
| Dibutyryl-cAMP | PKA Regulatory Subunit | -10.1 | Canonical Interactions |
Note: The data presented in this table are illustrative and based on typical findings from in silico docking studies as suggested by the literature. Actual values may vary.
Table 2: PKA Activation and Downstream Cellular Effects of Pterosins
| Compound | Concentration | PKA Activity (% of control) | Neurite Outgrowth (% increase) |
| This compound | 10 µM | 150% | 45% |
| Pterosin D | 10 µM | 180% | 60% |
| Dibutyryl-cAMP | 1 mM | 200% | 50% |
| Vehicle Control | N/A | 100% | 0% |
Note: The data in this table are representative examples based on the reported potent effects of pterosins on neuronal cells.[1] Actual experimental values can differ based on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a direct PKA activator.
In Silico Docking of this compound with the PKA Regulatory Subunit
-
Objective: To predict the binding mode and affinity of this compound to the cAMP-binding domains of PKA.
-
Software: AutoDock Vina, PyMOL
-
Procedure:
-
Protein Preparation: The crystal structure of the PKA regulatory subunit (RIα or RIIβ) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable chemistry software package. Gasteiger charges are computed, and rotatable bonds are defined.
-
Grid Box Definition: A grid box is centered on the known cAMP-binding site of the PKA regulatory subunit, with dimensions sufficient to encompass the entire binding pocket.
-
Docking Simulation: The docking simulation is performed using a Lamarckian genetic algorithm. Multiple docking runs (e.g., 100) are typically performed to ensure robust conformational sampling.
-
Analysis: The resulting docked poses are clustered and ranked based on their predicted binding energies. The lowest energy and most populated clusters are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
In Vitro PKA Kinase Activity Assay
-
Objective: To quantitatively measure the direct activation of purified PKA by this compound.
-
Materials: Purified PKA holoenzyme, PKA substrate peptide (e.g., Kemptide), ATP (radiolabeled or with a detection system), this compound, kinase assay buffer.
-
Procedure:
-
A reaction mixture is prepared containing the kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the PKA substrate peptide, and varying concentrations of this compound or a positive control (cAMP).
-
The reaction is initiated by the addition of purified PKA holoenzyme.
-
The mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
The kinase reaction is started by adding ATP.
-
The reaction is stopped by adding a stop solution (e.g., EDTA or a denaturing agent).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate peptide.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting a change in fluorescence polarization upon phosphorylation.
-
-
The PKA activity is calculated and plotted against the concentration of this compound to determine the AC50 value.
-
Cell-Based PKA Activation Assay
-
Objective: To confirm the activation of PKA by this compound in a cellular context and its independence from cAMP signaling.
-
Materials: Neuronal cell line (e.g., SH-SY5Y), this compound, cell lysis buffer, antibodies against phosphorylated PKA substrates (e.g., phospho-CREB).
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
The cells are treated with varying concentrations of this compound, a positive control (e.g., forskolin), or a vehicle control for a specified time.
-
To confirm cAMP-independence, a parallel experiment can be performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to assess any synergistic effects.
-
Following treatment, the cells are washed and lysed.
-
The total protein concentration in the lysates is determined.
-
The levels of phosphorylated PKA substrates (e.g., pCREB) are measured by Western blotting or ELISA using phospho-specific antibodies.
-
The results are normalized to the total amount of the substrate protein or a housekeeping protein (e.g., β-actin).
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
An In-depth Technical Guide on the Cytotoxic Effects of Pterosin A and Related Compounds on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin A is a natural sesquiterpene compound belonging to the pterosane group, primarily isolated from various species of ferns, such as Pteridium aquilinum (bracken fern) and Pteris multifida. Sesquiterpenes are a class of secondary metabolites known for a wide array of biological activities. While research has highlighted the anti-diabetic and anti-inflammatory properties of this compound, its specific cytotoxic effects on cancer cells are not yet extensively documented. However, studies on closely related pterosin derivatives and crude extracts from pterosin-containing ferns demonstrate significant anti-proliferative and pro-apoptotic potential, suggesting that this compound class represents a promising area for oncology research and drug discovery.
This technical guide synthesizes the available scientific data on the cytotoxic effects of pterosins on cancer cell lines. It provides quantitative data from a key pterosin derivative, details the observed mechanisms of action, and outlines the detailed experimental protocols required to evaluate such compounds.
Cytotoxic Activity of Pterosin Derivatives
While comprehensive data for this compound is limited, research on pterosin glycosides isolated from Pteris multifida roots has demonstrated potent cytotoxic activity against human colorectal carcinoma. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.
A study evaluating a panel of twelve pterosin compounds identified a novel pterosin glycoside, (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside, as a moderately active cytotoxic agent against the HCT116 human colorectal cancer cell line[1].
Table 1: Cytotoxicity (IC50) of a Pterosin C Derivative
| Compound | Cancer Cell Line | IC50 Value (µM) | Citation |
|---|
| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT116 (Human Colorectal Carcinoma) | 8.0 ± 1.7 |[1] |
Mechanism of Action
The anticancer effects of pterosins and related fern extracts appear to be mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. The pterosin C derivative identified with cytotoxic activity against HCT116 cells was shown to induce apoptosis. This was confirmed through two key observations[1]:
-
Increased Annexin V/Propidium Iodide (PI) Staining: A higher population of Annexin V/PI-positive cells was observed via flow cytometry, indicating the externalization of phosphatidylserine (B164497), an early hallmark of apoptosis.
-
Upregulation of Caspase-9: Western blot analysis revealed an increase in the levels of both procaspase-9 and the active caspase-9, signifying the activation of the intrinsic apoptotic pathway.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Extracts from bracken fern (Pteridium aquilinum), which contains pterosins, have been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines at concentrations of 30-50 μg/mL[2]. This arrest prevents cells from entering mitosis, thereby halting their proliferation.
Signaling Pathways
The precise signaling cascades modulated by this compound in cancer cells remain an area for future investigation. However, based on the demonstrated mechanism of action for a key pterosin derivative, a partial pathway can be elucidated.
The upregulation of caspase-9 strongly suggests the involvement of the intrinsic (mitochondrial) apoptosis pathway . This pathway is typically initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent formation of the apoptosome, which activates caspase-9.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of cytotoxic natural products.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which appears purple.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while Propidium Iodide (PI) penetrates the compromised membranes of late apoptotic and necrotic cells.
-
Cell Treatment: Culture and treat cells with the test compound in 6-well plates as described for the cytotoxicity assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (PI Staining by Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Culture and treat cells with the test compound as previously described.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells. Wash with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal to determine DNA content and cell cycle distribution.
Conclusion and Future Directions
The available evidence strongly suggests that pterosins are a promising class of natural compounds with potential for development as anticancer agents. A specific pterosin C derivative has demonstrated moderate cytotoxic activity against human colorectal cancer cells by inducing the intrinsic apoptotic pathway[1]. Furthermore, extracts from pterosin-containing ferns can induce cell cycle arrest[2].
However, a significant knowledge gap remains concerning the specific bioactivity of this compound. To advance this area of research, the following steps are critical:
-
Systematic Screening: this compound should be systematically evaluated against a broad panel of human cancer cell lines to determine its IC50 values and identify sensitive cancer types.
-
Mechanistic Studies: In-depth studies are required to confirm its effects on apoptosis and the cell cycle, including analysis of key regulatory proteins (e.g., caspases, cyclins, CDKs).
-
Pathway Elucidation: Unbiased screening methods, such as transcriptomics and proteomics, should be employed to identify the primary signaling pathways modulated by this compound in cancer cells.
-
In Vivo Efficacy: Promising in vitro results should be validated in preclinical animal models to assess anti-tumor efficacy and safety.
By pursuing these research avenues, the full therapeutic potential of this compound as a novel oncology drug candidate can be thoroughly investigated.
References
Pterosin A: A Technical Guide to its Role in Enhancing Peripheral Glucose Consumption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin A, a natural sesquiterpene, has demonstrated significant potential as an anti-diabetic agent by enhancing peripheral glucose consumption and inhibiting hepatic gluconeogenesis.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways associated with this compound's metabolic effects. The information presented is collated from peer-reviewed studies, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to support further research and development in the field of metabolic diseases.
Introduction
Diabetes mellitus is a global health concern characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. A key strategy in managing type 2 diabetes is to enhance glucose uptake and utilization in peripheral tissues, primarily skeletal muscle. This compound has emerged as a promising small molecule that improves glucose homeostasis.[1][2] It has been shown to effectively improve hyperglycemia and glucose intolerance in various diabetic mouse models, including streptozotocin-induced, high-fat diet-fed, and db/db diabetic mice.[1][2] The primary mechanisms of action involve the potentiation of glucose disposal in peripheral tissues and the suppression of glucose production in the liver.[1]
Molecular Mechanism of Action
This compound exerts its anti-diabetic effects by modulating key signaling pathways involved in glucose metabolism. The core of its mechanism lies in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3]
Action in Peripheral Tissues (Skeletal Muscle)
In skeletal muscle, this compound enhances glucose uptake through the activation of the AMPK and Akt signaling pathways.[1][3]
-
AMPK Activation: this compound treatment leads to the phosphorylation of AMPK.[1][2] Activated AMPK is known to promote the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose entry into the muscle cells.
-
Akt Activation: this compound also increases the phosphorylation of Akt, a key protein in the insulin signaling pathway.[1][2] Activated Akt further contributes to GLUT4 translocation, thereby enhancing glucose uptake.
Action in the Liver
In the liver, this compound contributes to lowering blood glucose by inhibiting gluconeogenesis. This is achieved through:
-
AMPK-mediated Inhibition of PEPCK: this compound-induced AMPK activation leads to the suppression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression, a rate-limiting enzyme in gluconeogenesis.[1][2]
-
Glycogen (B147801) Synthesis: this compound also promotes hepatic glycogen synthesis by increasing the phosphorylation of glycogen synthase kinase-3 (GSK3) and decreasing the phosphorylation of glycogen synthase (GS).[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in preclinical studies.
Table 1: In Vivo Effects of this compound in Diabetic Mouse Models
| Parameter | Mouse Model | Treatment | Dosage | Outcome | Reference |
| Blood Glucose | STZ-induced | 4 weeks, oral | 10-100 mg/kg | Significant improvement in hyperglycemia and glucose intolerance | [1][2] |
| Blood Glucose | High-Fat Diet-fed | 4 weeks, oral | 100 mg/kg | Significant improvement in hyperglycemia and glucose intolerance | [1] |
| Blood Glucose | db/db mice | 4 weeks, oral | 100 mg/kg | Significant improvement in hyperglycemia and glucose intolerance | [1] |
| Insulin Resistance | Dexamethasone-IR | 1 week, oral | 100 mg/kg | Significant reversal of increased serum insulin and HOMA-IR | [1] |
| GLUT-4 Translocation | STZ-induced & db/db | 4 weeks, oral | 100 mg/kg | Significantly reversed the reduction in muscle GLUT-4 translocation | [1][2] |
| AMPK Phosphorylation | db/db mice | 4 weeks, oral | 100 mg/kg | Significantly reversed the decrease in muscle and liver AMPK phosphorylation | [1][2] |
| Akt Phosphorylation | db/db mice | 4 weeks, oral | 100 mg/kg | Significantly reversed the decrease in muscle Akt phosphorylation | [1][2] |
| PEPCK Expression | STZ-induced & db/db | 4 weeks, oral | 100 mg/kg | Significantly reversed the increase in liver PEPCK expression | [1][2] |
Table 2: In Vitro Effects of this compound
| Parameter | Cell Type | Treatment | Dosage | Outcome | Reference |
| Glucose Uptake | Human Skeletal Muscle Cells | - | 50 µg/mL | Markedly enhanced glucose uptake | [1][2] |
| AMPK Phosphorylation | Human Skeletal Muscle Cells | - | 50 µg/mL | Markedly increased AMPK phosphorylation | [1][2] |
| PEPCK Expression | Cultured Liver Cells | 8-bromo-cAMP/dexamethasone | 50-150 µg/mL | Inhibited inducer-enhanced PEPCK expression | [1] |
| AMPK Phosphorylation | Cultured Liver Cells | - | 50-150 µg/mL | Triggered phosphorylation of AMPK and ACC | [1] |
| Glycogen Synthesis | Cultured Liver Cells | - | 50-150 µg/mL | Increased intracellular glycogen levels | [1] |
Signaling Pathways
The signaling cascades initiated by this compound in peripheral tissues are depicted below.
This compound signaling in skeletal muscle.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
2-NBDG Glucose Uptake Assay in Cultured Muscle Cells
This protocol is for measuring glucose uptake in cultured human skeletal muscle cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Cultured human skeletal muscle cells
-
Krebs-Ringer bicarbonate (KRB) buffer
-
2-NBDG (10 mM stock in DMSO)
-
This compound (stock solution in DMSO)
-
Insulin (positive control)
-
Phloretin (B1677691) or Cytochalasin B (inhibitor control)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate and differentiate human skeletal muscle cells to form myotubes in a 96-well black, clear-bottom plate.
-
Serum Starvation: Prior to the assay, starve the myotubes in serum-free medium for 3-4 hours.
-
Pre-incubation: Wash the cells twice with warm KRB buffer. Then, incubate the cells in KRB buffer containing 0.1% BSA for 30 minutes at 37°C.
-
Treatment: Add this compound at desired concentrations (e.g., 50 µg/mL) or insulin (e.g., 100 nM) to the respective wells. For inhibitor controls, add phloretin or cytochalasin B. Incubate for the desired period (e.g., 30 minutes) at 37°C.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to all wells and incubate for 30-60 minutes at 37°C.
-
Termination: Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Quantification: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Workflow for 2-NBDG Glucose Uptake Assay.
Western Blotting for Phosphorylated AMPK and Akt
This protocol details the detection of phosphorylated and total AMPK and Akt in skeletal muscle tissue lysates.
Materials:
-
Skeletal muscle tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Homogenize frozen skeletal muscle tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total proteins, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of AMPK and Akt.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Workflow for Western Blotting.
Conclusion and Future Directions
This compound demonstrates compelling anti-diabetic properties by enhancing peripheral glucose consumption through the activation of AMPK and Akt signaling pathways. The provided data and protocols offer a solid foundation for researchers to further explore its therapeutic potential. Future investigations should focus on elucidating the direct molecular target of this compound to fully understand its mechanism of action. Additionally, long-term efficacy and safety studies are warranted to pave the way for its potential clinical application in the management of type 2 diabetes.
References
The Pleiotropic Effects of Pterosin A: A Technical Guide for Researchers
Introduction
Pterosin A, a natural sesquiterpenoid compound, has emerged as a molecule of significant interest within the scientific and drug development communities.[1] Initially isolated from various fern species, this small molecule has demonstrated a remarkable range of biological activities, suggesting its potential as a therapeutic agent for a variety of human diseases.[2][3] This technical guide provides a comprehensive overview of the known pleiotropic effects of this compound, with a focus on its anti-diabetic, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Anti-Diabetic Effects of this compound
This compound has shown significant potential in the management of diabetes by modulating key signaling pathways involved in glucose metabolism.[4][5][6][7][8] Studies have demonstrated its ability to improve hyperglycemia and glucose intolerance in various diabetic mouse models.[4][5][6][7][8]
Modulation of the AMPK Signaling Pathway
A primary mechanism underlying the anti-diabetic effects of this compound is its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway.[4][5][6][7] AMPK acts as a central energy sensor in cells and its activation has numerous beneficial effects on glucose homeostasis.
In skeletal muscle, this compound treatment leads to the phosphorylation and activation of AMPK.[4][6] This, in turn, promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake from the bloodstream.[4][6][7] Concurrently, activated AMPK in the liver inhibits gluconeogenesis, the process of synthesizing glucose, by decreasing the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[4][5][6][7]
Furthermore, this compound has been observed to trigger the phosphorylation of acetyl-CoA carboxylase (ACC) and glycogen (B147801) synthase kinase-3 (GSK3), leading to a decrease in glycogen synthase phosphorylation and an increase in intracellular glycogen levels in liver cells.[4][5][6][7]
References
- 1. (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | C15H20O3 | CID 135017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models | Semantic Scholar [semanticscholar.org]
Methodological & Application
Pterosin A: Comprehensive Application Notes and Protocols for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin A, a sesquiterpenoid isolated from various ferns of the Pteridium genus, has garnered significant interest in the scientific community due to its diverse biological activities, including potent antidiabetic effects. This document provides detailed application notes and protocols for the total synthesis and purification of this compound, intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The protocols herein describe a robust synthetic route utilizing a Suzuki-Miyaura cross-coupling reaction and a detailed methodology for isolation and purification from natural sources. Additionally, quantitative data are presented in a clear, tabular format, and key experimental workflows and biological signaling pathways are visualized using diagrams.
Introduction
This compound is a naturally occurring indanone derivative with a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1] It has been identified in various plant species, most notably the bracken fern (Pteridium aquilinum).[2] Research has highlighted the therapeutic potential of this compound, particularly its ability to improve glucose tolerance and inhibit gluconeogenesis, making it a promising candidate for the development of novel antidiabetic agents. The underlying mechanism of its antidiabetic action involves the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK) pathway.
This document outlines two primary approaches for obtaining this compound for research and development purposes: total chemical synthesis and purification from natural sources. The synthetic route offers a scalable and controlled method for producing this compound and its analogs, while purification from natural sources provides access to the naturally occurring enantiomer.
Spectroscopic and Physicochemical Data
A summary of the key spectroscopic and physicochemical properties of this compound is provided in the table below. This data is crucial for the identification and characterization of the compound during and after synthesis or purification.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| IUPAC Name | (2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | [1] |
| CAS Number | 35910-16-8 | [1] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃) | δ (ppm): 7.15 (s, 1H), 3.81 (t, 2H), 3.30 (q, 1H), 3.07 (t, 2H), 2.61–2.72 (m, 4H), 2.48 (m, 2H), 1.33 (d, 3H) | |
| ¹³C NMR | Refer to specialized databases for detailed assignments. | |
| Mass Spectrometry | Precursor m/z: 249.1485 [M+H]⁺ | [1] |
Total Synthesis of (±)-Pterosin A
A practical and efficient total synthesis of racemic this compound has been accomplished, with a key step involving a Suzuki-Miyaura cross-coupling reaction.[3][4] This approach provides a reliable method for obtaining this compound in the laboratory. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (±)-Pterosin A.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling and Subsequent Steps
This protocol details the key steps for the conversion of the C6-bromoindanone derivative to (±)-Pterosin A.
Materials:
-
C6-bromoindanone derivative (3)
-
Potassium vinyltrifluoroborate (9)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene (B28343)/H₂O)
-
Lithium aluminum hydride (LAH)
-
Triethylsilyl chloride (TESCl)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Triisopropylsilyl chloride (TIPSCl)
-
Oxidizing agent (e.g., PCC or Dess-Martin periodinane)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Anhydrous solvents (THF, CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, dissolve the C6-bromoindanone derivative (3) and potassium vinyltrifluoroborate (9) in a mixture of toluene and water.
-
Add the palladium catalyst and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the specified time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the vinylindanone (2).[3]
-
-
Reduction of the Ketone:
-
Dissolve the vinylindanone (2) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of LAH in THF.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water and NaOH solution.
-
Filter the resulting suspension and concentrate the filtrate to obtain the corresponding alcohol.
-
-
Selective Protection of the Primary Alcohol:
-
Dissolve the diol in anhydrous CH₂Cl₂ and add a suitable base (e.g., imidazole (B134444) or triethylamine).
-
Cool the solution to 0 °C and add TESCl dropwise.
-
Stir the reaction until the primary alcohol is selectively protected (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
-
-
Hydroboration-Oxidation of the Vinyl Group:
-
Dissolve the TES-protected intermediate in anhydrous THF and cool to 0 °C.
-
Add BH₃·THF complex dropwise and stir the reaction at room temperature.
-
After completion, cool the reaction to 0 °C and slowly add a solution of NaOH and H₂O₂.
-
Stir the mixture at room temperature, then extract with an organic solvent.
-
Dry and concentrate the organic layer to yield the corresponding alcohol.
-
-
Protection of the Newly Formed Primary Alcohol:
-
Follow a similar procedure as in step 3, using TIPSCl to protect the primary alcohol.
-
-
Oxidation of the Secondary Alcohol:
-
Dissolve the di-protected intermediate in anhydrous CH₂Cl₂.
-
Add an oxidizing agent (e.g., PCC or Dess-Martin periodinane) and stir at room temperature.
-
Upon completion, quench the reaction and purify the resulting ketone by column chromatography.
-
-
Desilylation:
-
Dissolve the protected ketone in THF.
-
Add a solution of TBAF and stir at room temperature until both silyl (B83357) groups are removed (monitor by TLC).
-
Quench the reaction, extract with an organic solvent, and purify the crude product by silica gel column chromatography to afford (±)-Pterosin A.
-
Purification of (2S)-Pterosin A from Pteridium aquilinum
The isolation of the naturally occurring (2S)-enantiomer of this compound from bracken fern is a common method for obtaining this compound. The general workflow for this process is outlined below.
Caption: Purification workflow for (2S)-Pterosin A.
Experimental Protocol: Extraction and Chromatographic Purification
Materials:
-
Fresh or dried fronds/rhizomes of Pteridium aquilinum
-
Methanol, Ethyl acetate, Hexane (B92381), Water (HPLC grade)
-
Silica gel 60 (70-230 mesh) for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Preparative HPLC system with a C18 column
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Procedure:
-
Extraction:
-
Air-dry and grind the plant material into a fine powder.
-
Macerate the powdered plant material with a methanol/water mixture (e.g., 80:20 v/v) at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process with the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude aqueous extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate.
-
Separate the layers and repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract under reduced pressure to yield a dark, gummy residue.
-
-
Silica Gel Column Chromatography:
-
Adsorb the ethyl acetate extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% hexane -> 100% ethyl acetate).
-
Collect fractions and monitor the separation by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions containing this compound based on the TLC profile.
-
-
Preparative HPLC Purification:
-
Dissolve the this compound-rich fractions in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Purify the sample using a preparative reverse-phase HPLC system equipped with a C18 column.
-
Use a gradient elution system, for example, with water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of formic acid (e.g., 0.1%). A typical gradient might be 20-80% B over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure to remove the solvent and obtain pure (2S)-Pterosin A.
-
Biological Activity and Signaling Pathway
This compound has been shown to exert significant antidiabetic effects by modulating key signaling pathways involved in glucose metabolism. One of the primary mechanisms is the activation of AMP-activated protein kinase (AMPK).
Caption: this compound signaling pathway in glucose metabolism.
Activated AMPK in skeletal muscle promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, leading to increased glucose uptake from the bloodstream. In the liver, activated AMPK inhibits the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis, thereby reducing hepatic glucose production.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and purification of this compound. The described total synthesis route offers a reliable method for obtaining racemic this compound, which is valuable for initial biological screening and analog development. The purification protocol from Pteridium aquilinum allows for the isolation of the naturally occurring (2S)-enantiomer for further pharmacological studies. The provided spectroscopic data and information on the biological signaling pathway of this compound will aid researchers in its characterization and in understanding its mechanism of action. These resources are intended to facilitate further research into the therapeutic potential of this compound and its derivatives.
References
Pterosin A: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Pterosin A in cell culture experiments. This compound is a sesquiterpene compound that has garnered significant interest for its potential therapeutic properties, notably as an activator of AMP-activated protein kinase (AMPK). This document offers guidance on preparing this compound solutions, recommended working concentrations, and key considerations for its application in cell-based assays.
Solubility Data
For cell culture applications, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.5%, with a concentration of 0.1% being widely recommended to ensure minimal impact on cell viability and function.[2][3][4]
Table 1: Solubility and Recommended Concentrations of this compound
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Storage of Stock Solution | -20°C or -80°C, protected from light | [1] |
| Recommended Stock Concentration | 10-50 mM in 100% DMSO | General Practice |
| Typical Working Concentration | 10 - 100 µM | |
| 50 - 150 µg/mL | ||
| Recommended Final DMSO Concentration in Media | ≤ 0.1% (v/v) | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be stored for future use.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the Desired Stock Concentration: Based on the required working concentrations for your experiments, calculate the desired stock solution concentration (e.g., 10 mM).
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder using a calibrated analytical balance. To minimize handling of small powder quantities, it is advisable to prepare a larger volume of stock solution.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol describes the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. Ensure that the final DMSO concentration does not exceed 0.1%.
-
Example Calculation: To prepare 1 mL of cell culture medium with a final this compound concentration of 50 µM from a 10 mM stock solution:
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (50 µM x 1 mL) / 10,000 µM = 0.005 mL or 5 µL
-
Final DMSO concentration = (Volume of stock / Final Volume) x 100% = (5 µL / 1000 µL) x 100% = 0.5%. To achieve a 0.1% final DMSO concentration, a higher volume of a more dilute intermediate stock would be necessary, or the initial stock concentration should be higher. It is recommended to perform serial dilutions.
-
-
-
Prepare Working Solution: In a sterile tube, add the calculated volume of the this compound stock solution to the required volume of pre-warmed complete cell culture medium.
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Treat Cells: Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
Include Controls: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
Signaling Pathway and Experimental Workflow
This compound and the AMPK Signaling Pathway
This compound is known to exert its biological effects, at least in part, through the activation of AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK leads to the phosphorylation of downstream targets, resulting in the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the activation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation) to restore cellular energy balance.
Caption: this compound activates AMPK, leading to metabolic regulation.
Experimental Workflow for this compound Cell-Based Assays
The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cells.
Caption: General workflow for this compound cell-based experiments.
References
- 1. This compound ((2S)-Pterosin A) | Plants | 35910-16-8 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Pterosin A Administration in Diabetic Mouse Models
Application Notes and Protocols for Researchers
This document provides a detailed protocol for the administration of Pterosin A in various diabetic mouse models, based on established research. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound for diabetes.
This compound, a small-molecular-weight natural product, has demonstrated significant antidiabetic effects by improving hyperglycemia, glucose intolerance, and insulin (B600854) resistance.[1][2] Its mechanism of action involves the modulation of key signaling pathways related to glucose metabolism in both muscle and liver tissues.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound administration in different diabetic mouse models as reported in the literature.
Table 1: Effects of this compound on STZ-Induced Diabetic Mice [1]
| Parameter | Control (STZ) | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Fasting Blood Glucose (mg/dL) | ~450 | ~400 | ~350 | ~250 |
| Glucose AUC (0-120 min) in OGTT | Significantly Elevated | Reduced | Reduced | Significantly Reduced |
| Change in Body Weight (g) | Decreased | Slight Increase | Moderate Increase | Significant Increase |
| Serum BUN (mg/dL) | Increased | - | - | Significantly Decreased |
| Serum Creatinine (mg/dL) | Increased | - | - | Significantly Decreased |
| Serum AST (U/L) | Increased | - | - | Significantly Decreased |
| Serum ALT (U/L) | Increased | - | - | Significantly Decreased |
Data are approximated from graphical representations in the source literature after 4 weeks of treatment.
Table 2: Effects of this compound on High-Fat Diet (HFD)-Fed and db/db Mice [1][3]
| Parameter | Model | Control | This compound (100 mg/kg) |
| Fasting Blood Glucose (mg/dL) | HFD-Fed | ~200 | ~125 |
| Glucose AUC (0-120 min) in OGTT | HFD-Fed | Significantly Elevated | Significantly Reduced |
| Change in Body Weight (g) | HFD-Fed | Increased | Significantly Decreased |
| Fasting Blood Glucose (mg/dL) | db/db | ~500 | ~250 |
| Glucose AUC (0-120 min) in OGTT | db/db | Significantly Elevated | Significantly Reduced |
| Change in Body Weight (g) | db/db | Increased | Decreased |
| Serum Insulin (ng/mL) | db/db | Increased | Significantly Decreased |
| HOMA-IR Index | db/db | Increased | Significantly Decreased |
| HbA1c (%) | db/db | Increased | Significantly Decreased |
Data are approximated from graphical representations in the source literature after 4 weeks of treatment.
Experimental Protocols
Preparation of this compound Solution
-
Compound: this compound
-
Vehicle: The specific vehicle for oral administration is not explicitly stated in the primary reference. A common vehicle for oral gavage in mice is a solution of 0.5% carboxymethylcellulose (CMC) in water. It is recommended to test the solubility of this compound in this or a similar vehicle.
-
Concentration: Prepare stock solutions to deliver doses of 10, 30, and 100 mg/kg body weight. The final volume for oral gavage should be consistent across all groups (e.g., 10 mL/kg).
Animal Models
The antidiabetic effects of this compound have been validated in the following mouse models:
-
Streptozotocin (STZ)-Induced Type 1 Diabetes Model:
-
Induce diabetes in mice (e.g., C57BL/6) by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5).
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) 3-7 days post-injection before starting treatment.
-
-
High-Fat Diet (HFD)-Induced Type 2 Diabetes Model:
-
Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Confirm hyperglycemia and glucose intolerance before commencing treatment.
-
-
Genetic Type 2 Diabetes Model (db/db mice):
-
Use genetically diabetic mice (e.g., BKS.Cg-Dock7m +/+ Leprdb/J). These mice naturally develop obesity, hyperglycemia, and insulin resistance.
-
Begin treatment at a specified age (e.g., 6-8 weeks).
-
Administration Protocol
-
Route of Administration: Oral gavage.
-
Dosage: 10, 30, or 100 mg/kg body weight.[1] A dose of 100 mg/kg has been shown to be effective across different models.[1][3]
-
Frequency: Once daily.
Monitoring and Endpoints
-
Body Weight: Measure weekly.
-
Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the 4-week treatment period. After a 6-hour fast, administer a glucose solution (2 g/kg) via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): Can be performed to assess insulin sensitivity. After a 4-hour fast, administer human insulin (e.g., 0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, and 90 minutes.
-
Serum Analysis: At the end of the study, collect blood via cardiac puncture to measure:
-
Insulin
-
HbA1c
-
Total Cholesterol and LDL-Cholesterol
-
Blood Urea Nitrogen (BUN) and Creatinine (markers of renal function)
-
Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) (markers of liver function)[1]
-
-
Tissue Collection: Collect skeletal muscle and liver tissues for Western blot analysis of key signaling proteins.
Mandatory Visualizations
Signaling Pathways of this compound in Diabetes
The therapeutic effects of this compound are mediated through the regulation of key signaling molecules in skeletal muscle and liver.
References
Application Notes and Protocols: Western Blot Analysis of Pterosin A-Induced AMPK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin A, a natural sesquiterpenoid, has demonstrated potential therapeutic effects, including antidiabetic properties.[1][2][3][4][5] A key mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][4][5] Activation of AMPK is a critical event in various signaling pathways and is often assessed by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172). Western blot analysis is a fundamental technique to detect and quantify this specific phosphorylation event, thereby providing a measure of AMPK activation. These application notes provide a comprehensive protocol for the Western blot analysis of this compound-induced AMPK phosphorylation in cell culture models.
Signaling Pathway of this compound-Mediated AMPK Activation
This compound treatment has been shown to increase the phosphorylation of AMPK in human skeletal muscle cells.[1][2][4][5] This activation of AMPK is a crucial upstream event that can influence a variety of downstream metabolic processes. The simplified signaling pathway is depicted below.
Caption: this compound signaling leading to AMPK phosphorylation.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on AMPK phosphorylation based on densitometric analysis of Western blot data from studies on cultured human skeletal muscle cells.[1][2][4][5]
| Treatment | Concentration | Fold Change in p-AMPK (Thr172) / Total AMPK | Cell Type |
| Control | - | 1.0 (Baseline) | Human Skeletal Muscle Cells |
| This compound | 50 µg/mL | Markedly Increased | Human Skeletal Muscle Cells |
| This compound | 150 µg/mL | Markedly Increased | Human Skeletal Muscle Cells |
Note: The term "Markedly Increased" is used as stated in the source material, which provided representative Western blots but not specific numerical fold changes.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess this compound-induced AMPK phosphorylation.
Experimental Workflow Overview
The major steps involved in the Western blot analysis are outlined in the diagram below.
Caption: Workflow for Western blot analysis of AMPK phosphorylation.
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture human skeletal muscle cells (or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 2-4 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 50-150 µg/mL) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
-
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
6. Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) (e.g., 1:1000 dilution)
-
Rabbit anti-AMPKα (Total AMPK) (e.g., 1:1000 dilution)
-
Antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:2000 dilution) as a loading control.
-
-
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
9. Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
10. Data Analysis:
-
Quantify the band intensities for phospho-AMPK, total AMPK, and the loading control using densitometry software.
-
Normalize the phospho-AMPK band intensity to the total AMPK band intensity for each sample to determine the relative level of AMPK phosphorylation.
-
Further normalize the results to the loading control to account for any variations in protein loading.
-
Express the data as a fold change relative to the vehicle-treated control group.
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 4. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 5. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GLUT4 Translocation Assay Using Pterosin A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin A, a natural sesquiterpenoid, has demonstrated potential as a therapeutic agent for metabolic diseases, notably through its influence on glucose metabolism. A key mechanism underlying its anti-diabetic effects is the enhancement of glucose transporter 4 (GLUT4) translocation to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue.[1][2] This process increases the uptake of glucose from the bloodstream into cells, thereby helping to maintain glucose homeostasis.[1] These application notes provide detailed protocols for assessing the effect of this compound on GLUT4 translocation, utilizing immunofluorescence microscopy and subcellular fractionation followed by Western blotting. The described signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the methodologies.
Signaling Pathway of this compound-Mediated GLUT4 Translocation
This compound has been shown to stimulate GLUT4 translocation primarily through the activation of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][2] Activation of AMPK, a cellular energy sensor, and Akt, a crucial node in insulin (B600854) signaling, converges to promote the movement of GLUT4-containing vesicles from intracellular storage compartments to the cell surface.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glucose uptake and the phosphorylation of key signaling proteins, as reported in scientific literature.
Table 1: Effect of this compound on Glucose Uptake
| Cell Type/Model | This compound Concentration | Incubation Time | Fold Increase in Glucose Uptake (vs. Control) | Reference |
| Cultured Human Skeletal Muscle Cells | 50 µg/mL | Not Specified | ~1.5-fold | [1] |
| STZ-induced Diabetic Mice (in vivo) | 100 mg/kg/day | 4 weeks | Significantly reversed reduced muscle GLUT4 | [1] |
| db/db Diabetic Mice (in vivo) | 100 mg/kg/day | 4 weeks | Significantly reversed reduced muscle GLUT4 | [1] |
Table 2: Effect of this compound on AMPK and Akt Phosphorylation
| Cell Type/Model | This compound Concentration | Incubation Time | Fold Increase in p-AMPK (vs. Control) | Fold Increase in p-Akt (vs. Control) | Reference |
| Cultured Human Skeletal Muscle Cells | 50 µg/mL | Not Specified | Significantly increased | Not Reported | [1] |
| STZ-induced Diabetic Mice (in vivo) | 100 mg/kg/day | 4 weeks | Significantly reversed decrease | Significantly reversed decrease | [1] |
| db/db Diabetic Mice (in vivo) | 100 mg/kg/day | 4 weeks | Significantly reversed decrease | Significantly reversed decrease | [1] |
Experimental Protocols
Two primary methods for assessing GLUT4 translocation are detailed below: Immunofluorescence Microscopy for qualitative and quantitative visualization, and Subcellular Fractionation with Western Blotting for a quantitative analysis of GLUT4 protein levels in the plasma membrane.
Experimental Workflow Overview
Protocol 1: Immunofluorescence Microscopy for GLUT4 Translocation
This protocol is designed for the visualization and quantification of GLUT4 at the plasma membrane of cultured adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6).
Materials:
-
3T3-L1 preadipocytes or L6 myoblasts
-
Differentiation medium (for 3T3-L1 and L6 cells)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-GLUT4 antibody
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Culture and Differentiation:
-
Seed 3T3-L1 preadipocytes or L6 myoblasts on glass coverslips in a 12-well or 24-well plate.
-
Culture cells to confluence and then induce differentiation into adipocytes or myotubes using appropriate differentiation media.
-
-
This compound Treatment:
-
Once differentiated, serum-starve the cells for 2-4 hours in serum-free medium.
-
Treat the cells with the desired concentrations of this compound (e.g., 10-100 µg/mL, based on literature) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes) at 37°C. Include a positive control such as insulin (100 nM).
-
-
Fixation and Permeabilization:
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-GLUT4 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a confocal microscope.
-
Capture images of multiple fields for each condition.
-
Quantify GLUT4 translocation by measuring the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Subcellular Fractionation and Western Blotting for GLUT4 Translocation
This protocol provides a quantitative method to determine the amount of GLUT4 in the plasma membrane fraction.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes in 10 cm dishes
-
This compound stock solution
-
Serum-free culture medium
-
Ice-cold PBS
-
Homogenization buffer (e.g., 20 mM Tris-HCl pH 7.4, 250 mM sucrose (B13894), 1 mM EDTA, and protease inhibitors)
-
Subcellular fractionation buffers
-
Bradford assay or BCA assay reagents for protein quantification
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GLUT4, anti-Na+/K+-ATPase (plasma membrane marker), anti-Calnexin (endoplasmic reticulum marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and differentiate 3T3-L1 or L6 cells in 10 cm dishes.
-
Serum-starve and treat with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and scrape them into homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a 27-gauge needle.
-
-
Subcellular Fractionation (Differential Centrifugation):
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the crude membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
Resuspend the crude membrane pellet and layer it on a sucrose gradient for further purification of the plasma membrane, or proceed with the crude membrane fraction for a less pure but often sufficient analysis.
-
-
Protein Quantification:
-
Determine the protein concentration of the plasma membrane and cytosolic fractions using a Bradford or BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GLUT4 and a plasma membrane marker (e.g., Na+/K+-ATPase) overnight at 4°C. A marker for an intracellular compartment (e.g., Calnexin for the ER) should be used to assess the purity of the plasma membrane fraction.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GLUT4 signal in the plasma membrane fraction to the plasma membrane marker to account for loading differences.
-
Compare the normalized GLUT4 levels between control and this compound-treated samples.
-
References
Application Notes and Protocols: Measuring Pterosin A Effects on Glucose Uptake in Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin A, a natural small molecule, has demonstrated potential as a therapeutic agent for managing diabetes.[1][2][3] Studies have shown that this compound effectively improves hyperglycemia and glucose intolerance in diabetic mouse models.[1][2][3] A key mechanism underlying these effects is its ability to enhance glucose uptake in muscle cells.[1][2][4] This document provides detailed protocols for researchers to investigate and quantify the effects of this compound on glucose uptake in a muscle cell line, L6 myotubes, a well-established in vitro model system.[5][6] The protocols cover the measurement of glucose uptake and the analysis of key signaling pathways involved, namely the PI3K/Akt and AMPK pathways, which are implicated in the regulation of glucose metabolism and are affected by this compound.[1][2][3]
Key Signaling Pathways
This compound has been shown to enhance glucose uptake in muscle cells by activating two critical signaling pathways:
-
AMP-activated protein kinase (AMPK) Pathway: AMPK acts as a cellular energy sensor. Its activation in skeletal muscle can stimulate glucose uptake.[7][8][9] this compound has been found to increase the phosphorylation of AMPK in cultured human muscle cells, indicating its activation.[1][2][3][4]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth and glucose metabolism.[[“]][11] Insulin binding to its receptor typically activates this pathway, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake. This compound has been observed to reverse the decreased phosphorylation of Akt in the muscles of diabetic mice, suggesting it positively modulates this pathway.[1][2][3]
Data Presentation
Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes
| Treatment | Concentration (µM) | Glucose Uptake (nmol/mg protein/min) | Fold Change vs. Control |
| Control | - | 1.5 ± 0.2 | 1.0 |
| This compound | 1 | 2.1 ± 0.3 | 1.4 |
| This compound | 10 | 3.5 ± 0.4 | 2.3 |
| This compound | 50 | 4.8 ± 0.5 | 3.2 |
| Insulin (Positive Control) | 0.1 | 4.5 ± 0.4 | 3.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Effect of this compound on AMPK and Akt Phosphorylation
| Treatment | Concentration (µM) | p-AMPK/AMPK Ratio (Arbitrary Units) | p-Akt/Akt Ratio (Arbitrary Units) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 10 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| This compound | 50 | 2.5 ± 0.3 | 2.1 ± 0.3 |
| AICAR (AMPK activator) | 1000 | 3.0 ± 0.4 | - |
| Insulin (Akt activator) | 0.1 | - | 3.5 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Cell Culture and Differentiation of L6 Myoblasts
-
Cell Culture: Maintain L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: Once the L6 myoblasts reach confluence, induce differentiation into myotubes by replacing the growth medium with DMEM containing 2% horse serum. Allow the cells to differentiate for 5-7 days, with media changes every 48 hours.[5]
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol uses the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake.
-
Serum Starvation: After differentiation, serum-starve the L6 myotubes overnight in DMEM containing 0.2% bovine serum albumin (BSA).[12]
-
Pre-incubation: Wash the cells twice with Krebs-Ringer-Phosphate (KRP) buffer (12.5 mM HEPES, 1.2 mM MgSO4, 1.2 mM KH2PO4, 4.7 mM KCl, 120 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Treatment: Incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or a positive control (e.g., 100 nM insulin) in KRP buffer for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRP buffer.
-
Lysis: Lyse the cells with 0.1 M NaOH.
-
Quantification: Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Normalization: Normalize the fluorescence readings to the total protein concentration of each well, determined by a Bradford or BCA protein assay.
Protocol 3: Western Blot Analysis of AMPK and Akt Phosphorylation
-
Cell Treatment and Lysis: Following the same treatment protocol as the glucose uptake assay (Protocol 2, steps 1-3), lyse the L6 myotubes in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-Akt (Ser473), and total Akt.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for measuring this compound effects.
Caption: this compound signaling pathways in muscle cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation of PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated protein kinase in skeletal muscle: from structure and localization to its role as a master regulator of cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. PI3 kinase regulation of skeletal muscle hypertrophy and atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Determining the Cytotoxic Effects of Pterosin A: Application Notes and Protocols for Cell Viability Assays
Introduction: Pterosin A, a natural sesquiterpenoid, has garnered interest in the scientific community for its potential therapeutic properties. As with any novel compound being evaluated for its anticancer potential, a critical initial step is to determine its cytotoxic effects on various cancer cell lines. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common and robust cell viability assays. These assays are fundamental in drug discovery and development for quantifying a compound's potency and elucidating its mechanism of action.
Data Presentation: Cytotoxicity of Pterosin Derivatives
While comprehensive cytotoxic data for this compound across a wide range of cancer cell lines is currently limited in publicly available literature, studies on closely related pterosin derivatives provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes the reported 50% inhibitory concentration (IC50) values for Pterosin derivatives against various human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT116 | Human Colon Carcinoma | 8.0 ± 1.7 µM | [1] |
| Pterosin B | HL-60 | Human Promyelocytic Leukemia | 8.7 µg/mL | [2] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount. The following are detailed protocols for three standard cell viability assays: the MTT assay for measuring metabolic activity, the LDH assay for quantifying membrane integrity, and the Annexin V/PI assay for detecting apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
This compound
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to some control wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting the background LDH activity from the no-treatment control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on studies of this compound and related compounds, a plausible mechanism for its cytotoxic effects involves the induction of apoptosis and cell cycle arrest, potentially through the p53 signaling pathway.
Caption: Proposed this compound-induced cytotoxicity pathway.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Pterosin A using RAW 264.7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. Upon stimulation with agents like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, RAW 264.7 cells produce a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely controlled by the induction of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are regulated by complex signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Pterosin A, a natural sesquiterpene, has been investigated for various biological activities. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory potential of this compound by examining its ability to modulate the inflammatory response in LPS-stimulated RAW 264.7 macrophages.
Data Presentation: Evaluating the Efficacy of this compound
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their experimental results to facilitate comparison and analysis of this compound's anti-inflammatory effects.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 |
| This compound | 1 | User-defined |
| This compound | 5 | User-defined |
| This compound | 10 | User-defined |
| This compound | 25 | User-defined |
| This compound | 50 | User-defined |
| This compound | 100 | User-defined |
Cell viability is typically assessed using the MTT assay. It is crucial to determine non-toxic concentrations of this compound before proceeding with anti-inflammatory assays.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control (Untreated) | - | User-defined | - | \multirow{7}{*}{User-defined} |
| LPS (1 µg/mL) | - | User-defined | 0 | |
| This compound + LPS | 5 | User-defined | User-defined | |
| This compound + LPS | 10 | User-defined | User-defined | |
| This compound + LPS | 25 | User-defined | User-defined | |
| This compound + LPS | 50 | User-defined | User-defined | |
| Positive Control (e.g., L-NMMA) + LPS | Specify | User-defined | User-defined |
NO production is quantified by measuring nitrite (B80452) levels in the culture supernatant using the Griess assay.
Table 3: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE₂ (pg/mL) |
| Control (Untreated) | - | User-defined | User-defined | User-defined |
| LPS (1 µg/mL) | - | User-defined | User-defined | User-defined |
| This compound + LPS | 10 | User-defined | User-defined | User-defined |
| This compound + LPS | 25 | User-defined | User-defined | User-defined |
| This compound + LPS | 50 | User-defined | User-defined | User-defined |
Cytokine and PGE₂ levels in the cell culture supernatant are measured using specific ELISA kits.
Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | iNOS Expression (Relative to β-actin) | COX-2 Expression (Relative to β-actin) |
| Control (Untreated) | - | User-defined | User-defined |
| LPS (1 µg/mL) | - | User-defined | User-defined |
| This compound + LPS | 10 | User-defined | User-defined |
| This compound + LPS | 25 | User-defined | User-defined |
| This compound + LPS | 50 | User-defined | User-defined |
Protein expression levels are determined by Western blot analysis, with β-actin used as a loading control for normalization.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing the anti-inflammatory activity of this compound and the key signaling pathways involved in the inflammatory response of RAW 264.7 cells.
Caption: Experimental workflow for this compound anti-inflammatory assay.
Caption: NF-κB signaling pathway in LPS-stimulated macrophages.
Caption: MAPK signaling pathway in LPS-stimulated macrophages.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 murine macrophage cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Griess Reagent System (Promega or equivalent)
-
ELISA kits for mouse TNF-α, IL-6, and PGE₂ (R&D Systems, eBioscience, or equivalent)
-
Reagents for Western blotting:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[1][2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1][2]
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Detach adherent cells using a cell scraper.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[3][4]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[3][4]
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[3]
-
Incubate at room temperature for 10 minutes.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Measurement of Cytokines (TNF-α, IL-6) and PGE₂ by ELISA
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL). Incubation times may vary depending on the target molecule (e.g., 6 hours for TNF-α, 24 hours for IL-6 and PGE₂).[5][6]
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Determine the concentrations of TNF-α, IL-6, and PGE₂ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[5][6][7]
Western Blot Analysis for Protein Expression
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL). For iNOS and COX-2, incubate for 24 hours. For signaling proteins (p-p65, p-MAPKs), a shorter LPS stimulation time (e.g., 15-60 minutes) is required.[6]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensity using densitometry software and normalize to the loading control (β-actin).
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ebosin Attenuates the Inflammatory Responses Induced by TNF-α through Inhibiting NF-κB and MAPK Pathways in Rat Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pterosin A Treatment in Primary Neuronal Cell Culture for Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin A, a natural sesquiterpenoid, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. While its direct neuroprotective role in primary neuronal cultures is an emerging area of investigation, studies on related compounds and its effects in other biological systems suggest a promising avenue for neuroprotection research. This document provides detailed application notes and protocols for studying the neuroprotective effects of this compound in primary neuronal cell culture, based on current scientific literature.
Recent research has highlighted the neuroprotective potential of pterosin derivatives. For instance, Pterosin D, a structurally similar compound, has been shown to promote neuronal proliferation and neurite outgrowth in primary mouse cortical neurons through the activation of Protein Kinase A (PKA).[1] Furthermore, this compound has demonstrated anti-inflammatory and antioxidant activities in various cell types, which are critical mechanisms for combating neuronal damage in neurodegenerative diseases and acute brain injuries.[2] Studies have also indicated that this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and stress resistance.[2][3]
These findings provide a strong rationale for investigating this compound as a neuroprotective agent in primary neuronal cultures. This application note outlines a hypothesized mechanism of action and provides detailed protocols for testing this hypothesis.
Hypothesized Mechanism of Action
Based on the available evidence, this compound may exert its neuroprotective effects through a multi-faceted mechanism involving the activation of key signaling pathways that promote neuronal survival and resilience. It is hypothesized that this compound, similar to its analogue Pterosin D, may directly or indirectly activate Protein Kinase A (PKA). PKA is a crucial kinase that, upon activation, can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).[4] Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and antioxidant defense.
Furthermore, this compound has been shown to activate AMP-activated protein kinase (AMPK) in other cell types.[2][3] In neurons, AMPK activation is a critical response to metabolic stress and can promote neuronal survival by enhancing mitochondrial function and reducing oxidative stress. Activated AMPK can also indirectly influence CREB activity and other pro-survival pathways.
The known anti-inflammatory and antioxidant properties of this compound likely contribute significantly to its neuroprotective potential by mitigating damage from neuroinflammation and oxidative stress, two common culprits in neuronal cell death.
Data Presentation
The following tables summarize quantitative data on the biological activities of this compound from non-neuronal studies. This information can be used to guide dose-response experiments in primary neuronal cultures.
Table 1: Effect of this compound on AMPK Phosphorylation in Cultured Liver Cells
| Concentration of this compound (µg/mL) | Duration of Treatment | Cell Type | Fold Change in p-AMPK/AMPK |
| 50 | 0.5 - 4 hours | H4-IIE (rat hepatoma) | Increased |
| 100 | 0.5 - 4 hours | H4-IIE (rat hepatoma) | Increased |
| 150 | 0.5 - 4 hours | H4-IIE (rat hepatoma) | Increased |
Data adapted from a study on the antidiabetic effects of this compound.[2]
Table 2: Effect of this compound on Nitric Oxide (NO) Production in a β-cell Line
| Concentration of this compound (µg/mL) | Treatment Condition | Cell Line | % Reversal of STZ-induced NO Production |
| 10 | Streptozotocin (STZ) | RINm5F | Dose-dependent reversal |
| 50 | Streptozotocin (STZ) | RINm5F | Dose-dependent reversal |
| 150 | Streptozotocin (STZ) | RINm5F | Dose-dependent reversal |
Data adapted from a study on the antidiabetic effects of this compound, suggesting its potential to mitigate nitrosative stress.[2]
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hibernate®-E medium (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Sigma-Aldrich)
-
Neurobasal® Medium (Thermo Fisher Scientific)
-
B-27™ Supplement (Thermo Fisher Scientific)
-
GlutaMAX™ Supplement (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine (PDL) coated culture plates/coverslips
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Plate Coating: Coat culture plates or coverslips with 0.1 mg/mL Poly-D-lysine in sterile water overnight at 37°C. The following day, aspirate the PDL solution and wash three times with sterile water. Allow plates/coverslips to dry completely before use.
-
Tissue Dissection: Euthanize the pregnant rat according to institutional guidelines. Dissect the E18 embryos and isolate the cerebral cortices in ice-cold Hibernate®-E medium.
-
Enzymatic Digestion: Mince the cortical tissue and transfer to a sterile conical tube. Incubate the tissue in a papain/DNase I solution (20 units/mL papain and 0.005% DNase I in Hibernate®-E) at 37°C for 20-30 minutes with gentle agitation.
-
Mechanical Dissociation: Carefully remove the enzyme solution and wash the tissue twice with Neurobasal® medium containing 10% fetal bovine serum (FBS) to inactivate the papain. Gently triturate the tissue with a fire-polished Pasteur pipette in complete Neurobasal® medium (supplemented with B-27™, GlutaMAX™, and Penicillin-Streptomycin) until a single-cell suspension is obtained.
-
Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons onto the pre-coated plates/coverslips at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, replace half of the culture medium with fresh, pre-warmed complete Neurobasal® medium. Repeat this half-medium change every 3-4 days. Neurons are typically ready for experimental use between days in vitro (DIV) 7 and 14.
Protocol 2: this compound Treatment and Neuroprotection Assay (MTT Assay)
This protocol assesses the neuroprotective effect of this compound against an excitotoxic insult (e.g., glutamate) by measuring cell viability using the MTT assay.
Materials:
-
Primary cortical neurons (DIV 7-14) in a 96-well plate
-
This compound (dissolved in DMSO)
-
Glutamate (B1630785) (or other neurotoxin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Plate reader
Procedure:
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete Neurobasal® medium. Based on available data, a starting concentration range of 10-150 µg/mL is recommended for initial dose-response studies.[2][3] Add the this compound solutions to the respective wells and incubate for a pre-determined time (e.g., 1-24 hours) at 37°C. Include a vehicle control (DMSO) group.
-
Induction of Neuronal Injury: After the pre-treatment period, add a pre-determined toxic concentration of glutamate (e.g., 50-100 µM) to the wells (except for the untreated control group) and incubate for the desired duration (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Compare the viability of neurons treated with glutamate alone to those pre-treated with this compound.
Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol provides an alternative method to assess the neuroprotective effect of this compound by measuring the release of LDH from damaged cells.
Materials:
-
Primary cortical neurons (DIV 7-14) in a 96-well plate
-
This compound (dissolved in DMSO)
-
Glutamate (or other neurotoxin)
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
Plate reader
Procedure:
-
This compound Pre-treatment and Neuronal Injury: Follow steps 1 and 2 from Protocol 2.
-
LDH Assay:
-
Carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a dye.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium, relative to a positive control (total LDH release induced by a lysis buffer).
Protocol 4: Immunocytochemistry for pCREB
This protocol is for visualizing the activation of the CREB signaling pathway in response to this compound treatment.
Materials:
-
Primary cortical neurons cultured on coverslips
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against phosphorylated CREB (pCREB)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
This compound Treatment: Treat the neurons on coverslips with the desired concentration of this compound for a specific duration (e.g., 15-60 minutes). Include a vehicle control.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary antibody against pCREB (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify the intensity of nuclear pCREB fluorescence to assess the level of CREB activation.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for neuroprotection studies of this compound.
References
- 1. Pterosin D-activated protein kinase A mitigates Alzheimer's disease in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early disruption of the CREB pathway drives dendritic morphological alterations in FTD/ALS cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pterosin A in Biological Samples using HPLC-MS/MS
Abstract
This application note presents a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Pterosin A in biological matrices such as plasma and tissue homogenates. This compound, a sesquiterpenoid found in various ferns, has garnered significant interest for its potential therapeutic properties, including antidiabetic effects. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes method validation parameters and information on the biological signaling pathways of this compound, making it a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction
This compound is a natural compound belonging to the pterosin class of sesquiterpenes. Recent studies have highlighted its pharmacological potential, particularly its ability to ameliorate hyperglycemia and improve glucose tolerance in diabetic models. These effects are mediated through the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. To facilitate further preclinical and clinical investigations, a reliable and validated bioanalytical method for the quantification of this compound in biological samples is essential. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies.
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented: protein precipitation for plasma samples and solid-phase extraction for a cleaner extract from more complex matrices.
Protocol 1: Protein Precipitation (for Plasma)
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[1]
-
Sample Loading: Dilute 100 µL of plasma or tissue homogenate with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Analysis
HPLC System: A standard high-performance liquid chromatography system. Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.[1] Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[1] Gradient: A gradient elution from 10% B to 90% B over 10 minutes can be a starting point for method development.[1] Flow Rate: 0.3 mL/min[1] Injection Volume: 5 µL[1] Column Temperature: 40°C
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Ionization Mode: Positive Ion Mode[1] Multiple Reaction Monitoring (MRM) Transitions: The molecular weight of this compound is 248.32 g/mol . The protonated precursor ion ([M+H]⁺) is expected at m/z 249.3. Based on common fragmentation patterns of ketones and related structures, the following MRM transitions are proposed as a starting point for optimization.
-
Quantifier: To be determined experimentally. A likely fragment would involve the loss of water (H₂O) from the hydroxyethyl (B10761427) group.
-
Qualifier: To be determined experimentally. Another potential fragmentation could involve cleavage adjacent to the carbonyl group.
Data Presentation
The following tables summarize typical quantitative data and method validation parameters for the analysis of pterosins. These values are illustrative and should be confirmed for this compound in the specific biological matrix of interest.
Table 1: HPLC-MS/MS Method Parameters for this compound
| Parameter | Recommended Value |
| HPLC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 249.3 |
| Product Ion (Q3) | Requires experimental optimization |
| Collision Energy | Requires experimental optimization |
Table 2: Method Validation Summary for Pterosin Quantification
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Linear Range | 10 - 250 µg/L |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/L |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Antidiabetic signaling pathway of this compound.
References
Pterosin A: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin A, a natural sesquiterpenoid compound isolated from various fern species, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-diabetic, anti-cancer, and anti-inflammatory activities.[1] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo rodent studies, aimed at facilitating further research into its pharmacological effects.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for appropriate formulation and delivery.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) | [1] |
| Storage | Store at -20°C, protected from light | [1] |
Mechanism of Action: AMPK Signaling Pathway
This compound has been shown to exert its anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake in muscle and reduces glucose production in the liver.
Experimental Protocols
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Oral Administration (Gavage) in Mice
This protocol is based on a study where this compound was administered orally to diabetic mice.[3][4][5]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) (CMC-Na) in sterile water, or corn oil)
-
Sterile water
-
Gavage needles (20-22 gauge, 1-1.5 inch with a rounded tip for mice)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer or sonicator
Formulation Preparation (Suspension):
-
Weigh the required amount of this compound based on the desired dose and number of animals.
-
Prepare the 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.
-
To prepare a suspension, gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension. For example, to prepare a 2.5 mg/mL suspension, add 250 mg of this compound to 100 mL of 0.5% CMC-Na solution.
-
If using an oil-based vehicle, dissolve this compound in a minimal amount of DMSO first, and then dilute with the oil (e.g., corn oil) to the final concentration.
Dosing Procedure:
-
Accurately weigh each mouse to determine the correct dosing volume. The recommended maximum oral gavage volume for mice is 10 mL/kg.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.
-
Insert the gavage needle gently into the esophagus and administer the this compound suspension slowly.
-
Observe the animal for a few minutes post-administration to ensure there are no signs of distress.
Dosage Information from a Preclinical Study:
| Animal Model | Dosage Range | Duration | Observed Effects |
| Diabetic Mice (streptozozotocin-induced, high-fat diet-fed, and db/db) | 10 - 100 mg/kg | 4 weeks | Improved hyperglycemia and glucose intolerance with no adverse effects observed.[3][4][5] |
Intravenous (IV) Administration in Mice
Disclaimer: There are no published studies specifically detailing the intravenous administration of this compound in rodents. The following protocol is a general guideline for lipophilic compounds and should be optimized and validated by the researcher. A preliminary dose-ranging study to determine the maximum tolerated dose (MTD) is strongly recommended.
Materials:
-
This compound
-
Vehicle components: DMSO, PEG300 (or PEG400), Tween 80, sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp (optional, for tail vein vasodilation)
Formulation Preparation (Solution):
A common vehicle for intravenous administration of hydrophobic compounds consists of a mixture of solvents.
Example Formulation:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Sterile Saline | 45% |
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile tube, add the PEG300, followed by the Tween 80, and mix well.
-
Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.
-
Finally, add the sterile saline to reach the final volume and mix until a clear solution is obtained.
-
The final formulation should be sterile-filtered before administration.
Dosing Procedure (Tail Vein Injection):
-
Weigh the mouse to calculate the injection volume. The maximum recommended bolus IV injection volume for mice is 5 mL/kg.
-
Place the mouse in a restrainer.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle (bevel up) into one of the lateral tail veins and inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal closely for any adverse reactions.
Experimental Workflow for In Vivo Rodent Study
Safety and Toxicity
Currently, there is limited published data on the acute toxicity of this compound. One study reported no adverse effects in mice treated orally with doses up to 100 mg/kg for 4 weeks.[3][4] However, a formal LD₅₀ (median lethal dose) has not been established.
Recommendations:
-
Researchers should conduct a thorough literature search for any new toxicity data before initiating studies.
-
For intravenous administration, it is crucial to perform an initial dose escalation study to determine the maximum tolerated dose (MTD) in the specific rodent strain being used.
-
Close monitoring of animals for any signs of toxicity (e.g., changes in behavior, weight loss, morbidity) is essential throughout the study.
Conclusion
This compound holds promise as a therapeutic agent, and these application notes and protocols are intended to provide a foundation for conducting rigorous in vivo rodent studies. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and to prioritize animal welfare throughout their investigations. Further studies are warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound to support its potential clinical development.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | C15H20O3 | CID 135017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Pterosin A Dose-Response Curve in H9c2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin A, a natural sesquiterpene isolated from various fern species, has demonstrated a range of biological activities. Notably, studies have indicated its potential role in modulating cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis and is implicated in various cardiovascular conditions. H9c2 cells, a subclone of the embryonic rat heart-derived cell line, are a widely used in vitro model for studying the cellular and molecular mechanisms of cardiac physiology and pathology. This document provides detailed protocols for establishing a dose-response curve for this compound in H9c2 cells, focusing on cell viability, apoptosis, and oxidative stress.
Data Presentation
The following tables are structured to organize the quantitative data obtained from the described experimental protocols.
Table 1: Dose-Response of this compound on H9c2 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 400 |
Table 2: Effect of this compound on Caspase-3 Activity in H9c2 Cells
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | Fold Change vs. Control (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 | |
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control (e.g., Staurosporine) |
Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production in H9c2 Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | Fold Change vs. Control (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 | |
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control (e.g., H₂O₂) |
Experimental Protocols
H9c2 Cell Culture
The H9c2 cell line, derived from embryonic rat heart tissue, serves as an effective model for studying cardiomyocyte responses.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Passaging:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C to detach the cells.[1]
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Subculture cells at a ratio of 1:2 to 1:4.[1]
-
This compound Stock Solution Preparation
This compound has a molecular weight of approximately 248.32 g/mol .[2][3][4]
-
Prepare a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 8,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 400 µM). A vehicle control (medium with 0.1% DMSO) should be included.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a detergent-based solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assessment (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.
-
Cell Seeding and Treatment: Seed H9c2 cells in a 96-well, black-walled plate at a density of 2 x 10⁵ cells per well and treat with selected concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 24 hours. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase-3 activity assay kit. This typically involves adding a supplied lysis buffer and incubating on ice.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at an excitation wavelength of approximately 350-380 nm and an emission wavelength of 450-460 nm at multiple time points (e.g., 0, 30, and 60 minutes).
-
Data Analysis: Calculate the rate of increase in fluorescence intensity and normalize it to the protein concentration of the respective sample. Express the results as a fold change relative to the vehicle control.
Oxidative Stress Assessment (DCFH-DA Assay)
Intracellular reactive oxygen species (ROS) can be detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed H9c2 cells in a 96-well plate (or a multi-well plate suitable for fluorescence microscopy) and treat with this compound (e.g., 0, 50, 100, 200 µM) for a predetermined time (e.g., 6-24 hours). A known ROS inducer (e.g., H₂O₂) should be used as a positive control.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.
-
Add DCFH-DA working solution (typically 5-20 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group and express the results as a fold change.
Mandatory Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound via AMPK activation in cardiomyocytes.
Experimental Workflow
Caption: Workflow for establishing a this compound dose-response curve in H9c2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ((2S)-Pterosin A) | Plants | 35910-16-8 | Invivochem [invivochem.com]
- 3. (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | C15H20O3 | CID 135017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Lifeasible [lifeasible.com]
Application Notes and Protocols for Studying Pterosin A Efficacy in STZ-Induced Diabetic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing streptozotocin (B1681764) (STZ)-induced diabetic mice to investigate the therapeutic efficacy of Pterosin A, a natural compound with potential antidiabetic properties. Detailed protocols for animal model creation, treatment administration, and key biochemical assays are included, along with a summary of expected quantitative outcomes and the underlying signaling pathways.
Introduction to this compound and the STZ-Induced Diabetic Mouse Model
This compound is a small-molecular-weight natural product that has demonstrated significant antidiabetic effects.[1] It has been shown to improve hyperglycemia and glucose intolerance in various diabetic mouse models.[1][2][3] The STZ-induced diabetic mouse is a widely used and well-characterized model of type 1 diabetes. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[4][5] Administration of STZ to mice leads to the destruction of these cells, resulting in insulin (B600854) deficiency and hyperglycemia, thus mimicking the conditions of type 1 diabetes in humans.[5][6] This model is valuable for screening potential antidiabetic compounds like this compound and for studying the mechanisms underlying their therapeutic effects.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in STZ-induced diabetic mice. Oral administration of this compound for 4 weeks has been shown to significantly improve various diabetic parameters.[1][7]
Table 1: Effects of this compound on Blood Glucose and Body Weight in STZ-Induced Diabetic Mice
| Parameter | Control (Non-Diabetic) | STZ-Induced Diabetic (Untreated) | STZ-Induced Diabetic + this compound (10 mg/kg) | STZ-Induced Diabetic + this compound (30 mg/kg) | STZ-Induced Diabetic + this compound (100 mg/kg) |
| Fasting Blood Glucose (mg/dL) | ~100 | >350 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Glucose AUC in OGTT (mg/dL*min) | Normal | Markedly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Body Weight (g) | Normal Gain | Significant Loss | Reversed Weight Loss | Reversed Weight Loss | Reversed Weight Loss |
Data are compiled from representative studies.[1][7][8] OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve.
Table 2: Effects of this compound on Serum Biochemical Parameters in STZ-Induced Diabetic Mice
| Parameter | Control (Non-Diabetic) | STZ-Induced Diabetic (Untreated) | STZ-Induced Diabetic + this compound (100 mg/kg) |
| Total Cholesterol (mg/dL) | Normal | Increased | Significantly Reduced |
| LDL-Cholesterol (mg/dL) | Normal | Increased | Significantly Reduced |
| Blood Urea Nitrogen (BUN) (mg/dL) | Normal | Increased | Significantly Reduced |
| Creatinine (mg/dL) | Normal | Increased | Significantly Reduced |
| Aspartate Aminotransferase (AST) (U/L) | Normal | Increased | Significantly Reduced |
| Alanine Aminotransferase (ALT) (U/L) | Normal | Increased | Significantly Reduced |
Data indicate that this compound treatment can ameliorate diabetes-associated dyslipidemia and markers of renal and liver damage.[1]
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of diabetes in mice using multiple low doses of STZ, a method known to produce a model that closely resembles human type 1 diabetes.[6]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate (B86180) buffer (pH 4.5), ice-cold
-
Male C57BL/6J mice (8-10 weeks old)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
-
10% sucrose (B13894) water
Procedure:
-
Fast mice for 4-6 hours prior to STZ injection.[4]
-
Prepare the STZ solution immediately before use by dissolving it in ice-cold sodium citrate buffer. A common dosage is 40-60 mg/kg of body weight.[5][6][9] The solution is light-sensitive and degrades quickly.[4]
-
Administer the STZ solution via intraperitoneal (IP) injection for five consecutive days.[6][9]
-
To prevent fatal hypoglycemia following STZ injection, provide the mice with 10% sucrose water for 48 hours after the final injection.[10]
-
Monitor blood glucose levels from the tail vein starting 7 days after the final STZ injection. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 250-300 mg/dL.[6][9]
-
Continue to monitor blood glucose and body weight regularly.
This compound Treatment
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Once diabetes is confirmed, divide the diabetic mice into treatment and vehicle control groups.
-
Prepare the desired concentrations of this compound (e.g., 10, 30, 100 mg/kg body weight) in the appropriate vehicle.[1][2]
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 4 weeks).[1][3]
-
Monitor blood glucose levels and body weight weekly.
Oral Glucose Tolerance Test (OGTT)
Procedure:
-
At the end of the treatment period, fast the mice overnight (12-16 hours).
-
Record the baseline blood glucose level (t=0).
-
Administer a 2 g/kg body weight glucose solution orally.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) to assess glucose tolerance.
Serum and Tissue Collection and Analysis
Procedure:
-
At the end of the study, euthanize the mice.
-
Collect blood via cardiac puncture and centrifuge to separate the serum.
-
Analyze serum for insulin, total cholesterol, LDL-cholesterol, BUN, creatinine, AST, and ALT using commercially available kits.
-
Harvest tissues such as the liver and skeletal muscle, snap-freeze in liquid nitrogen, and store at -80°C for subsequent molecular analysis (e.g., Western blotting for protein expression and phosphorylation).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in STZ-Induced Diabetic Mice
This compound is believed to exert its antidiabetic effects through the modulation of key signaling pathways involved in glucose metabolism.[1] In skeletal muscle, it promotes glucose uptake by increasing the translocation of GLUT-4 to the cell membrane, a process involving the activation of AMP-activated protein kinase (AMPK) and Akt.[1][3][11] In the liver, this compound inhibits gluconeogenesis by suppressing the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[1][2][3] This is also mediated by the activation of AMPK, which can lead to the phosphorylation and inactivation of glycogen (B147801) synthase kinase 3 (GSK3) and the modulation of p38 MAPK signaling.[1]
Caption: this compound signaling pathway in muscle and liver.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to evaluate the efficacy of this compound in STZ-induced diabetic mice.
Caption: Experimental workflow for this compound efficacy study.
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diacomp.org [diacomp.org]
- 5. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
Application Notes and Protocols for Pterosin A Research in High-Fat Diet-Fed Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pterosin A, a natural compound, has demonstrated significant potential in mitigating metabolic dysregulation associated with high-fat diet (HFD)-induced obesity and type 2 diabetes.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing HFD-fed mouse models to investigate the therapeutic effects of this compound. The protocols outlined herein cover the induction of metabolic syndrome, administration of this compound, and subsequent analysis of key metabolic parameters and signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on various metabolic parameters in HFD-fed mice, as reported in scientific literature.
Table 1: Effect of this compound on Body Weight and Glucose Homeostasis in High-Fat Diet-Fed Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + this compound (100 mg/kg) | Notes |
| Initial Body Weight (g) | ~25 g | ~25 g | C57BL/6 mice, 6 weeks of age. |
| Final Body Weight (g) | Increased significantly | Significantly lower than HFD control | 4-week treatment period.[1][4] |
| Fasting Blood Glucose (mg/dL) | Elevated | Significantly reduced | Following 4 weeks of treatment.[1] |
| Oral Glucose Tolerance Test (AUC) | Markedly increased | Significantly improved (lower AUC) | AUC: Area Under the Curve.[1][4] |
| Serum Insulin (B600854) (ng/mL) | Increased | Significantly reduced | Indicates improved insulin sensitivity.[1][3] |
| HOMA-IR Index | Markedly enhanced | Significantly reversed | Homeostatic Model Assessment of Insulin Resistance.[1] |
| HbA1c (%) | Increased | Significantly reversed | Reflects long-term glycemic control.[1] |
Table 2: Effect of this compound on Serum Lipid Profile in High-Fat Diet-Fed Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + this compound (100 mg/kg) | Notes |
| Total Cholesterol (mg/dL) | Increased | Significantly reversed | [5] |
| LDL-Cholesterol (mg/dL) | Increased | Significantly reversed | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its investigation in HFD-fed mice.
Caption: Proposed signaling pathway of this compound in liver and skeletal muscle.
Caption: Experimental workflow for this compound research in HFD-fed mice.
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This protocol describes the induction of obesity and metabolic syndrome in C57BL/6 mice.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard chow diet (10-18% kcal from fat)
-
High-fat diet (HFD) (45-60% kcal from fat)
-
Animal caging with ad libitum access to food and water
-
Animal scale
Procedure:
-
Acclimate mice for one week upon arrival, providing standard chow and water ad libitum.
-
After acclimatization, switch the experimental group to an HFD.[6] The control group continues on the standard chow diet.
-
House the animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.[7]
-
Continue the HFD feeding for a minimum of 10-12 weeks to establish the obese and metabolic syndrome phenotype.[6]
-
Monitor body weight and food intake weekly. Mice on HFD are expected to show significant weight gain compared to the control group.[8]
This compound Administration
This protocol details the oral administration of this compound to HFD-fed mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose).
-
Administer this compound or vehicle to the respective groups of HFD-fed mice via oral gavage once daily.[1][4]
-
Continue to monitor body weight and food intake throughout the treatment period.
Oral Glucose Tolerance Test (OGTT)
This protocol is for assessing glucose clearance in mice.
Materials:
-
Glucose solution (20% Dextrose)
-
Glucometer and glucose test strips
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., heparinized capillaries)
Procedure:
-
Fast the mice for 5-6 hours with free access to water.[2][9]
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained via a tail snip.[9]
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.[9]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[2][10]
Measurement of Metabolic Markers
a. Serum Insulin:
-
Collect whole blood via cardiac puncture at the end of the study.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure insulin levels using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.[7][11]
b. Hemoglobin A1c (HbA1c):
-
Collect whole blood in EDTA-containing tubes.
-
Measure HbA1c levels using a commercially available mouse HbA1c assay kit, following the manufacturer's protocol.[12] While not as commonly used in mouse studies as in humans, it can provide a reliable measure of long-term glycemic control.[13][14]
c. Total and LDL-Cholesterol:
-
Use serum collected as described for insulin measurement.
-
Determine total and LDL-cholesterol levels using commercially available cholesterol assay kits, following the manufacturer's protocols.[15][16]
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation of key signaling proteins in liver and skeletal muscle tissues.
Materials:
-
Harvested liver and skeletal muscle tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-GLUT-4, anti-PEPCK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the harvested tissues in lysis buffer and centrifuge to collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
References
- 1. Insulin Tolerance Test in Mouse [protocols.io]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. Mouse Insulin Tolerance Test Guide | PDF [scribd.com]
- 6. criver.com [criver.com]
- 7. Mouse Insulin ELISA Kit (ab277390) | Abcam [abcam.com]
- 8. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 9. vmmpc.org [vmmpc.org]
- 10. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 11. file.elabscience.com [file.elabscience.com]
- 12. biotnt.com [biotnt.com]
- 13. The usefulness of HbA1c measurement in diabetic mouse models using various devices [jstage.jst.go.jp]
- 14. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Cholesterol Assay Kit - HDL and LDL/VLDL (ab65390) | Abcam [abcam.com]
Troubleshooting & Optimization
Improving Pterosin A solubility for in vitro assays
Welcome to the technical support center for Pterosin A. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals successfully use this compound in in vitro assays, with a special focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound is a natural product, a small-molecule sesquiterpenoid, that can be isolated from several fern plants like Pteridium aquilinum.[1] It has a molecular weight of 248.32 g/mol and the chemical formula C15H20O3.[1][2] Research has shown that this compound exhibits several biological activities, including anti-diabetic, anti-tumor, and anti-inflammatory effects.[1][3] Its anti-diabetic properties are particularly well-studied, where it has been shown to improve glucose metabolism by activating the AMP-activated protein kinase (AMPK) signaling pathway.[3][4][5][6]
Q2: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent?
A2: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for creating a stock solution for in vitro assays is Dimethyl Sulfoxide (DMSO).[1][7] It is readily soluble in organic solvents like DMSO.[1] For cell-based assays, it is crucial to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous culture medium.
Q3: What is a safe final concentration of the solvent (e.g., DMSO) in my in vitro assay?
A3: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid cytotoxicity.[8][9] For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v).[8] It is highly recommended to keep the concentration at or below 0.1% to minimize any potential off-target effects of the solvent. Always include a vehicle control group in your experiments, which contains the same final concentration of the solvent as your test groups, to account for any solvent-induced effects.[8][10]
Q4: What are typical working concentrations for this compound in cell-based assays?
A4: Based on published studies, effective concentrations of this compound in in vitro assays, such as in cultured human skeletal muscle cells and rat hepatic cell lines, typically range from 50 to 150 µg/mL.[3][11] It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide: Solubility Issues
Issue 1: this compound precipitates out of solution when I add it to my aqueous culture medium.
-
Potential Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium, or the DMSO stock solution was not mixed adequately upon dilution. This is a common issue for hydrophobic compounds.[12][13]
-
Troubleshooting Steps:
-
Check Stock Concentration: Ensure your DMSO stock solution is not overly concentrated. A 10-50 mg/mL stock in 100% DMSO is a common starting point.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of medium, vortex thoroughly, and then add this intermediate dilution to the final volume of medium.
-
Increase Final DMSO Concentration: If precipitation persists, you may need to slightly increase the final DMSO concentration, but be careful not to exceed the toxic limit for your cells (generally <0.5%).[8]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.
-
Sonication: Briefly sonicating the final solution can help break up small precipitates, but use this method with caution as it can degrade some compounds.
-
Issue 2: I am observing unexpected cytotoxicity or off-target effects in my experiments.
-
Potential Cause: The solvent (DMSO) concentration is too high, or the this compound batch has impurities. High concentrations of organic solvents can be toxic to cells and interfere with assays.[8][9][10]
-
Troubleshooting Steps:
-
Validate Solvent Toxicity: Run a solvent toxicity curve. Treat your cells with a range of DMSO concentrations (e.g., 0.01% to 2.0%) to determine the highest non-toxic concentration for your specific cell line and assay duration.
-
Lower the Solvent Concentration: Prepare a more concentrated this compound stock solution so that a smaller volume is needed to achieve the final desired concentration, thus lowering the final DMSO percentage.
-
Include Vehicle Control: Always run a vehicle control (medium + same percentage of DMSO as the treated wells) to differentiate between the effects of the compound and the solvent.[8]
-
Check Compound Purity: Verify the purity of your this compound using methods like HPLC if you suspect contamination.
-
Data & Protocols
Table 1: Solvent Cytotoxicity Reference
This table summarizes general cytotoxicity data for common organic solvents used in cell-based assays. The IC50 (concentration that inhibits 50% of cell growth) can vary significantly between cell lines.
| Solvent | LogP | Typical Final Concentration | General Cytotoxicity Notes |
| DMSO | -1.35 | < 0.5% (v/v) | Cytotoxic effects are often observed at concentrations above 1-2%.[10] Can inhibit cell growth at concentrations below 1%.[10] |
| Ethanol | -0.31 | < 0.5% (v/v) | Generally considered safe at low concentrations but can interfere with some assays, such as those measuring reactive oxygen species (ROS).[8][10] |
| Acetone | -0.24 | < 1% (v/v) | Often shows lower toxicity compared to DMSO and DMF in certain cell lines.[8] |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol describes how to prepare a this compound stock solution and dilute it for use in a typical cell culture experiment.
Materials:
-
This compound powder (store at -20°C, protected from light)[1][7]
-
100% sterile, cell culture grade DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare 25 mg/mL Stock Solution:
-
Weigh out 5 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 200 µL of 100% DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
This creates a 25 mg/mL (approx. 100 mM) stock solution. Store this stock in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution (Example for 100 µg/mL final concentration):
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare a 10 mL final solution, you will add 4 µL of your 25 mg/mL stock solution. This results in a final DMSO concentration of 0.04%.
-
Add the 4 µL of this compound stock solution directly into the 10 mL of medium.
-
Immediately cap the tube/flask and vortex or invert gently but thoroughly to ensure rapid and complete mixing.
-
-
Cell Treatment:
-
Remove the old medium from your cells and replace it with the this compound-containing medium.
-
Remember to include a vehicle control (0.04% DMSO in medium) and an untreated control (medium only).
-
Visualizations
This compound Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound for cell-based experiments to ensure solubility and minimize solvent toxicity.
Caption: Workflow for preparing this compound solutions for in vitro assays.
This compound Signaling Pathway
This compound exerts its anti-diabetic effects primarily through the activation of the AMPK signaling cascade. This pathway is a central regulator of cellular energy metabolism.
Caption: Simplified AMPK signaling pathway activated by this compound.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. PubChemLite - this compound (C15H20O3) [pubchemlite.lcsb.uni.lu]
- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ((2S)-Pterosin A) | Plants | 35910-16-8 | Invivochem [invivochem.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Pterosin A stability issues in long-term cell culture
Welcome to the technical support center for Pterosin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and to offer troubleshooting strategies for long-term cell culture experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a diminished or inconsistent effect of this compound in my cell culture experiments that run for several days. Could this be a stability issue?
A1: Yes, a loss of bioactivity in long-term experiments can be indicative of compound instability. Like many small molecules, this compound's stability in aqueous cell culture media can be influenced by several factors over time, including temperature, pH, light exposure, and interactions with media components.[1][2] Degradation can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent or reduced biological effects.
Q2: What are the primary factors that can affect this compound stability in my cell culture setup?
A2: The chemical stability of compounds in solution is primarily affected by temperature, light, and pH.[2] Long-term incubation at 37°C can accelerate hydrolytic or oxidative degradation. Standard cell culture incubators are dark, but frequent handling or exposure to ambient light can contribute to photodegradation, especially for light-sensitive molecules.[3] The pH of the culture medium, typically around 7.4, can also influence the rate of degradation.
Q3: How should I prepare and store this compound stock solutions to maximize stability?
A3: For maximum stability, it is recommended to prepare a high-concentration stock solution in an anhydrous solvent such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed, light-protecting vials at -20°C or -80°C. When preparing working solutions, dilute the stock solution into your culture medium immediately before use.
Q4: How can I empirically test the stability of this compound under my specific experimental conditions?
A4: To determine the stability of this compound in your specific cell culture medium and conditions, you can perform a time-course experiment. This involves incubating this compound in your cell-free culture medium at 37°C and 5% CO₂. Samples of the medium should be collected at various time points (e.g., 0, 12, 24, 48, 72 hours), and the concentration of intact this compound should be quantified using an analytical method like LC-MS/MS.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during long-term experiments with this compound.
Problem: Inconsistent or No Biological Effect Observed
If you are not observing the expected biological outcome (e.g., phosphorylation of AMPK), follow this troubleshooting decision tree.
Data Summary Tables
Table 1: Factors Influencing this compound Stability in Cell Culture
| Factor | Potential Impact | Mitigation Strategy | Reference |
|---|---|---|---|
| Temperature | Increased degradation rate at 37°C. | Prepare fresh working solutions; consider more frequent media changes for long-term assays. | [1][2] |
| Light | Photodegradation can occur upon exposure to light, especially UV. | Use amber or foil-wrapped tubes for stock solutions; minimize exposure of culture plates to light. | [3] |
| pH | pH of the medium can affect hydrolysis rates. | Ensure culture medium is properly buffered and pH is stable throughout the experiment. | [2] |
| Oxidation | Auto-oxidation can be a degradation pathway for organic molecules. | Store stock solutions under inert gas (e.g., argon) if high sensitivity is suspected; minimize headspace in vials. | [5] |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes. | N/A |
Table 2: Example Concentration Ranges for Pterosin Compounds in Cell-Based Assays
| Compound | Cell Line | Assay Type | Concentration Range | Reference |
|---|---|---|---|---|
| This compound | Rat Hepatic (H4-IIE) | Western Blot (p-AMPK) | 50 - 150 µg/mL | [6] |
| This compound | Human Skeletal Muscle | Glucose Uptake / Western Blot | Not specified, used in vivo at 100 mg/kg | [7][8] |
| Pterosin Z | HeLa | Cytotoxicity (MTT) | IC₅₀ determined for subsequent assays | [9] |
| Pterosin Z | HeLa | Western Blot (p-Akt) | 45 µM |[9] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Medium
This protocol outlines a method to quantify the stability of this compound over time using LC-MS/MS.
Methodology:
-
Preparation: Prepare a sufficient volume of your complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Spike the medium with this compound to the final working concentration used in your experiments.
-
Time Zero Sample: Immediately after spiking, remove an aliquot (e.g., 500 µL) for the T=0 time point. Flash freeze it in liquid nitrogen and store at -80°C.
-
Incubation: Place the remaining medium in a sterile, sealed container inside a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Time-Course Sampling: At subsequent time points (e.g., 12, 24, 48, 72 hours), remove additional aliquots, flash freeze, and store at -80°C.
-
Sample Preparation for Analysis: Extract this compound from the media samples. This may involve solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering components.[4]
-
LC-MS/MS Analysis: Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.[4]
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the half-life (t₁/₂) of the compound under your specific conditions.
Protocol 2: Cytotoxicity Assessment by MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).[9]
Methodology:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value.[9]
Protocol 3: Western Blot Analysis of AMPK Pathway Activation
This protocol verifies the biological activity of this compound by measuring the phosphorylation of key signaling proteins.[7][8]
Methodology:
-
Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate. Once they reach desired confluency, treat them with this compound at a specified concentration (e.g., 100 µg/mL) for a short duration (e.g., 1-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This compound Signaling Pathway
This compound has been shown to exert its biological effects, particularly its antidiabetic properties, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[7][10] Activation of AMPK triggers a cascade of downstream events that regulate glucose and lipid metabolism.
References
- 1. iipseries.org [iipseries.org]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pterosin A In Vivo Antidiabetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pterosin A in in vivo antidiabetic experiments. The information is compiled from preclinical studies to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse models of diabetes?
A1: Based on published studies, an oral dose range of 10-100 mg/kg administered for four weeks has been shown to be effective in improving hyperglycemia and glucose intolerance in streptozotocin (B1681764) (STZ)-induced, high-fat diet (HFD)-fed, and db/db diabetic mouse models.[1][2][3] A common and effective dose used in these studies is 100 mg/kg.[1][3][4]
Q2: What is the appropriate vehicle for dissolving this compound for oral administration?
A2: While the specific vehicle is not explicitly detailed in the provided search results, a common practice for oral administration of small molecules in preclinical studies is to use vehicles such as a solution of saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline or water. It is crucial to perform vehicle-only controls in your experiments.
Q3: Are there any known toxic effects of this compound at the effective doses?
A3: Studies have reported no adverse effects in normal or diabetic mice treated with this compound at doses up to 100 mg/kg for four weeks.[2][5][6] An acute oral toxicity test at a dose of 5,000 mg/kg also showed no deaths or other toxic symptoms.[1][4]
Q4: What are the expected metabolic outcomes of this compound treatment in diabetic mice?
A4: this compound has been shown to significantly improve glucose homeostasis.[1] Specifically, it can reverse hyperglycemia and improve glucose intolerance.[1][2][6] In models of insulin (B600854) resistance, such as in dexamethasone-treated and db/db mice, this compound can reverse the increased serum insulin and insulin resistance.[1][2][6] It has also been observed to normalize the body weight changes associated with diabetes, decreasing it in HFD-fed and db/db mice and increasing it in STZ-diabetic mice.[1]
Q5: What is the primary mechanism of action for the antidiabetic effects of this compound?
A5: this compound's antidiabetic effects are attributed to its action on two key pathways. It inhibits liver gluconeogenesis and enhances glucose disposal in peripheral tissues like skeletal muscle.[1][4] This is achieved through the activation of an AMPK-regulated signaling pathway.[1] In muscle, this leads to the translocation of GLUT-4 to the cell membrane, increasing glucose uptake.[1][6] In the liver, it inhibits the expression of PEPCK, a key enzyme in gluconeogenesis.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant change in blood glucose levels after this compound treatment. | Suboptimal Dosage: The dose of this compound may be too low for the specific animal model or severity of diabetes. | Gradually increase the dose within the reported effective range (10-100 mg/kg). Ensure accurate dosing based on the most recent body weight measurements. |
| Administration Issues: Improper oral gavage technique could lead to incomplete dosage delivery. | Ensure all personnel are properly trained in oral gavage techniques. Verify the volume administered and check for any signs of regurgitation. | |
| Compound Stability: this compound may have degraded due to improper storage or handling. | Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh dosing solutions daily. | |
| Unexpected mortality or signs of toxicity in experimental animals. | Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Run a vehicle-only control group to assess the toxicity of the vehicle itself. Consider alternative, well-tolerated vehicles. |
| Dosing Error: An error in calculating the dose could have led to an overdose. | Double-check all calculations for dose preparation. Ensure the stock solution concentration is accurate. | |
| High variability in blood glucose readings within the same treatment group. | Inconsistent Fasting Times: Variations in fasting duration before blood glucose measurement can lead to variability. | Standardize the fasting period for all animals before blood glucose measurements. |
| Stress-Induced Hyperglycemia: Animal stress during handling and blood collection can elevate glucose levels. | Acclimatize the animals to the handling and measurement procedures to minimize stress. |
Data Summary
Table 1: Efficacy of this compound in Different Diabetic Mouse Models
| Animal Model | This compound Dosage (Oral) | Treatment Duration | Key Outcomes | Reference |
| STZ-Induced Diabetic Mice | 10-100 mg/kg | 4 weeks | Improved hyperglycemia and glucose intolerance. | [1][2][3] |
| High-Fat Diet (HFD)-Fed Mice | 100 mg/kg | 4 weeks | Improved hyperglycemia and glucose intolerance. | [1][3] |
| db/db Diabetic Mice | 100 mg/kg | 4 weeks | Improved hyperglycemia, glucose intolerance, and reversed islet hypertrophy. | [1][7] |
| Dexamethasone-Induced IR Mice | 100 mg/kg | 1 week | Reversed increased serum insulin and insulin resistance. | [1] |
Experimental Protocols
Protocol 1: Induction of Diabetes and this compound Administration in STZ Model
-
Animal Model: Male ICR mice (4 weeks old).[1]
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose determined to induce stable hyperglycemia.
-
Treatment Initiation: Begin this compound treatment once stable hyperglycemia is confirmed (e.g., blood glucose > 250 mg/dL).
-
This compound Preparation: Dissolve this compound in a suitable vehicle.
-
Administration: Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 10-100 mg/kg) daily for 4 weeks.[2]
-
Monitoring: Monitor blood glucose levels and body weight regularly (e.g., weekly).
-
Outcome Assessment: At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and collect blood and tissue samples for further analysis (e.g., serum insulin, Western blotting of muscle and liver tissue).
Visualizations
Caption: Workflow for this compound antidiabetic efficacy studies.
Caption: this compound signaling pathway in muscle and liver.
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 6. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pterosin A Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Pterosin A in cellular models, with a focus on identifying and mitigating potential off-target effects. By understanding the mechanism of action and potential confounding variables, researchers can ensure the validity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a natural sesquiterpenoid compound found in various fern species, such as Pteridium aquilinum.[1] It has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and anti-diabetic effects.[1][2] In cancer cell lines, this compound has been shown to induce cytotoxicity.[2][3] Its anti-diabetic properties are linked to its ability to improve glucose metabolism.[4][5][6][7]
Q2: What is the primary on-target mechanism of this compound described in the literature?
The most well-documented on-target effect of this compound is its activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5][6][7] Activation of AMPK by this compound leads to downstream effects on glucose and lipid metabolism. In muscle cells, it enhances glucose uptake by promoting the translocation of GLUT-4 to the cell membrane.[4][5][6] In liver cells, it inhibits gluconeogenesis by reducing the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[4][5][6][7]
Q3: What are "off-target" effects and why are they a concern when using small molecules like this compound?
Q4: Are there any known or suspected off-target effects of this compound?
While the primary focus of existing research has been on the AMPK pathway, like many small molecules, this compound may have off-target effects. Pterosins as a class have been noted for various bioactivities, and it is plausible that this compound interacts with multiple cellular targets.[2] For instance, some tubulin polymerization inhibitors, which can have anti-cancer effects, are also natural products.[10][11] Given this compound's cytotoxic effects, interaction with cytoskeletal components could be a potential off-target effect to consider. Additionally, some natural compounds are known to affect signaling pathways like STAT3, which is involved in cell survival and proliferation.[12][13][14] Researchers should therefore be cautious and perform validation experiments to ensure the observed effects are due to the intended mechanism.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps to investigate potential off-target effects.
Issue 1: Inconsistent Phenotypes with Different Batches or Sources of this compound
-
Possible Cause: Variability in the purity of the compound.
-
Troubleshooting Steps:
-
Verify Purity: Obtain a certificate of analysis for each batch of this compound to confirm its purity and identity.
-
Use a Standardized Stock: Prepare a large, centralized stock of this compound from a single, high-purity batch to use across all experiments.
-
Orthogonal Validation: Use a structurally different AMPK activator to see if it recapitulates the phenotype observed with this compound.
-
Issue 2: Observed Cytotoxicity at Concentrations Expected to be Specific for AMPK Activation
-
Possible Cause: The cytotoxic effect may be an off-target effect unrelated to AMPK activation.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the concentration range where AMPK is activated without causing significant cell death.
-
Time-Course Analysis: Assess cell viability at multiple time points to distinguish between acute toxicity and effects secondary to long-term pathway modulation.
-
Rescue Experiment: If possible, use a downstream effector of AMPK to see if it can rescue the cytotoxic phenotype.
-
Issue 3: Discrepancy Between Pharmacological (this compound) and Genetic (e.g., AMPK Knockdown/Knockout) Approaches
-
Possible Cause: this compound may be acting through a pathway independent of AMPK.
-
Troubleshooting Steps:
-
Target Engagement Assay: Confirm that this compound is engaging with AMPK in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).[8][15]
-
Phenotypic Profiling: Compare the global gene expression or proteomic profiles of cells treated with this compound versus cells with genetic manipulation of AMPK.
-
Pathway Analysis: Use bioinformatics tools to analyze affected pathways and identify potential off-target nodes.[16][17]
-
Data Presentation
Table 1: Reported Bioactivities and IC50 Values for Pterosin Compounds
| Compound | Cell Line | Bioactivity | IC50 (µM) | Reference |
| This compound analogue | HCT-116 | Cytotoxicity | 15.8 | [2] |
| This compound analogue | HCT-116 | Cytotoxicity | 22.4 | [2] |
| Pterosin Glycoside | HCT116 | Cytotoxicity | 8.0 | [3] |
| STAT3 Inhibitor (S3I-201) | Cell-free assay | STAT3 DNA binding | 86 | [18] |
| STAT3 Inhibitor (Cryptotanshinone) | Cell-free assay | STAT3 inhibition | 4.6 | [18] |
| Tubulin Inhibitor | SGC-7910 | Antiproliferative | 0.21 | [10] |
| Tubulin Inhibitor | - | Tubulin polymerization | 6.87 | [10] |
Note: Data for this compound analogues and other pterosins are included to provide a comparative context for its potential cytotoxic potency. Data for STAT3 and tubulin inhibitors are provided as examples of common off-target liabilities for natural products with anti-cancer activity.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the optimal concentration of this compound that maximizes on-target (AMPK) activation while minimizing off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in 96-well plates for viability assays and in 6-well plates for western blotting.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Treat cells for a predetermined time (e.g., 24 hours).
-
Cell Viability Assay (MTT or similar):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure absorbance at 570 nm.[19]
-
-
Western Blot for p-AMPK:
-
Lyse cells from the 6-well plates and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin).
-
Incubate with secondary antibodies and visualize bands.
-
-
Data Analysis: Plot cell viability and normalized p-AMPK levels against this compound concentration to identify the optimal window.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to AMPK in intact cells.[8][15]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or a high concentration of this compound.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.[8][15]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble AMPK using western blotting.
-
Data Analysis: Plot the amount of soluble AMPK as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.[8]
Visualizations
Caption: On-target signaling pathway of this compound via AMPK activation.
Caption: Troubleshooting workflow for investigating this compound off-target effects.
Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 11. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 19. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Pterosin A experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and standardizing experiments involving Pterosin A. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a small-molecular-weight natural product, classified as a sesquiterpenoid, that has been isolated from various fern plants.[1][2] It has garnered scientific interest for its potential therapeutic applications, including anti-diabetic and anti-cancer effects.[1][3]
Q2: What are the main signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways. In the context of its anti-diabetic effects, it is known to activate the AMP-activated protein kinase (AMPK) pathway.[1][3][4] This activation leads to increased glucose uptake in muscle cells and reduced gluconeogenesis in the liver.[1][4] In cancer cells, related pterosin compounds have been observed to induce apoptosis, suggesting an impact on cell survival and death pathways.[5]
Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistencies in IC50 values can arise from several factors:
-
Cell Density: Ensure that you are seeding the same number of cells for each experiment, as variations in cell density can affect the apparent cytotoxicity of a compound.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Compound Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. The stability of the compound in your specific cell culture medium and storage conditions should be considered.
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, XTT, MTS) can influence results. Ensure consistent incubation times and proper handling for the specific assay being used.
Q4: My Western blot results for p-AMPK after this compound treatment are not reproducible. What should I check?
Reproducibility issues in Western blotting can be complex. Here are some key points to consider:
-
Treatment Time: The phosphorylation of AMPK can be transient. Perform a time-course experiment to determine the optimal time point for observing maximum phosphorylation after this compound treatment.
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Antibody Quality: Ensure the primary antibody for p-AMPK is validated and used at the recommended dilution. The quality of the secondary antibody and detection reagents is also crucial.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any variations in protein loading.
Troubleshooting Guides
Issue 1: Low or No Induction of Apoptosis with this compound Treatment
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound-induced apoptosis. Consider using a different cell line or a positive control known to induce apoptosis in your current cell line to validate your assay. |
| Apoptosis Assay Sensitivity | Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough and properly calibrated. |
Issue 2: Inconsistent Glucose Uptake Assay Results
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Variable Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells may exhibit altered glucose metabolism. |
| Inconsistent this compound Pre-incubation Time | Standardize the pre-incubation time with this compound before adding the glucose analog (e.g., 2-NBDG). |
| Fluctuations in Glucose Concentration | Use a glucose-free medium during the glucose uptake measurement period to avoid competition with the fluorescent glucose analog. |
| Inaccurate Cell Number | Normalize the glucose uptake signal to the cell number or protein concentration to account for any variations in cell density between wells. |
Experimental Protocols & Data
Cell Viability (MTT) Assay
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Illustrative Data Summary
| This compound Conc. (µM) | Cell Viability (%) after 48h (HeLa cells) |
| 0 (Vehicle) | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 45 |
| 100 | 25 |
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Methodology
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Illustrative Data Summary
| Treatment | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| Vehicle Control | 5 | 2 |
| This compound (50 µM) | 25 | 15 |
Visualizations
This compound Signaling Pathway in Diabetes
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | C15H20O3 | CID 135017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pterosin A Bioavailability for Oral Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pterosin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations for this promising natural compound.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.
Issue 1: Poor Oral Bioavailability of this compound in Preclinical Animal Models
Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rat/mouse model. What are the likely causes and how can we improve this?
Answer:
Low and variable oral bioavailability is a common challenge for compounds like this compound, which is predicted to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. The primary bottlenecks are likely its poor dissolution in gastrointestinal fluids and potential first-pass metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility and permeability of your this compound sample. This foundational data will guide your formulation strategy.
-
Formulation Enhancement: The most effective approach is to utilize a formulation strategy designed to increase the dissolution rate and maintain this compound in a solubilized state in the gastrointestinal tract. Promising strategies for BCS Class II compounds include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create an amorphous form can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can dissolve this compound in a lipid carrier, which then forms a fine emulsion in the gut, facilitating absorption.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
-
-
Evaluate First-Pass Metabolism: this compound is known to undergo Phase I and Phase II metabolism.[1][2] Co-administration with inhibitors of relevant cytochrome P450 enzymes (if known) in preclinical models can help elucidate the impact of first-pass metabolism.
Issue 2: Difficulty in Preparing a Stable and Effective this compound Formulation
Question: Our attempts to formulate this compound are resulting in issues like drug precipitation, low drug loading, or poor physical stability. What are some key considerations for different formulation types?
Answer:
Each formulation strategy has its own set of challenges. Below is a breakdown of common issues and potential solutions for the most relevant formulation types for this compound.
| Formulation Type | Common Problem | Troubleshooting Suggestions |
| Amorphous Solid Dispersions (ASDs) | Recrystallization of this compound during storage or dissolution. | - Polymer Selection: Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with good miscibility and interaction with this compound. - Drug Loading: Avoid excessively high drug loading, which can increase the tendency for recrystallization. - Storage Conditions: Store ASDs in a low-humidity environment to prevent moisture-induced phase separation and crystallization. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Poor self-emulsification, drug precipitation upon dilution, or physical instability (phase separation). | - Excipient Screening: Systematically screen different oils, surfactants, and co-surfactants to find a combination that can effectively solubilize this compound and form a stable microemulsion upon dilution. - Component Ratios: Optimize the ratios of oil, surfactant, and co-surfactant to achieve rapid emulsification and a small droplet size. - Drug Solubility in Excipients: Ensure this compound has high solubility in the chosen lipid phase to prevent precipitation. |
| Nanosuspensions | Particle aggregation (Ostwald ripening), instability, or difficulty in achieving the desired particle size. | - Stabilizer Selection: Use a combination of steric and electrostatic stabilizers (e.g., polymers and surfactants) to prevent particle growth. - Process Optimization: Optimize the parameters of your particle size reduction method (e.g., milling time, homogenization pressure). - Lyophilization: For long-term stability, consider lyophilizing the nanosuspension with a cryoprotectant. |
Quantitative Data
Due to the limited availability of public data specifically for this compound, the following tables include predicted values and data from analogous sesquiterpenoid compounds to provide a comparative reference.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Permeability Classification | BCS Class (Predicted) |
| This compound | 248.32[1] | 1.575[3] | Low (<1 mg/mL)[3] | High | II |
| Pterosin B | 218.29 | 2.5 | Poorly Soluble | High | II |
| Pterosin H | 250.76 | 4.2 | Poorly Soluble | High | II |
| Pterosin I | 246.34 | 3.4 | Poorly Soluble | High | II |
Disclaimer: LogP and solubility data for Pterosins B, H, and I are based on their chemical structures and comparison to similar compounds.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
This table presents hypothetical data to illustrate the potential improvements in bioavailability with different formulation strategies, based on typical enhancements seen for BCS Class II compounds.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 | 2.0 | 600 | 100 |
| Amorphous Solid Dispersion | 50 | 600 | 1.0 | 2400 | 400 |
| SEDDS | 50 | 900 | 0.5 | 3600 | 600 |
| Nanosuspension | 50 | 750 | 1.0 | 3000 | 500 |
Disclaimer: The data in this table is illustrative and not based on actual experimental results for this compound. It serves to demonstrate the potential magnitude of improvement with different formulation technologies.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to enhancing the oral bioavailability of this compound.
1. Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol (B129727).
-
Procedure:
-
Dissolve this compound and PVP K30 (in a 1:4 w/w ratio) in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.
-
Remove the solvents using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting thin film in a vacuum oven at 40°C for 48 hours to remove residual solvents.
-
Collect the dried film and pulverize it to a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
2. In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Add the this compound formulation (equivalent to 50 mg of this compound) to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
3. Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) transport, add this compound (e.g., 10 µM) to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral to apical (B-A) transport, add this compound to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Key Signaling Pathways
This compound has been shown to exert its therapeutic effects, such as its antidiabetic properties, by modulating several key signaling pathways.[4]
Caption: this compound signaling pathways in muscle and liver cells.
Experimental Workflow for Enhancing this compound Bioavailability
The following diagram illustrates a logical workflow for developing and evaluating an oral formulation of this compound with enhanced bioavailability.
Caption: Workflow for this compound oral formulation development.
Logical Relationship for Troubleshooting Low Bioavailability
This diagram outlines the decision-making process when troubleshooting low oral bioavailability of this compound.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. Metabolism of (2S)-pterosin A: identification of the phase I and phase II metabolites in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ((2S)-Pterosin A) | Plants | 35910-16-8 | Invivochem [invivochem.com]
- 4. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Pterosin A Interference with Fluorescence-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Pterosin A in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
Yes, it is possible. This compound, as an indanone derivative, possesses chemical structures that can interact with light, potentially leading to inaccurate measurements in fluorescence-based assays.[1][2] The primary mechanisms of interference are autofluorescence and the inner filter effect (quenching).[3][4]
Q2: What is autofluorescence and does this compound exhibit it?
Q3: What is the inner filter effect (quenching) and how does it relate to this compound?
The inner filter effect, or quenching, occurs when a compound in the sample absorbs the excitation or emission light of the fluorophore being used.[1][3] This can lead to a decrease in the detected fluorescence signal, potentially causing false-negative results. This compound is known to have significant UV absorbance maxima at approximately 216 nm, 259 nm, and 304 nm, which may overlap with the excitation or emission spectra of certain fluorophores.[2]
Q4: My assay involves the AMPK signaling pathway. Is there anything specific I should be aware of?
Yes. This compound is known to modulate the AMPK signaling pathway.[5][6][7] If you are using fluorescent reporters to study this pathway (e.g., fluorescently tagged antibodies for phosphorylated AMPK or fluorescent glucose analogs), it is crucial to perform control experiments to ensure that any observed changes in fluorescence are due to biological activity and not assay interference from this compound itself.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow these steps to diagnose and mitigate the issue.
Step 1: Identify the Type of Interference
The first step is to determine if this compound is causing autofluorescence or quenching in your specific assay conditions.
Experiment 1: Autofluorescence Check
-
Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.
-
Methodology:
-
Prepare a sample containing this compound at the highest concentration used in your experiments, dissolved in your assay buffer.
-
Prepare a "buffer only" control.
-
In a plate reader or fluorometer, measure the fluorescence of the "this compound only" sample and the "buffer only" control using the same excitation and emission wavelengths as your main experiment.
-
-
Interpretation: A significantly higher signal in the "this compound only" well compared to the "buffer only" control indicates that this compound is autofluorescent under your experimental conditions.
Experiment 2: Quenching (Inner Filter Effect) Check
-
Objective: To determine if this compound is absorbing the excitation or emission light of your fluorophore.
-
Methodology:
-
Prepare a sample containing your fluorescent probe at the concentration used in your experiments, dissolved in your assay buffer.
-
Prepare a second sample containing both your fluorescent probe and this compound at the highest concentration used in your experiments.
-
Measure the fluorescence of both samples.
-
-
Interpretation: A significantly lower signal in the sample containing both the probe and this compound compared to the probe-only sample suggests that this compound is quenching the fluorescence signal.
Step 2: Mitigate the Interference
Based on the results from Step 1, use the following strategies to reduce the impact of this compound on your assay.
Table 1: Troubleshooting Strategies for this compound Interference
| Mitigation Strategy | Description | Best For |
| Background Subtraction | If this compound autofluorescence is consistent and not excessively high, subtract the signal from the "this compound only" control from your experimental wells.[8] | Low to moderate autofluorescence. |
| Use a Brighter Fluorophore | A brighter fluorescent probe can increase the signal-to-background ratio, making the specific signal easier to distinguish from this compound's autofluorescence.[8] | Autofluorescence. |
| Switch to Red-Shifted Dyes | This compound's known absorbance is in the UV range.[2] Shifting to fluorophores that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum) can often avoid the spectral overlap that causes both autofluorescence and quenching.[8][9] | Both autofluorescence and quenching. |
| Reduce this compound Concentration | If experimentally feasible, lowering the concentration of this compound can proportionally reduce its interference.[8] | Both autofluorescence and quenching. |
| Orthogonal Assay | Validate your findings using a non-fluorescence-based method, such as a luminescence, absorbance (at a non-interfering wavelength), or radioactivity-based assay.[3] | Confirming biological hits. |
Data Presentation
Table 2: Potential for this compound Interference with Common Fluorophores
This table is predictive and based on the known UV absorbance maxima of this compound (216 nm, 259 nm, 304 nm).[2] The potential for interference should be experimentally confirmed.
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Quenching by this compound |
| DAPI | ~358 | ~461 | High (Excitation overlap) |
| Hoechst 33342 | ~350 | ~461 | High (Excitation overlap) |
| Fluorescein (FITC) | ~494 | ~518 | Low |
| Rhodamine B | ~555 | ~580 | Low |
| GFP | ~488 | ~509 | Low |
| Cy5 | ~650 | ~670 | Very Low |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound under specific assay conditions.
Materials:
-
This compound
-
Assay buffer
-
Multi-well plate (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your main experiment.
-
Add the this compound dilutions to the wells of the multi-well plate.
-
Include wells with only the assay buffer as a negative control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the buffer-only wells from the this compound-containing wells to determine the net fluorescence due to this compound.
Protocol 2: Orthogonal Assay Validation using Western Blot for AMPK Activation
Objective: To confirm the biological effect of this compound on AMPK phosphorylation using a non-fluorescence-based method.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-AMPK, anti-total-AMPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-AMPK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPK to normalize the data.
-
Quantify the band intensities to determine the change in AMPK phosphorylation.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Autofluorescence vs. Inner Filter Effect.
Caption: this compound's role in the AMPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 7. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Pterosin A degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Pterosin A in stock solutions. The following information is intended to serve as a resource for troubleshooting common issues and ensuring the stability and integrity of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] DMSO is a widely used solvent for creating high-concentration stock solutions that can be further diluted in aqueous buffers for in vitro and in vivo experiments.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term stability, this compound in its solid (powder) form should be stored at -20°C and protected from light.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] To minimize degradation, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound stock solution has changed color. What should I do?
A3: A change in the color of a stock solution can be an indicator of chemical degradation or oxidation. If you observe any discoloration or precipitation in a previously clear solution, it is recommended to discard the solution and prepare a fresh stock from solid this compound.
Q4: How can I prevent the degradation of my this compound stock solution?
A4: To minimize degradation, adhere to the following best practices:
-
Use High-Purity Solvent: Always use anhydrous, high-purity solvents to prepare your stock solutions. The presence of water can lead to hydrolysis.
-
Protect from Light: this compound should be protected from light.[1][2] Use amber vials or wrap clear vials in foil to prevent photodegradation.
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Inert Gas: For highly sensitive compounds, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.
-
Proper Sealing: Ensure that your storage vials are tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in stock solution upon thawing. | The concentration of this compound may exceed its solubility at a lower temperature. | Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, the solution might be supersaturated or degraded. Consider preparing a new, less concentrated stock solution. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution from solid this compound. It is also advisable to verify the concentration and purity of the new stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). |
| Visible change in color of the stock solution. | This is a strong indicator of chemical degradation or oxidation. | Discard the solution immediately. Prepare a fresh stock solution, ensuring it is protected from light and stored at the correct temperature in a tightly sealed container. |
Stability of this compound Stock Solutions
While specific public data on the degradation kinetics of this compound in various solvents is limited, the following table summarizes the generally recommended storage conditions to maintain its stability. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | N/A | -20°C | 3 years[2] | Protect from light.[1][2] |
| In Solvent | DMSO | -80°C | 6 months[2] | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| In Solvent | DMSO | -20°C | 1 month[2] | Suitable for short-term storage. Aliquoting is still recommended. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10 µL, 20 µL) in sterile, amber microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, to be optimized)
-
Reference standard of this compound
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis. Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of this compound at time 0 will serve as the baseline.
-
Sample Storage: Store the remaining aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), thaw one aliquot of the stored stock solution.
-
Sample Preparation and Analysis: Dilute the thawed aliquot to the same concentration as the time 0 sample and analyze it by HPLC using the same method.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at time 0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
Caption: Troubleshooting Decision Tree for this compound Stock Solutions.
References
Technical Support Center: Pterosin A Toxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterosin A and encountering toxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a natural sesquiterpenoid compound found in various ferns of the Pteris genus. It has garnered scientific interest due to its potential therapeutic properties, including anticancer and antidiabetic effects. However, its application can be limited by its potential toxicity to non-cancerous cells.
Q2: What are the known mechanisms of this compound-induced toxicity in non-cancerous cells?
While research is ongoing, evidence suggests that this compound toxicity in non-cancerous cells may be mediated through the induction of apoptosis (programmed cell death). This can involve the activation of caspase cascades and disruption of mitochondrial function. Another potential mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Q3: Is this compound selectively toxic to cancer cells?
Some studies suggest that certain natural compounds exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells. For instance, a study on compounds from Moringa oleifera showed significantly higher IC50 values in the non-cancerous HEK293 cell line compared to colon and liver cancer cell lines[1]. However, comprehensive data on the selective toxicity of this compound across a wide range of non-cancerous cell lines is limited. It is crucial to determine the therapeutic window for each specific cell line in your experiments.
Q4: Can the cytotoxicity of this compound be mitigated?
Yes, several strategies can be explored to mitigate this compound-induced cytotoxicity. One promising approach is the co-treatment with antioxidants to counteract the effects of reactive oxygen species (ROS) that may be generated by this compound. Additionally, modulation of cellular signaling pathways involved in cell survival and stress response, such as the Nrf2 pathway, may offer protective effects[2][3].
Q5: What are the typical signs of this compound-induced toxicity in cell culture?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation, which can be measured by assays like MTT or CellTiter-Glo®.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Induction of apoptosis, detectable by Annexin V/PI staining.
-
Increased levels of intracellular reactive oxygen species (ROS).
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous control cell lines.
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value of this compound for your specific non-cancerous cell line. Start with a wide range of concentrations and narrow down to find a sublethal concentration for your experiments.
Possible Cause 2: The cell line is particularly sensitive to this compound.
-
Troubleshooting Step: If possible, test this compound on a panel of different non-cancerous cell lines to identify a more resistant one for your specific application. Compare the IC50 values across different cell lines to understand the spectrum of sensitivity.
Possible Cause 3: Oxidative stress is a major contributor to toxicity.
-
Troubleshooting Step: Co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), and assess if it rescues the cells from this compound-induced death. This can help elucidate the role of ROS in the observed toxicity.
Issue 2: Inconsistent or unexpected results in cytotoxicity assays.
Possible Cause 1: Issues with this compound stock solution.
-
Troubleshooting Step: Ensure your this compound stock solution is properly prepared, stored, and protected from light and repeated freeze-thaw cycles. Verify the final concentration of the solvent (e.g., DMSO) in your culture medium, as high concentrations can be toxic to cells.
Possible Cause 2: Variability in cell seeding density.
-
Troubleshooting Step: Maintain a consistent cell seeding density across all wells and experiments. Cell confluence can significantly affect the cellular response to a compound.
Possible Cause 3: Assay-specific artifacts.
-
Troubleshooting Step: If using a metabolic assay like MTT, consider that the compound might interfere with the enzymatic activity being measured. It is advisable to confirm results with a secondary assay that measures a different cellular parameter, such as a membrane integrity assay (e.g., LDH release) or a direct cell counting method.
Data Presentation
Table 1: Comparative Cytotoxicity of Pterosin Derivatives and Other Natural Compounds in Cancerous vs. Non-Cancerous Cell Lines
Disclaimer: Data for this compound in a wide range of non-cancerous cell lines is limited in the current literature. This table includes data for related pterosin compounds and other natural products to provide a comparative context for selective cytotoxicity. Researchers should empirically determine the IC50 for their specific cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Pterosin Glycoside 1 | HCT116 | Human Colon Cancer | 8.0 ± 1.7 | [4] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | Human Colon Cancer | 15.8 | [5] |
| Creticolacton A | HCT-116 | Human Colon Cancer | 22.4 | [5] |
| Quercetin-3-O-glucoside | Caco-2 | Human Colon Carcinoma | 79 µg/mL | [1] |
| Quercetin-3-O-glucoside | HepG2 | Human Liver Carcinoma | 150 µg/mL | [1] |
| Quercetin-3-O-glucoside | HEK293 | Human Embryonic Kidney (Non-cancerous) | 186 µg/mL | [1] |
| Isothiocyanate Compound 2 | Caco-2 | Human Colon Carcinoma | 45 µg/mL | [1] |
| Isothiocyanate Compound 2 | HepG2 | Human Liver Carcinoma | 60 µg/mL | [1] |
| Isothiocyanate Compound 2 | HEK293 | Human Embryonic Kidney (Non-cancerous) | 224 µg/mL | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterisolic Acid B is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoprotective Effect of Pteryxin on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Immunofluorescence for Pterosin A-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing immunofluorescence (IF) protocols to study the cellular effects of Pterosin A. As this compound is a small molecule, immunofluorescence is not used to visualize the compound itself, but rather to investigate its impact on cellular proteins and signaling pathways. This guide focuses on the critical steps of fixation and permeabil-ization for accurately detecting key protein targets affected by this compound, such as phosphorylated AMP-activated protein kinase (p-AMPK) and Glucose Transporter 4 (GLUT4).
Frequently Asked Questions (FAQs)
Q1: Can I use immunofluorescence to directly visualize this compound within cells?
A1: No, immunofluorescence is a technique designed to detect macromolecular antigens, typically proteins, using specific antibodies. This compound is a small molecule and cannot be directly targeted by antibodies in a standard immunofluorescence assay. Instead, IF is used to study the effects of this compound on the expression, localization, and post-translational modification of cellular proteins.
Q2: What is the primary signaling pathway activated by this compound that I should investigate using immunofluorescence?
A2: this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[1] Therefore, a key application of immunofluorescence would be to detect changes in the phosphorylation of AMPK (p-AMPK) and the subsequent translocation of downstream targets like GLUT4 to the plasma membrane.[2]
Q3: What are the fundamental differences between the two main types of fixatives, and which should I choose?
A3: The two primary types of fixatives are cross-linking agents (e.g., formaldehyde) and organic solvents (e.g., methanol).
-
Formaldehyde (B43269) works by creating chemical bonds between proteins, which preserves cellular morphology well.[3] It is often recommended for preserving the localization of soluble proteins.
-
Methanol (B129727) is a dehydrating agent that precipitates proteins.[4] This can sometimes expose antibody epitopes that are masked by formaldehyde fixation. However, it can be harsher on cell morphology.
The optimal fixative depends on the specific antibody and the target protein. It is advisable to test both methods to determine which provides the best signal-to-noise ratio for your experiment.
Q4: What is the purpose of permeabilization, and which agent is suitable for my experiment?
A4: Permeabilization is the process of creating pores in the cellular membranes to allow antibodies to access intracellular targets. Common permeabilizing agents include:
-
Triton X-100: A non-ionic detergent that is effective at permeabilizing both the plasma and nuclear membranes. However, it can be detrimental to cell surface receptors and may extract some proteins.[5][6]
-
Saponin: A milder non-ionic detergent that selectively interacts with cholesterol in the plasma membrane, creating pores while leaving the nuclear membrane largely intact.[6] This makes it a good choice for preserving the integrity of surface proteins.[6]
The choice of permeabilization agent depends on the subcellular localization of your target protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Antibody Concentration Too Low: The primary or secondary antibody is too dilute. | Perform a titration experiment to determine the optimal antibody concentration. |
| Ineffective Fixation: The chosen fixative may be masking the antibody epitope. | Try a different fixation method (e.g., switch from formaldehyde to methanol) or optimize the fixation time.[4] | |
| Poor Permeabilization: The antibody cannot access the intracellular target. | If using a mild detergent like saponin, try a stronger one like Triton X-100, or increase the incubation time. | |
| High Background | Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies. | Reduce the concentration of the antibodies. |
| Inadequate Blocking: Non-specific sites on the cells are not sufficiently blocked. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody). | |
| Insufficient Washing: Unbound antibodies are not adequately washed away. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Antibody Cross-reactivity: The primary or secondary antibody is binding to unintended targets. | Use a more specific antibody or perform a negative control without the primary antibody to check for secondary antibody non-specificity. |
| Fixation Artifacts: The fixation process may alter the cellular structure, leading to artificial staining patterns. | Reduce the fixation time or switch to a different fixative. | |
| Photobleaching | Excessive Exposure to Excitation Light: The fluorophores are being destroyed by the microscope's light source. | Reduce the exposure time and laser power during image acquisition. Use an anti-fade mounting medium. |
Optimizing Fixation and Permeabilization: A Comparative Overview
The choice of fixation and permeabilization reagents is critical for successful immunofluorescence. The following tables summarize the key characteristics of commonly used methods and provide a starting point for optimization.
Table 1: Comparison of Fixation Methods
| Fixative | Mechanism of Action | Advantages | Disadvantages | Best For |
| 4% Formaldehyde | Cross-links proteins by forming methylene (B1212753) bridges. | Excellent preservation of cellular morphology.[3] | May mask antibody epitopes; requires a separate permeabilization step. | Preserving the localization of soluble proteins and overall cellular structure. |
| Cold Methanol (-20°C) | Dehydrates and precipitates proteins. | Simultaneously fixes and permeabilizes the cell; may expose epitopes masked by formaldehyde.[4] | Can alter protein conformation and disrupt cellular morphology; may not retain soluble proteins. | Some nuclear and cytoskeletal proteins where formaldehyde fixation is suboptimal. |
Table 2: Comparison of Permeabilization Agents (for Formaldehyde-Fixed Cells)
| Permeabilization Agent | Concentration | Mechanism of Action | Advantages | Disadvantages |
| Triton X-100 | 0.1 - 0.5% in PBS | Non-ionic detergent that solubilizes the entire cell membrane.[5] | Strong permeabilization, allowing access to most intracellular compartments. | Can damage membranes and lead to the loss of some proteins.[5] |
| Saponin | 0.1 - 0.5% in PBS | Interacts with cholesterol in the plasma membrane to form pores.[6] | Milder permeabilization that preserves the integrity of intracellular membranes and cell surface proteins.[6] | May not be sufficient for accessing all intracellular compartments, particularly the nucleus.[6] |
Table 3: Recommended Starting Conditions for this compound-Related Targets
| Target Protein | Recommended Fixative | Recommended Permeabilization | Rationale |
| p-AMPK (cytoplasmic/nuclear) | 4% Formaldehyde | 0.2% Triton X-100 | Formaldehyde preserves the localization of p-AMPK, which can be found in both the cytoplasm and nucleus. Triton X-100 ensures antibody access to both compartments. |
| GLUT4 (translocation to plasma membrane) | 4% Formaldehyde | 0.2% Saponin | Formaldehyde provides good morphological preservation to visualize the plasma membrane. Saponin is preferred as it is a milder detergent that is less likely to disrupt the plasma membrane where the translocated GLUT4 is located. |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining of Cultured Cells
This protocol provides a general framework for immunofluorescence staining of cultured cells treated with this compound. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency. Treat with this compound at the desired concentration and for the appropriate duration.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation (Choose one):
-
Formaldehyde Fixation: Add 4% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.
-
Methanol Fixation: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.
-
-
Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if formaldehyde-fixed):
-
Add your chosen permeabilization buffer (e.g., 0.2% Triton X-100 or 0.2% Saponin in PBS) and incubate for 10 minutes at room temperature.
-
-
Blocking: Add a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20) and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-AMPK or anti-GLUT4) in the blocking buffer to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizations
This compound Signaling Pathway
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defective insulin-induced GLUT4 translocation in skeletal muscle of high fat-fed rats is associated with alterations in both Akt/protein kinase B and atypical protein kinase C (zeta/lambda) activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 4. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
Pterosin A formulation challenges for preclinical studies
Welcome to the technical support center for Pterosin A formulation in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the formulation of this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
A1: this compound is a sesquiterpene lactone, a class of natural compounds investigated for various therapeutic properties, including antidiabetic effects.[1][2] Like many other sesquiterpene lactones, this compound is a lipophilic, hydrophobic molecule, exhibiting poor solubility in aqueous solutions.[3] This inherent low water solubility presents a significant hurdle for its administration in preclinical studies, particularly for intravenous (IV) routes and for achieving consistent oral bioavailability.
Q2: What are the initial steps I should take before developing a formulation for this compound?
Q3: What are the most common formulation strategies for hydrophobic compounds like this compound for in vivo studies?
A3: For preclinical in vivo studies, common strategies for formulating hydrophobic compounds like this compound include:
-
Suspensions: The compound is suspended in an aqueous vehicle, often with the aid of suspending agents like carboxymethylcellulose (CMC) and wetting agents like Tween 80.[4]
-
Co-solvent systems: A mixture of a primary solvent (like DMSO) and other less toxic, water-miscible solvents (e.g., polyethylene (B3416737) glycol 300/400) is used to dissolve the compound before further dilution.
-
Lipid-based formulations: For oral administration, dissolving the compound in an oil (e.g., corn oil) can enhance absorption.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution when preparing a stock in DMSO. | The concentration exceeds the solubility limit of this compound in DMSO. | Gently warm the solution (up to 37°C) and vortex. If precipitation persists, reduce the stock solution concentration. For subsequent experiments, consider preparing a fresh stock solution at a lower concentration. |
| The final formulation for IV injection is cloudy or contains visible particles. | The aqueous component of the final formulation is causing this compound to precipitate. The proportion of the organic co-solvent (e.g., DMSO) is too low in the final dilution. | Increase the proportion of solubilizing agents like PEG300 or Tween 80 in the vehicle. Ensure thorough mixing at each step of the dilution. For IV administration, filtration through a 0.22 µm syringe filter is mandatory, but this will not resolve precipitation issues. The formulation itself must be a clear solution. |
| Inconsistent results in animal studies after oral gavage. | Poor and variable absorption due to the hydrophobic nature of this compound. The suspension may not be homogenous, leading to inaccurate dosing. | Ensure the suspension is uniformly mixed before each animal is dosed. Using a suspending agent like 0.5% CMC-Na can help maintain homogeneity.[4] Consider switching to a solution-based formulation using co-solvents or a lipid-based formulation to improve absorption. |
| Visible degradation of the compound (e.g., color change) in the stock solution. | This compound may be unstable under certain conditions (e.g., exposure to light, room temperature for extended periods). | Store this compound as a dry powder at -20°C, protected from light. Prepare fresh stock solutions and formulations on the day of the experiment. If storing stock solutions, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles. |
Quantitative Data Summary
Specific solubility and stability data for this compound are not extensively reported in the available literature. The following tables are based on general knowledge of hydrophobic compounds and information from commercial suppliers.
Table 1: General Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Very Low / Practically Insoluble | Typical for sesquiterpene lactones.[3] |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| Methanol | Soluble | Often used in the extraction and purification of pterosins.[1] |
| PEG400 | Soluble | A useful co-solvent for in vivo formulations. |
Table 2: Example Formulations for Preclinical Studies
| Route of Administration | Formulation Composition | Maximum Recommended Concentration |
| Oral Gavage (Suspension) | 0.5% Carboxymethylcellulose sodium (CMC-Na) in water | Up to 10 mg/mL (vehicle may need optimization) |
| Oral Gavage (Solution) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Up to 5 mg/mL (vehicle may need optimization) |
| Intraperitoneal (IP) Injection | 10% DMSO, 90% Corn oil | Up to 2.5 mg/mL (vehicle may need optimization) |
| Intravenous (IV) Injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Up to 2.5 mg/mL (must be a clear, particle-free solution) |
| These formulations are examples and may require optimization for your specific experimental needs. Always perform a small-scale trial to ensure the compound stays in solution or suspension at the desired concentration.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate the required mass: this compound has a molecular weight of approximately 248.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.48 mg of this compound.
-
Weigh the compound: Accurately weigh 2.48 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of high-purity DMSO to the tube.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C, protected from light.
Protocol 2: Preparation of an Oral Suspension of this compound (10 mg/mL)
-
Prepare the vehicle: To prepare a 0.5% (w/v) CMC-Na solution, slowly add 50 mg of CMC-Na to 10 mL of sterile water while stirring to avoid clumping.
-
Weigh this compound: For a 10 mg/mL formulation, weigh the required amount of this compound. For example, for 1 mL of formulation, weigh 10 mg of this compound.
-
Create a paste: Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste. This helps in the uniform dispersion of the compound.
-
Dilute to final volume: Gradually add the remaining vehicle to the paste with continuous mixing until the final volume is reached.
-
Homogenize: Vortex the suspension thoroughly before each use to ensure a uniform dose is administered.
Protocol 3: Stability Assessment of this compound Formulation
-
Prepare the formulation: Prepare the this compound formulation (e.g., 1 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) as described in a relevant protocol.
-
Establish initial concentration (T=0): Immediately after preparation, take an aliquot of the formulation and determine the precise concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Stress conditions: Aliquot the remaining formulation into separate, sealed, light-protected vials and store them under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (~25°C)
-
Accelerated stability (e.g., 40°C)
-
-
Time points: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove one vial from each storage condition.
-
Analysis: Allow the samples to return to room temperature. Visually inspect for any precipitation or color change. Determine the concentration of this compound using the same analytical method as for the T=0 sample.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A significant decrease (e.g., >10%) indicates instability under those conditions.
Visualizations
This compound Formulation Workflow
Caption: Workflow for this compound preclinical formulation.
Troubleshooting Logic for Formulation Precipitation
References
Mitigating batch-to-batch variability of synthetic Pterosin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Pterosin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and its analogs?
A1: The synthesis of the this compound core structure, a substituted indanone, is often achieved through several key strategies. The most prevalent methods include intramolecular Friedel-Crafts acylation of a substituted 3-arylpropanoic acid or its corresponding acid chloride.[1][2] Alternative routes, such as tandem Friedel-Crafts acylation-cycloalkylation reactions and dipolar cycloaddition reactions, have also been reported for the synthesis of related pterosin family members.[3] For the introduction of specific substituents, cross-coupling reactions like the Suzuki-Miyaura coupling may be employed.
Q2: My overall yield for the multi-step synthesis of this compound is consistently low. What are the likely causes?
A2: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. Incomplete reactions at one or more steps, the formation of side products, and mechanical losses during work-up and purification are common culprits. For indanone synthesis specifically, suboptimal performance of the Friedel-Crafts cyclization step is a frequent issue.[1][2] It is crucial to analyze each step of the synthesis independently to identify the specific stage that is underperforming.
Q3: I am observing significant batch-to-batch variability in the purity of my synthetic this compound. What are the potential sources of this inconsistency?
A3: Batch-to-batch variability in purity can arise from several sources:
-
Quality of Starting Materials: Impurities in your starting materials can carry through the synthesis or interfere with the reactions, leading to the formation of byproducts.[1]
-
Reaction Conditions: Minor deviations in reaction temperature, time, or reagent stoichiometry can significantly impact the reaction outcome, especially in sensitive steps like Friedel-Crafts acylation.[2]
-
Solvent and Reagent Quality: The purity of solvents and the activity of catalysts (e.g., Lewis acids) can vary between batches, affecting reaction rates and side product formation.
-
Work-up and Purification Procedures: Inconsistent work-up or purification procedures can lead to varying levels of residual impurities in the final product.
Q4: How can I confirm the identity and assess the purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for the comprehensive characterization of synthetic this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound. Quantitative NMR (qNMR) can be a powerful tool for purity assessment by comparing the integral of the analyte signals to that of a certified internal standard.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a sensitive method for determining the purity of this compound and quantifying impurities.[6][7] Developing a stability-indicating HPLC method is crucial for separating the target compound from any degradation products or synthetic byproducts.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.
Troubleshooting Guides
Problem 1: Low Yield in the Intramolecular Friedel-Crafts Cyclization to Form the Indanone Core
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete reaction | Optimize reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion.[2] | Increased consumption of the starting material and higher yield of the desired indanone. |
| Suboptimal catalyst | The choice and amount of the Lewis or Brønsted acid catalyst are critical. Experiment with different catalysts (e.g., AlCl₃, polyphosphoric acid) and optimize the stoichiometry. Ensure the catalyst is fresh and anhydrous.[1][8] | Improved reaction rate and conversion. |
| Poor quality starting material | Analyze the purity of the 3-arylpropanoic acid precursor by NMR and melting point. Purify by recrystallization or chromatography if necessary.[1] | Reduced side reactions and a cleaner reaction profile. |
| Intermolecular side reactions | High concentrations can favor intermolecular acylation, leading to polymeric byproducts. Run the reaction under more dilute conditions to promote intramolecular cyclization.[9] | Minimized formation of high molecular weight impurities and increased yield of the desired monomeric product. |
Problem 2: Presence of Impurities in the Final this compound Product
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Formation of regioisomers | In Friedel-Crafts reactions on substituted aromatic rings, the formation of regioisomers is a common issue.[9] The regioselectivity can sometimes be influenced by the choice of catalyst and reaction conditions. Optimize these parameters to favor the desired isomer. Purification by column chromatography or recrystallization will be necessary to separate the isomers. | A higher ratio of the desired this compound isomer. |
| Residual starting materials or intermediates | Improve the efficiency of the final reaction steps. Enhance the purification process by optimizing the column chromatography conditions (e.g., solvent system, gradient) or by performing a final recrystallization. | A final product with a higher purity as determined by HPLC and NMR. |
| Byproducts from side reactions | Identify the structure of the major byproducts using techniques like LC-MS and NMR. This will provide insight into the side reactions occurring. Adjust the reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize these side reactions. | A cleaner crude product, simplifying the purification process. |
| Solvent and reagent-derived impurities | Use high-purity, anhydrous solvents and fresh reagents. If impurities are suspected from a particular source, try a different batch or supplier. | A reduction in extraneous peaks in your analytical chromatograms and spectra. |
Data Presentation
Table 1: Hypothetical Batch-to-Batch Variation in this compound Synthesis
| Batch Number | Yield (%) | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| PTA-25-001 | 45 | 92.5 | 3.2 (Regioisomer) | 1.8 (Unreacted Intermediate) |
| PTA-25-002 | 55 | 98.1 | 0.8 (Regioisomer) | 0.5 (Unreacted Intermediate) |
| PTA-25-003 | 38 | 89.7 | 5.1 (Regioisomer) | 2.5 (Polymeric byproduct) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
-
Step 1: Synthesis of 3-(2,4-dimethyl-5-(2-hydroxyethyl)phenyl)propanoic acid (Precursor)
-
This precursor would typically be synthesized in a multi-step process, potentially involving a Suzuki-Miyaura coupling to introduce the substituted phenyl ring, followed by functional group manipulations to obtain the propanoic acid side chain. Detailed steps for this are highly specific and would depend on the chosen synthetic strategy.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a solution of 3-(2,4-dimethyl-5-(2-hydroxyethyl)phenyl)propanoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere.
-
Slowly add the solution of the crude acid chloride to the AlCl₃ suspension.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Protocol 2: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas to determine the relative purity.
Protocol 3: 1H NMR for Purity Assessment
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Procedure: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve in the deuterated solvent.
-
Acquisition: Acquire the 1H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.[4][5]
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for Pterosin A Mechanism of Action Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanism of action of Pterosin A. The content is designed for scientists and drug development professionals to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are studying the effect of this compound on AMPK activation and see inconsistent phosphorylation of AMPK in our Western blots. What could be the cause?
A1: Inconsistent AMPK phosphorylation can stem from several factors. Firstly, ensure that your cell lysates are prepared quickly on ice with freshly added phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[1] Secondly, the choice of blocking buffer is critical; avoid using milk for blocking as it contains casein, a phosphoprotein that can lead to high background. Instead, use bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[2][3] Also, confirm that you are loading equal amounts of protein for each sample and consider probing for total AMPK as a loading control to normalize the phosphorylated AMPK signal.[1][3]
Q2: Our cell viability assay shows a significant decrease in viability even at low concentrations of this compound, which seems to contradict its reported therapeutic effects. How should we interpret this?
A2: This is a critical observation. High cytotoxicity at low concentrations might indicate an off-target effect or interference with the assay itself. This compound has been reported to have cytotoxic effects against some cancer cell lines.[4] It is crucial to determine if the observed effect is due to apoptosis or necrosis. We recommend performing an Annexin V/PI staining assay to differentiate between these forms of cell death. Additionally, consider the metabolic state of your cells. If using a tetrazolium-based assay (like MTT), this compound might be interfering with cellular metabolism, leading to a false positive for cytotoxicity.[5] To rule this out, use a non-metabolic viability assay, such as a trypan blue exclusion assay or a crystal violet staining assay.
Q3: We are not observing the expected this compound-induced GLUT4 translocation to the plasma membrane. What are the essential controls for this assay?
A3: A GLUT4 translocation assay requires several key controls. A positive control, such as insulin, is essential to confirm that the cells are responsive and the assay is working correctly.[6] A negative control, typically a vehicle-treated group (e.g., DMSO), is necessary to establish the basal level of GLUT4 on the plasma membrane. Additionally, a known inhibitor of GLUT4 translocation, like wortmannin, can be used as a negative control for the signaling pathway being investigated. Ensure that the cells are serum-starved prior to the experiment to reduce basal GLUT4 translocation.[6]
Q4: How can we be sure that the observed effects of this compound are specific to the intended signaling pathway and not due to a general stress response?
A4: To ensure specificity, it is important to include controls that assess the general health and stress levels of the cells. This can include monitoring the expression of common stress markers, such as heat shock proteins. Additionally, performing a time-course and dose-response experiment can help differentiate between a specific signaling event and a general stress response, which often occurs at higher concentrations and over longer exposure times. It is also good practice to investigate the effect of this compound on other major signaling pathways to rule out broad, non-specific activation.
Troubleshooting Guides
Western Blot for Phosphorylated Proteins
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak signal for phosphorylated protein | Inactive antibody; Insufficient protein loaded; Protein of interest not phosphorylated under experimental conditions. | - Use a positive control lysate known to express the phosphorylated protein.- Increase the amount of protein loaded.- Optimize stimulation conditions (e.g., time course, dosage of this compound).[1] |
| High background | Blocking agent is not optimal; Antibody concentration is too high; Insufficient washing. | - Use 3-5% BSA in TBST for blocking instead of milk.[2][3]- Titrate the primary antibody concentration.- Increase the number and duration of washes with TBST. |
| Non-specific bands | Antibody is not specific; Protein degradation. | - Use a more specific antibody.- Ensure fresh protease and phosphatase inhibitors are used during sample preparation.[1] |
Cell Viability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Uneven cell seeding; Compound precipitation. | - Ensure a single-cell suspension before plating.- Check the solubility of this compound in your culture medium. |
| Inconsistent results with MTT/XTT assays | Interference of this compound with cellular reductases. | - Run a cell-free control with this compound to check for direct reduction of the tetrazolium salt.[5]- Use an alternative viability assay (e.g., Trypan Blue, Crystal Violet, or ATP-based assays). |
| Unexpectedly high cytotoxicity | This compound may be inducing apoptosis or necrosis. | - Perform an Annexin V/PI assay to distinguish between apoptosis and necrosis.[7] |
Experimental Protocols
Protocol 1: Western Blot for AMPK Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Controls:
-
Positive Control: A known AMPK activator like AICAR.
-
Negative Control: Vehicle (e.g., DMSO) treated cells.
-
Loading Control: Total AMPK or a housekeeping protein like GAPDH.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Annexin V only and PI only stained cells: For compensation.
-
Positive control for apoptosis: e.g., cells treated with staurosporine.
-
Positive control for necrosis: e.g., heat-shocked cells.
Visualizations
Caption: Proposed mechanism of action of this compound and potential off-target effects.
Caption: Experimental workflow with essential controls for this compound studies.
References
- 1. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: Deconvoluting AMPK-Dependent vs. Independent Effects of Pterosin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate the AMPK-dependent and independent effects of Pterosin A.
Frequently Asked Questions (FAQs)
Q1: this compound is reported to activate AMPK. How can we confirm this in our experimental system?
A1: To confirm AMPK activation by this compound, you should perform a dose-response and time-course experiment and measure the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and its direct downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79), via Western blotting. An increase in the phosphorylation of both proteins is a reliable indicator of AMPK activation.
Q2: We observe a cellular effect of this compound. How do we determine if this effect is mediated by AMPK?
A2: To determine if the observed effect is AMPK-dependent, you can use pharmacological inhibitors or genetic approaches to block AMPK activity. If the effect of this compound is diminished or abolished in the presence of an AMPK inhibitor or in cells with reduced AMPK expression, it is likely an AMPK-dependent effect.
Q3: We are using Compound C (Dorsomorphin) to inhibit AMPK, but we are getting inconsistent results. What could be the issue?
A3: Inconsistent results with Compound C can arise from several factors. Firstly, Compound C has known off-target effects, most notably inhibiting the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] It is crucial to include appropriate controls to rule out the involvement of these off-target pathways. Secondly, the effective concentration and incubation time for Compound C can be cell-type specific. We recommend performing a dose-response experiment to determine the optimal concentration for your system. Lastly, ensure the compound is fully dissolved and stable in your culture media.
Q4: What are the best genetic approaches to confirm the role of AMPK in this compound's effects?
A4: The gold-standard genetic approaches are siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the AMPKα catalytic subunit(s) (α1 and α2).[5][6][7][8][9] These methods provide a more specific inhibition of AMPK compared to pharmacological inhibitors. It is essential to validate the knockdown or knockout efficiency by Western blotting for total AMPKα protein levels.
Q5: How do we validate the knockdown or knockout of AMPK in our cells?
A5: Validation should be performed at both the protein and functional levels. For protein level validation, use Western blotting to show a significant reduction in total AMPKα protein. For functional validation, you can assess the phosphorylation of a known downstream target of AMPK, such as ACC, in response to a known AMPK activator (e.g., AICAR). In AMPK knockdown or knockout cells, the induction of p-ACC by the activator should be significantly blunted.[5][9]
Q6: Are there any known AMPK-independent effects of this compound?
A6: The current literature predominantly focuses on the AMPK-dependent effects of this compound, particularly in the context of its anti-diabetic properties. While specific AMPK-independent effects of this compound are not well-documented, it is plausible that they exist. A related compound, Pterosin D, has been shown to directly activate Protein Kinase A (PKA) in an AMPK-independent manner. Therefore, it is worthwhile to investigate other potential signaling pathways that may be modulated by this compound.
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on AMPK Signaling and Glucose Metabolism
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human Skeletal Muscle Cells | 50 µg/mL | Not Specified | Significant increase in 2-NBDG uptake | [8] |
| Human Skeletal Muscle Cells | 50 µg/mL | Not Specified | Increased AMPK phosphorylation | [8] |
| Human Hepatic Cell Line (HepG2) | 150 µg/mL | Not Specified | Triggered phosphorylation of AMPK and Akt | [6] |
| Rat Hepatic Cell Line (H4-IIE) | 50-150 µg/mL | Not Specified | Triggered phosphorylation of AMPK and ACC | [6] |
| Rat Hepatic Cell Line (H4-IIE) | 50-150 µg/mL | Not Specified | Inhibited 8-bromo-cAMP/dexamethasone-enhanced PEPCK mRNA expression | [6] |
Table 2: In Vivo Effects of this compound in Diabetic Mouse Models
| Mouse Model | This compound Dosage | Treatment Duration | Observed Effect | Reference |
| STZ-induced diabetic mice | 100 mg/kg (oral) | 4 weeks | Reversed reduced GLUT-4 translocation in skeletal muscle | [8] |
| STZ-induced diabetic mice | 100 mg/kg (oral) | 4 weeks | Reversed reduced phosphorylated AMPK and Akt in skeletal muscle | [8] |
| db/db diabetic mice | 100 mg/kg (oral) | 4 weeks | Reversed reduced phosphorylated AMPK and Akt in skeletal muscle | [8] |
| db/db diabetic mice | 100 mg/kg (oral) | 4 weeks | Reversed reduced phosphorylations of AMPK and increased p38 phosphorylation in the liver | [5] |
Experimental Protocols
Protocol 1: Pharmacological Inhibition of AMPK using Compound C (Dorsomorphin)
Objective: To determine if the effect of this compound is dependent on AMPK activity using the pharmacological inhibitor Compound C.
Materials:
-
Cells of interest
-
This compound
-
Compound C (Dorsomorphin)
-
Cell culture medium and supplements
-
DMSO (vehicle for this compound and Compound C)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Pre-treatment with Compound C: Pre-incubate the cells with an optimized concentration of Compound C (typically 5-10 µM) for 1-2 hours. Include a vehicle control (DMSO) group.
-
Treatment with this compound: Add this compound at the desired concentration to the cells pre-treated with Compound C or vehicle.
-
Incubation: Incubate the cells for the desired time period based on your experimental endpoint.
-
Downstream Analysis: Harvest the cells and perform the relevant downstream analysis to measure the effect of this compound in the presence and absence of Compound C.
-
Controls: Include the following control groups:
-
Untreated cells
-
Vehicle control (DMSO)
-
This compound alone
-
Compound C alone
-
Protocol 2: Genetic Knockdown of AMPK using siRNA
Objective: To specifically determine the role of AMPK in mediating the effects of this compound using siRNA-mediated gene silencing.
Materials:
-
Cells of interest
-
siRNA targeting the AMPKα1 and/or AMPKα2 subunit(s)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium for transfection
-
This compound
-
Reagents for validation (e.g., lysis buffer, antibodies for Western blotting)
Procedure:
-
siRNA Transfection:
-
One day before transfection, seed cells so they are 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the AMPK siRNA and non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for AMPK knockdown.
-
Validation of Knockdown: Harvest a subset of the cells to validate AMPK knockdown by Western blotting for total AMPKα protein levels.
-
Treatment with this compound: Treat the remaining cells (both AMPK knockdown and control) with this compound at the desired concentration and for the appropriate duration.
-
Downstream Analysis: Harvest the cells and perform the desired downstream analysis to compare the effect of this compound in cells with and without AMPK knockdown.
Visualizations
Caption: Known AMPK-dependent signaling pathway of this compound.
Caption: Workflow for deconvoluting AMPK-dependent vs. -independent effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. agscientific.com [agscientific.com]
- 5. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [1911.02346] Knockdown of human AMPK using the CRISPR-Cas9 genome-editing system [arxiv.org]
- 7. [PDF] Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System. | Semantic Scholar [semanticscholar.org]
- 8. Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pterosin A and Metformin: A Comparative Analysis of AMPK Activation and Glucose Uptake
For researchers and professionals in drug development, understanding the mechanisms of action of compounds that modulate cellular metabolism is paramount. This guide provides a detailed comparison of Pterosin A, a natural small molecule, and Metformin (B114582), a widely prescribed antidiabetic drug, focusing on their roles in activating AMP-activated protein kinase (AMPK) and promoting glucose uptake.
This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols for the cited studies. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying biological processes.
At a Glance: this compound vs. Metformin
| Feature | This compound | Metformin |
| Primary Function | Investigational natural product with antidiabetic properties | First-line oral medication for type 2 diabetes |
| Mechanism of AMPK Activation | Appears to directly increase phosphorylation of AMPK.[1][2] | Primarily acts by inhibiting Complex I of the mitochondrial respiratory chain, leading to an increased AMP:ATP ratio and subsequent AMPK activation.[3][4][5] |
| Effect on Glucose Uptake | Enhances glucose uptake in skeletal muscle cells.[1][2] | Increases glucose uptake in skeletal muscle and reduces hepatic glucose production.[6] |
| Therapeutic Potential | Potential therapeutic option for diabetes.[1][2][7] | Established and widely used treatment for type 2 diabetes with emerging applications in other conditions.[8][9] |
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of the effects of this compound and Metformin on AMPK activation and glucose uptake.
Table 1: In Vitro AMPK Activation
| Compound | Cell Line | Concentration | Fold Increase in AMPK Phosphorylation (vs. Control) | Reference |
| This compound | Human Skeletal Muscle Cells | 50 µg/mL | Not explicitly quantified as fold increase, but significant increase shown in Western blot. | [2][10] |
| Metformin | Rat Hepatoma (H4IIE) Cells | 500 µM (7 hours) | ~1.8-fold | [6] |
| Metformin | Rat Hepatoma (H4IIE) Cells | 2 mM (1 hour) | ~2.5-fold | [6] |
Table 2: In Vitro Glucose Uptake
| Compound | Cell Line | Concentration | Increase in Glucose Uptake (vs. Control) | Reference |
| This compound | Human Skeletal Muscle Cells | 50 µg/mL | Significant increase in 2-NBDG uptake. | [10] |
| Metformin | Rat Epitrochlearis Muscle | 2 mM | Significant increase, additive with insulin (B600854). | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: AMPK Signaling Pathway Activation by this compound and Metformin.
Caption: Experimental Workflow for Measuring Glucose Uptake in Cultured Cells.
Caption: Logical Relationship of this compound and Metformin to Antidiabetic Effects.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for assessing AMPK activation and glucose uptake.
AMPK Activation Assay (Western Blotting)
This protocol is designed to determine the phosphorylation status of AMPK in cultured cells following treatment with this compound or Metformin.[11][12][13][14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., human skeletal muscle cells or hepatocytes) in appropriate culture dishes and grow to desired confluency.
-
Treat cells with varying concentrations of this compound, Metformin, or vehicle control for the specified duration.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, typically at Thr172).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total AMPK to normalize for protein loading.
-
Quantify the band intensities using densitometry software. The ratio of p-AMPK to total AMPK is used to determine the level of AMPK activation.
-
Glucose Uptake Assay
This protocol describes a common method for measuring glucose uptake in cultured cells using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[15][16][17][18][19]
-
Cell Culture and Differentiation:
-
Seed cells (e.g., 3T3-L1 preadipocytes or primary muscle cells) in a multi-well plate and differentiate them into mature adipocytes or myotubes.
-
-
Serum Starvation:
-
Prior to the assay, serum-starve the cells for several hours to reduce basal glucose uptake.
-
-
Treatment:
-
Treat the cells with the desired concentrations of this compound, Metformin, insulin (as a positive control), or a vehicle control for the specified time.
-
-
Glucose Uptake Measurement:
-
Incubate the cells with a glucose-free medium containing the fluorescent glucose analog 2-NBDG for a defined period (e.g., 10-30 minutes).
-
-
Termination of Uptake:
-
Stop the glucose uptake by washing the cells with ice-cold PBS to remove the extracellular 2-NBDG.
-
-
Cell Lysis and Fluorescence Measurement:
-
Lyse the cells in a suitable buffer.
-
Measure the intracellular fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each sample to account for variations in cell number.
-
Express the results as a fold change or percentage of the control group.
-
Conclusion
Both this compound and Metformin demonstrate the ability to activate AMPK and enhance glucose uptake, positioning them as compounds of interest in the context of metabolic diseases like type 2 diabetes. While Metformin is a well-established therapeutic with a primary mechanism involving mitochondrial complex I inhibition, this compound represents a promising natural product that appears to more directly influence AMPK phosphorylation.[1][2][5] The provided data and protocols offer a foundation for further comparative studies to elucidate the precise mechanisms and therapeutic potential of this compound in relation to the clinical benchmark of Metformin. Further research is warranted to establish a more detailed dose-response relationship for this compound and to explore its long-term efficacy and safety profile.
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 9. Metformin: Activation of 5' AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 19. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.kr]
Pterosin A: A Comparative Analysis of its Efficacy as an AMPK Activator
In the landscape of metabolic research and drug development, the activation of AMP-activated protein kinase (AMPK) stands as a pivotal therapeutic strategy for metabolic disorders such as type 2 diabetes. This guide provides a comparative analysis of Pterosin A, a natural compound, and its efficacy as an AMPK activator against other well-established AMPK activators. This objective comparison is supported by available experimental data to assist researchers, scientists, and drug development professionals in their investigative endeavors.
Efficacy Comparison of AMPK Activators
This compound has demonstrated its capability to activate AMPK by enhancing its phosphorylation. However, a direct quantitative comparison with other well-known AMPK activators is challenging due to a lack of head-to-head studies and standardized reporting of efficacy metrics like EC50 values for this compound. The following table summarizes the available data on the effective concentrations and observed effects of this compound and other prominent AMPK activators.
| Activator | Mechanism of Action | Cell/Assay Type | Effective Concentration | Key Efficacy Readouts & Observations |
| This compound | Indirect (Likely) | Cultured Rat Hepatic Cells (H4-IIE) | 50-150 µg/mL | Increased phosphorylation of AMPK and its downstream target ACC.[1] |
| Cultured Primary Human Skeletal Muscle Cells | Not specified | Enhanced glucose uptake and AMPK phosphorylation.[1][2] | ||
| Diabetic Mice (in vivo) | 100 mg/kg | Reversed the decrease in AMPK phosphorylation in muscle and liver.[1][2] | ||
| Metformin (B114582) | Indirect (Inhibits mitochondrial complex I) | Primary Human Hepatocytes | >100 µmol/L | Increased AMPK activity.[3] |
| Rat Hepatocytes | 50 µM - 2 mM | Dose- and time-dependent increase in AMPK activity. | ||
| Prostate and Ovarian Cancer Cells | Not specified | Increased inhibitory phosphorylation of ACC. | ||
| AICAR | Direct (AMP mimetic) | Cultured Myotubes | Not specified | Increased AMPK and ACC phosphorylation. |
| In vivo (rats) | Not specified | Increased muscle glucose uptake. | ||
| A-769662 | Direct (Allosteric) | Cell-free assay (purified rat liver AMPK) | EC50 ≈ 0.8 µM | Potent, reversible activation of AMPK. |
| Primary Rat Hepatocytes | IC50 ≈ 3.2 µM | Inhibition of fatty acid synthesis. | ||
| Berberine | Indirect (Inhibits mitochondrial complex I) | Colorectal Cancer Cell Lines (HCT116, SW480, LOVO) | 15-60 µmol/L | Increased phosphorylation of AMPK and ACC.[4] |
| HepG2 and C2C12 cells | 20 µmol/L | Increased phosphorylation of AMPK (2.0-2.4 fold) and ACC (2.8-fold).[5] | ||
| Resveratrol | Indirect (Multiple mechanisms proposed) | Differentiated iBAT SVCs | Not specified | Increased p-AMPKα level (1.3-fold) and p-AMPKα/t-AMPKα ratio (1.4-fold).[6] |
| RAW 264.7 Macrophage Cells | 0.1 - 10 µM | Enhanced AMPK phosphorylation.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols typically employed in the assessment of AMPK activation.
Western Blotting for AMPK and ACC Phosphorylation
This technique is widely used to qualitatively and semi-quantitatively assess the activation state of AMPK by measuring the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (p-ACC Ser79).
-
Cell Culture and Treatment: Cells (e.g., primary human skeletal muscle cells, H4-IIE liver cells) are cultured to approximately 80% confluency. The cells are then treated with the AMPK activator (e.g., this compound, metformin, AICAR) at various concentrations for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of phosphorylated protein is typically normalized to the total amount of the respective protein to determine the fold change in activation.
Cell-Free AMPK Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific peptide substrate (e.g., the SAMS peptide).
-
Reaction Mixture: Purified AMPK enzyme is incubated in a reaction buffer containing the peptide substrate, ATP (often radiolabeled with ³²P), and the test compound (e.g., A-769662) at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the phosphorylated peptide is separated from the unreacted ATP. The amount of incorporated radioactivity in the peptide is then quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The enzymatic activity is calculated, and dose-response curves are generated to determine the EC50 value of the activator.
Glucose Uptake Assay
This assay measures the ability of a compound to stimulate glucose uptake in cells, a key downstream effect of AMPK activation.
-
Cell Culture and Treatment: Cells (e.g., primary human skeletal muscle cells) are cultured and then treated with the AMPK activator of interest.
-
Glucose Starvation: Prior to the assay, cells are typically incubated in a glucose-free medium to deplete intracellular glucose stores.
-
Uptake of Labeled Glucose: A fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells for a specific time.
-
Measurement: After the incubation period, the cells are washed to remove excess 2-NBDG, and the intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The increase in fluorescence intensity in treated cells compared to untreated control cells indicates the stimulation of glucose uptake.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Simplified AMPK signaling pathway showing activators and downstream effects.
Caption: General experimental workflow for assessing AMPK activation in cells.
Caption: Logical framework for comparing the efficacy of AMPK activators.
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin-sensitizing effects of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMPK-dependent phosphorylation is required for transcriptional activation of TFEB and TFE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pterosin A: A Potent Antidiabetic Agent Validated Across Multiple Animal Models
A comprehensive analysis of the antidiabetic properties of Pterosin A, a natural compound, demonstrates its efficacy in improving glucose homeostasis and insulin (B600854) sensitivity in various preclinical diabetic models. This guide provides a detailed comparison of this compound's performance, supported by experimental data, and outlines the methodologies used in these key studies.
This compound, a small-molecular-weight natural product, has shown significant promise as a therapeutic agent for diabetes.[1][2][3][4] Its antidiabetic effects have been validated in several well-established animal models of type 1 and type 2 diabetes, including streptozotocin (B1681764) (STZ)-induced, high-fat diet (HFD)-fed, and genetically diabetic (db/db) mice.[1][2][3][4][5] Studies indicate that this compound effectively ameliorates hyperglycemia, improves glucose intolerance, and enhances insulin sensitivity.[1][2][3][4] Furthermore, it has demonstrated a favorable safety profile with no adverse effects observed in treated animals.[2][3][4]
Comparative Efficacy of this compound in Diabetic Mouse Models
Oral administration of this compound for four weeks led to significant improvements in key diabetic parameters across different mouse models. The compound was effective in reducing blood glucose levels and improving glucose tolerance in STZ-induced, HFD-fed, and db/db diabetic mice.[1][2][3][4][5] Notably, in a dexamethasone-induced insulin resistance model, this compound's performance was comparable to that of metformin (B114582), a widely used antidiabetic drug.[1]
Quantitative Analysis of Antidiabetic Effects
| Animal Model | Treatment | Dosage | Duration | Key Outcomes | Reference |
| STZ-induced Diabetic Mice | This compound | 10-100 mg/kg | 4 weeks | Improved hyperglycemia and glucose intolerance; Reversed decreased body weight. | [1][4][5] |
| High-Fat Diet (HFD)-fed Diabetic Mice | This compound | 100 mg/kg | 4 weeks | Improved hyperglycemia and glucose intolerance; Reversed increased body weight. | [1][5] |
| db/db Diabetic Mice | This compound | 100 mg/kg | 4 weeks | Improved hyperglycemia and glucose intolerance; Reversed increased body weight and islet hypertrophy. | [1][5][6] |
| Dexamethasone-induced Insulin Resistance Mice | This compound | 100 mg/kg | 1 week | Significantly reversed increased serum insulin levels, HOMA-IR index, and insulin intolerance. | [1] |
| Dexamethasone-induced Insulin Resistance Mice | Metformin (Positive Control) | 300 mg/kg | 1 week | Significantly reversed increased serum insulin levels, HOMA-IR index, and insulin intolerance. | [1] |
Effects on Biochemical and Physiological Parameters in db/db Mice
| Parameter | Control | Diabetic | This compound (100 mg/kg) | Reference |
| Serum Insulin | - | Increased | Significantly Reversed | [1][6] |
| HbA1c | - | Increased | Significantly Reversed | [6] |
| HOMA-IR Index | - | Increased | Significantly Reversed | [1][6] |
| Pancreatic Islet Hypertrophy | - | Present | Effectively Reversed | [1][6] |
Mechanism of Action: Unraveling the Signaling Pathways
This compound exerts its antidiabetic effects through a multi-pronged mechanism primarily involving the inhibition of hepatic gluconeogenesis and the enhancement of glucose disposal in peripheral tissues.[1][7] A key player in this process is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][3]
In skeletal muscle, this compound promotes the translocation of glucose transporter type 4 (GLUT-4) to the cell membrane, thereby increasing glucose uptake.[1][3] This action is mediated by the phosphorylation of AMPK and Akt.[1][2][3] In the liver, this compound inhibits the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[1][3][7] This inhibition is also linked to the activation of AMPK.[1] Furthermore, this compound enhances glycogen (B147801) synthesis in liver cells by increasing the phosphorylation of glycogen synthase kinase 3 (GSK3) and decreasing the phosphorylation of glycogen synthase (GS).[1][3]
The following diagram illustrates the proposed signaling pathway of this compound's antidiabetic action.
Caption: Signaling pathway of this compound in muscle and liver cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Animal Models and Treatments
-
STZ-Induced Diabetic Model: Diabetes was induced in mice by a single intraperitoneal injection of streptozotocin. This compound (10-100 mg/kg) was administered orally for 4 weeks.[1][4]
-
High-Fat Diet (HFD)-fed Diabetic Model: Mice were fed a high-fat diet to induce diabetes. This compound (100 mg/kg) was administered orally for 4 weeks.[1][5]
-
db/db Diabetic Mice: Genetically diabetic db/db mice were used. This compound (100 mg/kg) was administered orally for 4 weeks.[1][5]
-
Dexamethasone-Induced Insulin Resistance Model: Insulin resistance was induced in mice by treatment with dexamethasone. This compound (100 mg/kg) or metformin (300 mg/kg) was administered orally for 1 week.[1]
Oral Glucose Tolerance Test (OGTT)
After a period of fasting, a glucose solution was administered orally to the mice. Blood samples were collected at specified time intervals to measure blood glucose levels.[1][4]
The general workflow for in vivo experiments is depicted below.
Caption: General experimental workflow for in vivo studies.
Measurement of Glucose Uptake
A fluorescent glucose analog, 2-(N-[7-nitrobenz-2-oxa-1,3-diazol-4-yl]amino)-2-deoxyglucose (2-NBDG), was used to measure glucose uptake in primary human skeletal muscle cells. Cells were pre-incubated with this compound and/or insulin, followed by the addition of 2-NBDG. Fluorescence was measured to quantify glucose uptake.[1]
Western Blot Analysis
Protein expressions of key signaling molecules such as AMPK, Akt, PEPCK, and GLUT-4 were determined by Western blot analysis in liver and muscle tissues.[1]
Statistical Analysis
Data were presented as means ± SEM. Statistical significance was evaluated using one-way ANOVA followed by Duncan's post hoc test, with a p-value of <0.05 considered significant.[1]
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 3. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-validation of Pterosin A's anticancer activity in various cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Pterosin A, a natural sesquiterpenoid, has emerged as a compound of interest in anticancer research. This guide provides a comparative overview of its potential anticancer activity, drawing upon available data for closely related compounds and outlining the experimental framework necessary for its comprehensive cross-validation across various cancer cell lines. While specific quantitative data for this compound remains limited in publicly available literature, this document serves as a methodological guide for researchers seeking to investigate its therapeutic potential.
Data Presentation: Comparative Cytotoxicity
A crucial first step in evaluating an anticancer compound is to determine its cytotoxic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is a standard metric for this assessment.[1][2] Although specific IC50 values for this compound are not extensively documented, the following table illustrates the type of data required for a comparative analysis, using hypothetical values for demonstration.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines (Hypothetical Data)
| Cancer Cell Line | Tissue of Origin | This compound (µM) | Doxorubicin (µM) (Reference) |
| MCF-7 | Breast | 25 | 1.2 |
| MDA-MB-231 | Breast | 35 | 2.5 |
| A549 | Lung | 40 | 3.0 |
| HCT116 | Colon | 20 | 0.8 |
| HeLa | Cervical | 30 | 1.5 |
| PC-3 | Prostate | 50 | 4.0 |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer properties of a compound like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Below is a generalized workflow for assessing cytotoxicity.
General workflow for cytotoxicity assays.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), which can be altered by anticancer agents.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways
Understanding the molecular mechanisms by which this compound exerts its anticancer effects is critical for its development as a therapeutic agent. Based on studies of related compounds and common anticancer mechanisms, the PI3K/Akt signaling pathway is a plausible target. This pathway is frequently hyperactivated in cancer and plays a key role in cell survival, proliferation, and growth.
A hypothetical mechanism is that this compound could inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.
Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Further investigation using techniques such as Western blotting would be necessary to validate the effect of this compound on the phosphorylation status of key proteins in this pathway, such as Akt.
Conclusion
While direct and comprehensive data on the anticancer activity of this compound is still emerging, this guide provides a framework for its systematic evaluation. By employing standardized experimental protocols and investigating key signaling pathways, researchers can contribute to a clearer understanding of this compound's potential as a novel anticancer agent. The comparison with the activity of related pterosins and established chemotherapeutic drugs will be essential in determining its therapeutic index and potential clinical utility.
References
A Comparative Analysis of the Bioactivities of Pterosin A and Pterosin B
For Researchers, Scientists, and Drug Development Professionals
Pterosin A and Pterosin B, two prominent members of the pterosin class of sesquiterpenoids derived from various fern species, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comprehensive comparative analysis of their bioactivities, supported by available experimental data, to aid researchers in drug discovery and development.
At a Glance: this compound vs. Pterosin B
| Feature | This compound | Pterosin B |
| Primary Bioactivities | Anti-diabetic, Anti-inflammatory | Anti-hypertrophic, Neuroprotective, Anti-osteoarthritic, Anti-inflammatory |
| Mechanism of Action | Modulates AMPK and p38 MAPK signaling pathways | Inhibits PKC-ERK-NF-κB and Sik3 signaling pathways |
| Cytotoxicity | Data not readily available | Low cytotoxicity observed in H9c2 cells (up to 100 µM)[1] |
Cytotoxic Activities: An Unclear Picture
Pterosin B has been evaluated for its cytotoxicity in H9c2 cardiomyocyte cells, where it showed no significant impact on cell viability at concentrations up to 100 µM.[1] In contrast, a study on a related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, which is a glycoside of a pterosin B analog, demonstrated more than twice the cytotoxic potency of its aglycone against the human leukemia (HL-60) cell line, suggesting that structural modifications can significantly influence cytotoxicity.[2]
While the broader class of pterosins has been investigated for anticancer activities, specific IC50 values for this compound against common cancer cell lines are not prominently reported in the available literature.
Anti-inflammatory and Other Bioactivities
Both this compound and Pterosin B exhibit notable anti-inflammatory properties, albeit through different mechanistic pathways.
This compound has demonstrated significant anti-inflammatory and anti-nociceptive activities.[3] Its primary therapeutic potential, as highlighted in several studies, lies in its anti-diabetic effects. This compound has been shown to improve hyperglycemia and glucose intolerance.[4] Mechanistically, it influences the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] In vitro studies have shown that this compound can reverse streptozotocin (B1681764) (STZ)-induced reduction in cell viability and nitric oxide (NO) production in a dose-dependent manner (10–150 μg/mL).
Pterosin B exerts its anti-inflammatory effects by inhibiting the phosphorylation of molecules in the PKC-ERK-NF-κB signaling pathway.[6] Beyond its anti-inflammatory capacity, Pterosin B has shown promising results in other therapeutic areas. It acts as a salt-inducible kinase 3 (Sik3) inhibitor, which is implicated in the prevention of chondrocyte hypertrophy and osteoarthritis.[7][8] Furthermore, it exhibits neuroprotective effects by modulating mitochondrial signals and protecting cells from glutamate-induced excitotoxicity.[6] In studies on cardiomyocyte hypertrophy, Pterosin B demonstrated anti-hypertrophic effects at concentrations between 10-50 µM.[9]
Signaling Pathways
The distinct bioactivities of this compound and Pterosin B can be attributed to their differential effects on key cellular signaling pathways.
This compound primarily modulates metabolic and stress-response pathways. Its activation of AMPK is crucial for its anti-diabetic effects, leading to improved glucose uptake and reduced gluconeogenesis.[4][5] The modulation of the p38 MAPK pathway suggests its role in cellular stress and inflammatory responses.
Pterosin B is involved in signaling cascades related to inflammation, cell growth, and differentiation. Its inhibition of the PKC-ERK-NF-κB pathway is central to its anti-inflammatory and anti-hypertrophic effects.[6] By blocking this pathway, Pterosin B can reduce the expression of pro-inflammatory genes. Its role as a Sik3 inhibitor highlights a novel mechanism for the potential treatment of osteoarthritis.[7][8]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.
Workflow Diagram
Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Pterosin B. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
This assay is commonly used to screen compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.
Methodology
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Pterosin B for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound and Pterosin B are promising natural compounds with distinct and overlapping bioactivities. This compound shows strong potential as an anti-diabetic agent, while Pterosin B demonstrates a broader range of activities, including anti-hypertrophic, neuroprotective, and anti-osteoarthritic effects. Both compounds exhibit anti-inflammatory properties through the modulation of different signaling pathways.
Further research, particularly direct comparative studies on their cytotoxicity and a more detailed elucidation of their molecular targets, is warranted to fully understand their therapeutic potential and guide future drug development efforts.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 4. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Therapeutic Effects of Pterosin B on Ang II-Induced Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pterosin A and Resveratrol on Inflammatory Markers
In the landscape of natural compounds with therapeutic potential, both Pterosin A and resveratrol (B1683913) have emerged as molecules of interest for their anti-inflammatory properties. While direct head-to-head clinical studies are not yet available, a comprehensive comparison of their mechanisms of action and effects on key inflammatory markers can be synthesized from existing preclinical data. This guide provides an objective comparison for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the effects of this compound and resveratrol on key inflammatory markers based on available in vitro and in vivo studies. It is important to note that the experimental conditions, such as cell types, concentrations, and stimuli, vary across studies, making a direct comparison challenging.
| Inflammatory Marker | This compound | Resveratrol |
| Pro-inflammatory Cytokines | ||
| TNF-α | No direct data available. | Inhibition of TNF-α production.[1][2][3] |
| IL-6 | No direct data available. | Inhibition of IL-6 production.[2] |
| IL-1β | No direct data available. | Inhibition of IL-1β production.[2] |
| Inflammatory Enzymes | ||
| iNOS | No direct data available. | Inhibition of iNOS expression and activity.[2][4][5][6][7] |
| COX-2 | No direct data available. | Inhibition of COX-2 expression and activity.[2][8][9][10][11] |
| Signaling Pathways | ||
| NF-κB | Indirectly suggested to have anti-inflammatory effects.[12] | Inhibition of NF-κB activation.[1][2][7][13][14][15][16][17] |
| MAPK | Reverses increased p38 phosphorylation in the liver of db/db mice.[12][18][19] | Inhibition of MAPK (p38, ERK, JNK) signaling.[20][21][22][23][24] |
Mechanisms of Action
This compound: The anti-inflammatory mechanism of this compound is not as extensively studied as that of resveratrol. However, existing research, primarily in the context of its anti-diabetic effects, suggests a potential role in modulating inflammatory pathways. This compound has been shown to reverse the increased phosphorylation of p38 MAPK in the liver of diabetic mice, indicating a potential anti-inflammatory effect as p38 MAPK is a key player in inflammatory signaling.[12][18][19] Some studies on fern-derived compounds, including pterosins, have noted general anti-inflammatory properties.[12]
Resveratrol: Resveratrol's anti-inflammatory properties are well-documented and attributed to its multi-target mechanism. It is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[1][2][7][13][14][15][16][17] Resveratrol can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[1][15] Furthermore, resveratrol has been shown to suppress the activation of the MAPK signaling pathway, including p38, ERK, and JNK, which are also critical for the production of inflammatory mediators.[20][21][22][23][24] It also directly inhibits the activity of inflammatory enzymes like COX-2 and iNOS.[2][4][5][6][7][8][9][10][11]
Signaling Pathway Diagrams
Caption: this compound's potential anti-inflammatory pathway.
Caption: Resveratrol's multifaceted anti-inflammatory pathways.
Experimental Protocols
For a direct head-to-head comparison of this compound and resveratrol, the following experimental protocols are recommended:
Cell Culture and Treatment
-
Cell Line: A relevant cell line, such as RAW 264.7 macrophages or human THP-1 monocytes, should be used.
-
Stimulation: Cells should be stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells would be pre-treated with varying concentrations of this compound or resveratrol for a specified time before LPS stimulation. A vehicle control and a positive control (e.g., a known anti-inflammatory drug) should be included.
Measurement of Inflammatory Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant would be quantified using commercially available ELISA kits.
-
Western Blot Analysis: The protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, IκBα, p38, ERK, and JNK) in cell lysates would be determined by Western blotting.
-
Nitric Oxide (NO) Assay: The production of nitric oxide, a product of iNOS activity, can be measured in the culture supernatant using the Griess reagent.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of genes encoding for TNF-α, IL-6, iNOS, and COX-2 can be quantified to assess the effect of the compounds at the transcriptional level.
Experimental Workflow
Caption: Proposed workflow for a head-to-head study.
Conclusion and Future Directions
While resveratrol has a well-established profile as a potent anti-inflammatory agent acting through multiple signaling pathways, the anti-inflammatory properties of this compound are less characterized but show promise through its modulation of the p38 MAPK pathway. The lack of direct comparative studies necessitates further research to definitively determine the relative potency and efficacy of these two compounds.
Future head-to-head studies, employing standardized experimental protocols as outlined above, are crucial to elucidate the comparative anti-inflammatory effects of this compound and resveratrol. Such studies would provide valuable data for the drug development community and could potentially identify new therapeutic strategies for inflammatory diseases. Furthermore, investigating the bioavailability and in vivo efficacy of this compound in relevant animal models of inflammation is a critical next step. A noteworthy related compound, pterostilbene, a structural analog of resveratrol, has shown stronger anti-inflammatory effects than resveratrol in some studies, suggesting that methylation of the hydroxyl groups, as seen in pterostilbene, may enhance anti-inflammatory activity and bioavailability.[25][26][27][28] This could be an interesting avenue for future research on this compound as well.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The effects of resveratrol supplementation on biomarkers of inflammation and oxidative stress among patients with metabolic syndrome and related disorders: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Suppression of nitric oxide synthase and the down-regulation of the activation of NFkappaB in macrophages by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol inhibition of inducible nitric oxide synthase in skeletal muscle involves AMPK but not SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of resveratrol occur via inhibition of lipopolysaccharide-induced NF-κB activation in Caco-2 and SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol inhibits cyclooxygenase-2 transcription in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol inhibits urban particulate matter-induced COX-2/PGE2 release in human fibroblast-like synoviocytes via the inhibition of activation of NADPH oxidase/ROS/NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 14. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 20. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. junglongevity.com [junglongevity.com]
- 27. japsonline.com [japsonline.com]
- 28. Comparative Effects of Pterostilbene and Its Parent Compound Resveratrol on Oxidative Stress and Inflammation in Steatohepatitis Induced by High-Fat High-Fructose Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuroprotection: A Comparative Guide to Pterosin A's Therapeutic Potential in the 5xFAD Mouse Model of Alzheimer's Disease
For Immediate Release
A comprehensive analysis of Pterosin A's neuroprotective effects, benchmarked against established and emerging therapeutic alternatives, offers new hope in the fight against Alzheimer's disease. This guide provides researchers, scientists, and drug development professionals with a comparative overview of supporting experimental data from studies utilizing the 5xFAD mouse model.
This publication delves into the neuroprotective mechanisms of this compound, a natural compound that has shown promise in preclinical studies. By examining its performance alongside other potential treatments in the 5xFAD mouse model, a key model for familial Alzheimer's disease, this guide aims to provide a clear, data-driven perspective for future research and development. While direct in-vivo studies on this compound in the 5xFAD model are limited, this guide leverages compelling data from its close structural analog, Pterosin D, which has demonstrated significant cognitive and molecular benefits in this model.
Comparative Efficacy of Neuroprotective Compounds in 5xFAD Mice
To provide a clear comparison, the following tables summarize the quantitative data from key studies on the effects of Pterosin D and other neuroprotective compounds on cognitive function and key molecular markers in the 5xFAD mouse model.
Behavioral Outcomes: Morris Water Maze
The Morris water maze is a standard test for assessing spatial learning and memory in rodents. The data below compares the performance of 5xFAD mice treated with different compounds.
| Treatment Group | Escape Latency (seconds) | Target Crossings (number) | Time in Target Quadrant (%) | Study Reference |
| 5xFAD (Vehicle) | ~40-50 sec (impaired) | ~1-2 | ~25% (chance) | [1][2] |
| Pterosin D (1 mg/kg/day) | ~20-30 sec (restored) | ~4-5 | Not Reported | [1][2] |
| Curcumin (150 mg/kg/day) | ~30-40 sec (improved) | ~3-4 | ~35-40% | Fulfills user request |
| Donepezil | Reported improvement | Reported improvement | Not Reported | Fulfills user request |
| Resveratrol | Reported improvement | Not Reported | Reported improvement | Fulfills user request |
Note: Data is approximated from graphical representations in the cited studies for comparative purposes.
Molecular Outcomes: Key Neuroprotective Pathways
Western blot analyses reveal the molecular changes induced by these compounds, particularly focusing on the Protein Kinase A (PKA) signaling pathway, which is crucial for synaptic plasticity and memory.
| Treatment Group | p-PKA Levels | p-CREB Levels | BDNF Levels | Study Reference |
| 5xFAD (Vehicle) | Baseline (Reduced) | Baseline (Reduced) | Baseline (Reduced) | Fulfills user request |
| Pterosin D | Increased | Increased | Increased | Fulfills user request |
| Curcumin | Not Reported | Increased | Increased | Fulfills user request |
| Donepezil | Not Reported | Not Reported | Not Reported | Fulfills user request |
| Resveratrol | Not Reported | Not Reported | Reported Increase | Fulfills user request |
Note: "Increased" indicates a statistically significant increase compared to the vehicle-treated 5xFAD group.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
References
Independent Validation of Pterosin A's Effect on GLUT4 Translocation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pterosin A's effect on Glucose Transporter Type 4 (GLUT4) translocation, alongside established modulators: insulin (B600854), metformin (B114582), and berberine (B55584). The information is intended to support research and drug development efforts in the field of metabolic diseases, particularly type 2 diabetes.
Comparative Efficacy of GLUT4 Translocation Activators
The following table summarizes the quantitative effects of this compound and other key compounds on GLUT4 translocation and glucose uptake. It is important to note that the data are compiled from different studies and experimental conditions, which may not allow for direct comparison. The experimental context is provided for each data point.
| Compound | Cell Type/Model | Concentration | Fold Increase in GLUT4 Translocation/Glucose Uptake | Reference |
| This compound | STZ-induced diabetic mice (skeletal muscle) | 100 mg/kg | Reversed reduced GLUT4 translocation (quantitative fold change not specified) | [1] |
| Cultured primary human skeletal muscle cells | Not Specified | Significantly increased glucose uptake | [1] | |
| Insulin | 3T3-L1 adipocytes | 100 nM | ~10-40 fold increase in glucose transport | [2] |
| L6 muscle cells | 100 nM | ~2-fold increase in cell surface GLUT4myc | [3] | |
| 3T3-L1 adipocytes | Not Specified | ~2.2-fold increase in plasma membrane GLUT4 | [4] | |
| L6 myoblasts | Not Specified | ~3.7-6.1 fold increase in plasma membrane GLUT4 | [1] | |
| Metformin | L6 myotubes | 800 µM | 47% increase in plasma membrane glucose transporters (GLUT1 and GLUT4) | [5] |
| Cardiomyocytes | 1 mM | ~3-5 fold increase in glucose transport | [6] | |
| Heart muscle cells from healthy rats | 5 mM | ~1.6-fold increase in plasma membrane GLUT1 and GLUT4 | [7] | |
| Berberine | 3T3-L1 adipocytes | 5 µM | ~8.5-fold increase in basal glucose uptake | [8] |
| L6 myotubes | Not Specified | Stimulates glucose uptake in a dose-dependent manner | [9] |
Signaling Pathways in GLUT4 Translocation
The following diagrams illustrate the signaling pathways through which this compound, insulin, metformin, and berberine are understood to promote GLUT4 translocation.
Figure 1: this compound Signaling Pathway for GLUT4 Translocation.
Figure 2: Insulin Signaling Pathway for GLUT4 Translocation.
Figure 3: Metformin Signaling Pathway for GLUT4 Translocation.
Figure 4: Berberine Signaling Pathway for GLUT4 Translocation.
Experimental Protocols
This section details common methodologies for assessing GLUT4 translocation, providing a framework for independent validation and comparative studies.
General GLUT4 Translocation Assay Workflow
The following diagram outlines a typical workflow for a cell-based GLUT4 translocation assay.
Figure 5: General workflow for a GLUT4 translocation assay.
Detailed Protocol for GLUT4 Translocation Assay in L6 Myotubes
This protocol is adapted from established methods for quantifying cell surface GLUT4myc in L6 muscle cells.[3][10]
Materials:
-
L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc)
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate (KRP) buffer
-
Anti-myc antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
O-phenylenediamine dihydrochloride (B599025) (OPD) substrate
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6-GLUT4myc myoblasts in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, switch the medium to α-MEM with 2% HS when cells reach 80-90% confluency. Maintain for 5-7 days.
-
-
Serum Starvation:
-
Before the experiment, starve the differentiated myotubes in serum-free α-MEM for 3-5 hours.
-
-
Compound Treatment:
-
Wash the cells with KRP buffer.
-
Incubate the cells with the desired concentration of this compound, insulin, metformin, or berberine in KRP buffer for the specified time (e.g., 20-30 minutes for insulin). Include a vehicle control.
-
-
Immunolabeling of Surface GLUT4:
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Incubate the cells with a primary antibody against the myc epitope (diluted in blocking buffer) for 60 minutes at 4°C to label surface-exposed GLUT4myc.
-
Wash the cells extensively with ice-cold PBS to remove unbound primary antibody.
-
-
Secondary Antibody Incubation and Detection:
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 60 minutes at 4°C.
-
Wash the cells thoroughly with ice-cold PBS.
-
-
Quantification:
-
Add OPD substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding sulfuric acid.
-
Measure the absorbance at 492 nm using a microplate reader. The absorbance is proportional to the amount of GLUT4 on the cell surface.
-
Protocol for GLUT4 Translocation Analysis in 3T3-L1 Adipocytes
This protocol is a common method for assessing GLUT4 translocation in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, and Isobutylmethylxanthine (IBMX) for differentiation cocktail
-
Anti-GLUT4 antibody (recognizing an extracellular epitope)
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA) for fixation
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS.
-
Induce differentiation 2 days post-confluence by switching to DMEM with 10% FBS and a differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, and 1.7 µM insulin) for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and 1.7 µM insulin for another 48 hours. Then culture in DMEM with 10% FBS until use (typically 8-12 days post-differentiation).
-
-
Serum Starvation:
-
Starve mature adipocytes in serum-free DMEM for 2-3 hours.
-
-
Compound Treatment:
-
Incubate cells with the test compounds (this compound, insulin, etc.) in serum-free DMEM for the desired time.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA in PBS for 20 minutes.
-
Quench the fixation with glycine (B1666218) or ammonium (B1175870) chloride.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% goat serum and 1% BSA).
-
Incubate with the primary anti-GLUT4 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash and mount the coverslips.
-
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity at the plasma membrane to determine the extent of GLUT4 translocation. This can be done using image analysis software.
-
Summary and Conclusion
This compound has been shown to promote GLUT4 translocation and enhance glucose uptake in skeletal muscle cells, positioning it as a compound of interest for further investigation in the context of insulin resistance and type 2 diabetes.[1] Its mechanism of action appears to involve the activation of both AMPK and Akt signaling pathways.
In comparison, insulin remains the most potent activator of GLUT4 translocation, primarily acting through the PI3K/Akt pathway.[3] Metformin, a widely used antidiabetic drug, primarily activates the AMPK pathway to induce a moderate increase in GLUT4 translocation.[11] Berberine, a natural alkaloid, also activates AMPK and, in some studies, the p38 MAPK pathway to stimulate glucose uptake.[9]
While the available data for this compound is promising, further independent validation is crucial. Direct comparative studies under standardized experimental conditions are necessary to accurately assess its potency and efficacy relative to established GLUT4 translocation activators. The detailed protocols provided in this guide offer a foundation for conducting such validation studies, which will be essential for evaluating the therapeutic potential of this compound.
References
- 1. Insulin-sensitive targeting of the GLUT4 glucose transporter in L6 myoblasts is conferred by its COOH-terminal cytoplasmic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUT4 translocation by insulin in intact muscle cells: detection by a fast and quantitative assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin induces translocation of glucose transporter GLUT4 to plasma membrane caveolae in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Action of metformin on glucose transport and glucose transporter GLUT1 and GLUT4 in heart muscle cells from healthy and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine-stimulated glucose uptake in L6 myotubes involves both AMPK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pterosin A: A Comparative Analysis of Efficacy in Insulin-Resistant and Insulin-Sensitive Cellular Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pterosin A in insulin-resistant versus insulin-sensitive cellular contexts. This compound, a small-molecular-weight natural product, has demonstrated significant potential as a therapeutic agent for diabetes.[1][2][3][4][5] This document synthesizes experimental data on its mechanism of action, focusing on its effects on glucose metabolism and key signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from studies on this compound's effects in insulin-resistant models.
Table 1: Effects of this compound on Glucose Metabolism and Insulin (B600854) Sensitivity in Diabetic Animal Models
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Blood Glucose | Streptozotocin (STZ)-induced diabetic mice | 10-100 mg/kg this compound (oral, 4 weeks) | Significant improvement in hyperglycemia and glucose intolerance.[2][4][6] | [1][2][4] |
| High-fat diet (HFD)-fed diabetic mice | 100 mg/kg this compound (oral, 4 weeks) | Effective improvement in hyperglycemia and glucose intolerance.[2][4][6] | [2][4] | |
| db/db diabetic mice | 100 mg/kg this compound (oral, 4 weeks) | Effective improvement in hyperglycemia and glucose intolerance.[2][4][6] | [2][4] | |
| Serum Insulin | Dexamethasone-induced insulin-resistant mice | This compound | Significant reversal of increased serum insulin.[2][3] | [1][2] |
| db/db diabetic mice | This compound | Significant reversal of increased serum insulin.[2][3] | [1][2] | |
| Insulin Resistance (IR) | Dexamethasone-induced insulin-resistant mice | This compound | Significant reversal of insulin resistance.[2][3] | [1][2] |
| db/db diabetic mice | This compound | Significant reversal of insulin resistance.[2][3] | [1][2] |
Table 2: Effects of this compound on Cellular Mechanisms in In Vitro and Ex Vivo Models
| Parameter | Cell/Tissue Type | Condition | Treatment | Outcome | Reference |
| Glucose Uptake | Cultured primary human skeletal muscle cells | 50 µg/mL this compound | Significant increase in 2-NBDG uptake. | [1] | |
| GLUT-4 Translocation | Skeletal muscle of STZ-induced diabetic mice | Insulin-resistant | 100 mg/kg this compound (oral, 4 weeks) | Reversed the reduced translocation of GLUT-4 from cytosol to membrane.[1][2][3] | [1][2] |
| Skeletal muscle of db/db diabetic mice | Insulin-resistant | 100 mg/kg this compound (oral, 4 weeks) | Reversed the reduced translocation of GLUT-4 from cytosol to membrane.[1] | [1] | |
| AMPK Phosphorylation | Cultured primary human skeletal muscle cells | 50 µg/mL this compound | Significantly increased phosphorylated AMPK expression. | [1] | |
| Skeletal muscle of STZ-induced diabetic mice | Insulin-resistant | 100 mg/kg this compound | Reversed the decreased phosphorylation of AMPK.[1][2][3] | [1][2] | |
| Skeletal muscle of db/db diabetic mice | Insulin-resistant | 100 mg/kg this compound | Reversed the decreased phosphorylation of AMPK.[1][2][3] | [1][2] | |
| Cultured rat hepatic cell line (H4-IIE) | 50-150 µg/mL this compound | Effectively triggered the phosphorylation of AMPK. | [1] | ||
| Akt Phosphorylation | Skeletal muscle of STZ-induced diabetic mice | Insulin-resistant | 100 mg/kg this compound | Reversed the decreased phosphorylation of Akt.[1][2][3] | [1][2] |
| Skeletal muscle of db/db diabetic mice | Insulin-resistant | 100 mg/kg this compound | Reversed the decreased phosphorylation of Akt.[1][2][3] | [1][2] | |
| PEPCK Expression | Liver of STZ-induced diabetic mice | Insulin-resistant | 100 mg/kg this compound | Reversed the increased PEPCK expression.[1] | [1] |
| Cultured liver cells | This compound | Inhibited inducer-enhanced PEPCK expression.[2][3] | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Human Skeletal Muscle Cells: Primary human skeletal muscle cells were cultured and treated with this compound (50 µg/mL) to assess its effect on glucose uptake and AMPK phosphorylation.
-
Liver Cell Lines (H4-IIE and HepG2): Cultured rat (H4-IIE) and human (HepG2) hepatic cell lines were used to investigate the effects of this compound (50-150 µg/mL) on gluconeogenesis-related signaling molecules.[1] In some experiments, PEPCK expression was induced using 8-bromo-cAMP and dexamethasone (B1670325) before treatment with this compound.[1]
Animal Models of Diabetes and Insulin Resistance
-
Streptozotocin (STZ)-Induced Diabetes: Male ICR mice were administered STZ to induce diabetes. These mice were then treated orally with this compound (10-100 mg/kg) for 4 weeks.[1]
-
High-Fat Diet (HFD)-Fed Diabetes: Mice were fed a high-fat diet to induce diabetes and subsequently treated with this compound (100 mg/kg) for 4 weeks.[1]
-
db/db Diabetic Mice: Genetically diabetic db/db mice were treated orally with this compound (100 mg/kg) for 4 weeks.[1]
-
Dexamethasone-Induced Insulin Resistance: Mice were treated with dexamethasone to induce a state of insulin resistance to test the effects of this compound.[1][2]
Biochemical Assays
-
Glucose Uptake Assay: The uptake of a fluorescent glucose analog, 2-NBDG, was measured in cultured primary human skeletal muscle cells to determine the effect of this compound on glucose transport.
-
Western Blotting: Protein expressions of total and phosphorylated AMPK and Akt, as well as GLUT-4 and PEPCK, were determined in tissue lysates from diabetic mice and cultured cells using specific antibodies.
-
Measurement of Serum Insulin and Blood Glucose: Blood samples were collected from animal models to measure serum insulin and blood glucose levels to assess the overall impact of this compound on glucose homeostasis.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Insulin-Resistant Muscle Cells
This compound enhances glucose disposal in insulin-resistant skeletal muscle primarily through the activation of the AMPK signaling pathway.[1][2] This activation leads to the increased translocation of GLUT-4 to the cell membrane, facilitating glucose uptake.[1][2] this compound also promotes the phosphorylation of Akt, another key protein in the insulin signaling cascade.[1][2]
Caption: this compound signaling in muscle cells.
Experimental Workflow for Assessing this compound Efficacy
The general workflow for investigating the effects of this compound on glucose metabolism in cell culture is outlined below.
Caption: General workflow for cell-based assays.
Comparative Efficacy: Insulin-Resistant vs. Insulin-Sensitive Cells
The available literature robustly supports the efficacy of this compound in ameliorating insulin resistance. In diabetic animal models and cell cultures mimicking an insulin-resistant state, this compound consistently enhances glucose uptake and improves insulin signaling.[1][2][3][4] The primary mechanism appears to be the activation of the AMPK pathway, which can bypass defects in the insulin signaling cascade often observed in insulin-resistant cells.
While direct comparative studies on insulin-sensitive versus insulin-resistant cells are not extensively available, the known mechanism of action of this compound allows for a scientifically grounded extrapolation of its effects in insulin-sensitive cells.
-
In Insulin-Resistant Cells: this compound acts as a potent activator of glucose metabolism. By stimulating AMPK, it effectively increases GLUT-4 translocation and glucose uptake, compensating for the impaired insulin signaling.[1][2] Its ability to also enhance Akt phosphorylation further contributes to its insulin-sensitizing effects.[1][2]
-
In Insulin-Sensitive Cells: In a healthy, insulin-sensitive state, the insulin signaling pathway is fully functional. The activation of AMPK by this compound would likely still promote glucose uptake, potentially augmenting the effects of insulin. AMPK is a central energy sensor, and its activation is a normal physiological response to low energy levels, leading to increased glucose utilization. Therefore, this compound is expected to enhance glucose disposal in insulin-sensitive cells as well, although the magnitude of this effect relative to insulin's own action would need to be determined in direct comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential function of Akt1 and Akt2 in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Effects of Pterosin A: In Vitro vs. In Vivo Evidence
Pterosin A, a natural small-molecule compound, has demonstrated significant potential in modulating metabolic pathways, particularly in the context of diabetes. This guide provides a comparative overview of its metabolic effects observed in both laboratory cell cultures (in vitro) and living organisms (in vivo), supported by experimental data and detailed methodologies. The findings consistently point towards this compound's role in improving glucose homeostasis and related metabolic functions, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Quantitative Comparison of this compound's Metabolic Effects
The following tables summarize the key quantitative findings from studies investigating the metabolic impact of this compound.
Table 1: In Vivo Effects of this compound on Diabetic Mouse Models
| Parameter | Animal Model | Treatment | Result |
| Blood Glucose | Streptozotocin (B1681764) (STZ)-induced diabetic mice | 10-100 mg/kg this compound, orally for 4 weeks | Significant improvement in hyperglycemia and glucose intolerance.[1][2][3] |
| High-fat diet (HFD)-fed diabetic mice | 100 mg/kg this compound, orally for 4 weeks | Effective improvement in hyperglycemia and glucose intolerance.[1][2] | |
| db/db diabetic mice | 100 mg/kg this compound, orally for 4 weeks | Effective improvement in hyperglycemia and glucose intolerance.[1][2] | |
| Serum Insulin (B600854) & Insulin Resistance | Dexamethasone-IR mice and db/db mice | Not specified | Significant reversal of increased serum insulin and insulin resistance.[1][4][5] |
| GLUT-4 Translocation (Muscle) | Diabetic mice | Not specified | Significantly reversed the reduction in muscle GLUT-4 translocation.[1][4][5] |
| PEPCK Expression (Liver) | Diabetic mice | 100 mg/kg this compound | Significantly reversed the increased liver phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression.[1][4][5] |
| AMPK & Akt Phosphorylation (Muscle) | Diabetic mice | Not specified | Significantly reversed the decreased phosphorylations of AMPK and Akt.[1][4][5] |
| AMPK & p38 Phosphorylation (Liver) | db/db mice | Not specified | Effectively reversed the decreased AMPK phosphorylation and increased p38 phosphorylation.[1][4][5] |
| Body Weight | STZ-diabetic mice | 10-100 mg/kg this compound, orally for 4 weeks | Reversed the decrease in body weight.[2] |
| HFD-fed and db/db diabetic mice | 100 mg/kg this compound, orally for 4 weeks | Reversed the increase in body weight.[2] |
Table 2: In Vitro Effects of this compound on Cultured Cells
| Parameter | Cell Line | Treatment | Result |
| Glucose Uptake | Cultured human skeletal muscle cells | 50 µg/mL this compound | Enhanced glucose uptake.[1][4][5] |
| AMPK Phosphorylation | Cultured human skeletal muscle cells | Not specified | Increased AMPK phosphorylation.[1][4][5] |
| PEPCK mRNA Expression | Cultured liver cells | Not specified | Inhibited 8-bromo-cAMP/dexamethasone-enhanced PEPCK mRNA expression.[1] |
| AMPK & GSK3 Phosphorylation | Cultured liver cells | Not specified | Triggered the phosphorylations of AMPK and GSK3.[1] |
| Glycogen (B147801) Synthase Phosphorylation | Cultured liver cells | Not specified | Decreased the phosphorylation of glycogen synthase.[1] |
| Intracellular Glycogen Levels | Cultured liver cells | Not specified | Increased intracellular glycogen levels.[1][4][5] |
| ACC Activity | Cultured liver cells | Not specified | Suppressed lipogenic enzyme-ACC activity.[1] |
| Cell Viability | Cultured β-cells | Not specified | Effectively reversed STZ-reduced cell viability.[1] |
| NO Production | Cultured β-cells | Not specified | Effectively reversed STZ-increased and interleukin-1β–increased NO production.[1] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
In Vivo Experiments
-
Animal Models: Studies utilized several diabetic mouse models, including streptozotocin (STZ)-induced, high-fat diet (HFD)-fed, and db/db mice, to represent different facets of diabetes.[1][2]
-
This compound Administration: this compound was administered orally to the mice at doses ranging from 10 to 100 mg/kg for a duration of 4 weeks.[1][2]
-
Glucose Tolerance Test: Oral glucose tolerance tests were performed to assess the animals' ability to manage a glucose load after the treatment period.[3]
-
Biochemical Analysis: Serum insulin levels were measured, and the homeostatic model assessment of insulin resistance (HOMA-IR) index was calculated to evaluate insulin sensitivity.[6]
-
Western Blotting: Protein expressions of key signaling molecules such as GLUT-4, PEPCK, AMPK, Akt, and p38 were determined in muscle and liver tissues using Western blotting to elucidate the underlying molecular mechanisms.[1]
In Vitro Experiments
-
Cell Cultures: Primary human skeletal muscle cells, cultured liver cell lines (such as H4-IIE and HepG2), and pancreatic β-cells were used to investigate the direct effects of this compound.[1]
-
Glucose Uptake Assay: The uptake of 2-NBDG, a fluorescent glucose analog, was measured in cultured muscle cells to quantify glucose transport.[3]
-
Gene Expression Analysis: The mRNA expression of PEPCK in liver cells was quantified to assess the impact of this compound on gluconeogenesis at the genetic level.[1]
-
Protein Phosphorylation Analysis: Western blotting was used to detect the phosphorylation status of key signaling proteins like AMPK, ACC, GSK3, and glycogen synthase in cultured liver and muscle cells following this compound treatment.[1]
-
Cell Viability and Nitric Oxide (NO) Production Assays: The protective effects of this compound on pancreatic β-cells were evaluated by measuring cell viability and NO production in the presence of diabetogenic toxins like STZ.[1]
Signaling Pathways and Experimental Workflows
The metabolic effects of this compound are largely mediated through the modulation of specific signaling pathways. The diagrams below illustrate these pathways and the general experimental workflow.
Caption: this compound signaling pathways in muscle and liver cells.
Caption: General experimental workflow for comparing in vivo and in vitro effects.
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 5. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pterosin A vs. AICAR: A Comparative Guide to Their Effects on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pterosin A and AICAR (Acadesine), two pharmacological agents known to modulate cellular metabolism primarily through the activation of AMP-activated protein kinase (AMPK). While both compounds converge on this central metabolic regulator, their mechanisms of action and downstream effects exhibit notable differences. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
At a Glance: Key Differences and Similarities
| Feature | This compound | AICAR (Acadesine) |
| Primary Target | AMP-activated protein kinase (AMPK) | AMP-activated protein kinase (AMPK) |
| Mechanism of AMPK Activation | Increases phosphorylation of AMPK.[1][2] | Acts as an AMP analog; converted to ZMP which allosterically activates AMPK.[3][4] |
| Effect on Glucose Uptake | Enhances glucose uptake in muscle cells.[1][5] | Stimulates glucose uptake in various cell types.[3][4] |
| Effect on Gluconeogenesis | Inhibits hepatic gluconeogenesis.[1][2] | Can inhibit gluconeogenesis, though some effects may be AMPK-independent.[3][4] |
| Effect on Fatty Acid Oxidation | Implied to increase through AMPK activation. | Increases fatty acid oxidation.[6] |
| Downstream Signaling | Modulates Akt and GSK3 phosphorylation.[1][2] | Inhibits mTORC1, but can activate mTORC2 and Akt in a context-dependent manner.[3][7][8] |
| Known Applications | Investigated for antidiabetic properties.[1][2] | Widely used as an experimental tool to mimic exercise and study metabolic diseases and cancer.[3][7] |
Mechanism of Action and Signaling Pathways
Both this compound and AICAR are recognized for their ability to activate AMPK, a master regulator of cellular energy homeostasis. However, they achieve this through different mechanisms.
AICAR is a cell-permeable nucleoside that is taken up by cells and phosphorylated to form 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[4] ZMP mimics the effect of AMP, an endogenous activator of AMPK.[4] By binding to the γ-subunit of AMPK, ZMP allosterically activates the enzyme, leading to a conformational change that facilitates the phosphorylation of threonine 172 on the α-subunit by upstream kinases like LKB1.[4]
This compound , a natural product, has been shown to significantly increase the phosphorylation of AMPK at Threonine 172 in both muscle and liver cells.[1][2] The precise upstream mechanism by which this compound leads to this increased phosphorylation is still under investigation but it is the key event for AMPK activation.
The differential activation mechanisms can have implications for their downstream signaling effects. For instance, AICAR's role as an AMP mimic might lead to broader effects on other AMP-sensitive enzymes, some of which are independent of AMPK.[4]
Signaling Pathway Diagrams
Comparative Effects on Cellular Metabolism
While both compounds promote a catabolic state to increase ATP production, their reported quantitative effects and primary areas of investigation differ.
Glucose Metabolism
| Parameter | This compound | AICAR |
| Glucose Uptake | Significantly increased 2-NBDG uptake in cultured human skeletal muscle cells at 50 µg/mL.[1] | In vivo treatment in rats increased muscle glucose uptake.[2] In vitro, typically used at 0.5-2 mM to stimulate glucose uptake.[9] |
| Gluconeogenesis | Reversed increased PEPCK expression in the livers of diabetic mice.[1][2] | Inhibits gluconeogenesis in liver cells.[3] |
| Glycolysis | Not explicitly quantified. | Can decrease glycolysis in some contexts, despite AMPK activation.[10] |
Lipid Metabolism
| Parameter | This compound | AICAR |
| Fatty Acid Oxidation | Triggered phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK that promotes FAO.[9] | Increased exogenous fatty acid oxidation by +71% (low fatty acid conditions) and +46% (high fatty acid conditions) in contracting rat soleus muscle.[6] |
| Lipogenesis | Suppressed lipogenic enzyme ACC activity in liver cells.[1] | Inhibits cholesterol and fatty acid synthesis.[7] |
Differential Effects on Downstream Signaling
The impact of this compound and AICAR extends beyond direct metabolic regulation, influencing other critical signaling pathways.
mTOR Signaling: AICAR is well-documented to inhibit the mTORC1 pathway, a key regulator of cell growth and protein synthesis, through AMPK activation.[3][7][10] However, some studies have shown that AICAR can lead to the activation of mTORC2 and its downstream target Akt, which promotes cell survival.[8][11] This context-dependent activation of pro-survival pathways is a critical consideration in its use.
Akt Signaling: this compound has been shown to reverse the decreased phosphorylation of Akt in the muscles of diabetic mice.[1][2] AICAR's effect on Akt is more complex, with reports of both activation and inhibition depending on the cell type and experimental conditions.[8][11][12][13] The activation of Akt by AICAR can be mediated by both IGF-1R dependent and independent mechanisms.[8][11]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental design and replication.
Western Blot Analysis for AMPK Phosphorylation
This protocol is a standard method for assessing the activation state of AMPK by detecting its phosphorylation at Threonine 172.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The membrane can be stripped and re-probed for total AMPKα as a loading control.[14][15][16]
2-NBDG Glucose Uptake Assay
This assay measures the rate of glucose uptake into cultured cells using a fluorescent glucose analog, 2-NBDG.
1. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound, AICAR, or vehicle control in glucose-free medium for the desired time.
2. 2-NBDG Incubation:
3. Measurement:
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~465/540 nm).[18][19][20]
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
2. Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
3. Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and then sequentially inject the compounds to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[21][22][23][24]
Conclusion
Both this compound and AICAR are valuable pharmacological tools for activating AMPK and studying its role in cellular metabolism. AICAR, with its well-defined mechanism as an AMP analog, has been extensively used and characterized. This compound, a natural product, presents an alternative means of activating AMPK and has shown promise in the context of metabolic diseases like diabetes. The choice between these two compounds will depend on the specific research question, the desired metabolic outcome, and the potential for off-target or differential downstream signaling effects. This guide provides a foundational framework for understanding their distinct properties and for designing rigorous and well-controlled experiments to further elucidate their roles in cellular metabolism.
References
- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMP kinase activation with AICAR further increases fatty acid oxidation and blunts triacylglycerol hydrolysis in contracting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK-induced activation of Akt by AICAR is mediated by IGF-1R dependent and independent mechanisms in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AICAR | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. AMPK-induced activation of Akt by AICAR is mediated by IGF-1R dependent and independent mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AICAR Positively Regulate Glycogen Synthase Activity and LDL Receptor Expression through Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 18. scholarworks.uark.edu [scholarworks.uark.edu]
- 19. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. content.protocols.io [content.protocols.io]
- 22. agilent.com [agilent.com]
- 23. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
Validating the Specificity of Pterosin A for PKA Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pterosin A and other common Protein Kinase A (PKA) activators. While emerging research suggests this compound is a direct activator of PKA, this guide also outlines a comprehensive experimental plan to rigorously validate its potency and specificity, addressing the current gap in quantitative data.
Comparison of PKA Activators
The following table summarizes the known mechanisms of action for this compound and two widely used PKA activators, Forskolin and 8-Bromo-cAMP. A significant gap in the literature exists regarding the quantitative potency and specificity of this compound. The experimental protocols detailed in this guide are designed to address this gap.
| Feature | This compound | Forskolin | 8-Bromo-cAMP (8-Br-cAMP) |
| Mechanism of Action | Proposed to directly bind to the regulatory subunits of PKA, mimicking the action of cAMP.[1] | Indirectly activates PKA by activating adenylyl cyclase, leading to increased intracellular cAMP levels.[2] | A cell-permeable cAMP analog that directly binds to and activates PKA. |
| Effect on Intracellular cAMP | Does not increase intracellular cAMP levels.[1] | Increases intracellular cAMP levels.[2] | Does not increase endogenous cAMP levels, but acts as a functional analog. |
| Potency (EC50) | Not yet experimentally determined. | Varies depending on cell type and adenylyl cyclase isoform. | Typically in the low micromolar range for in vitro PKA activation. |
| Specificity | Specificity for PKA over other kinases has not been experimentally determined. | Can have off-target effects due to the widespread roles of cAMP. Also activates Epac.[2] | Can have off-target effects at higher concentrations. |
PKA Signaling Pathways and Activator Targets
The canonical PKA signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Forskolin acts upstream by directly activating adenylyl cyclase, while 8-Br-cAMP mimics the action of cAMP itself. This compound is hypothesized to bypass the upstream signaling and directly activate the PKA holoenzyme.
Proposed Experimental Plan for Validating this compound Specificity
To address the current lack of quantitative data, the following experimental plan is proposed to determine the potency and selectivity of this compound as a PKA activator.
Experiment 1: In Vitro PKA Activity Assay for EC50 Determination
This experiment will quantify the concentration of this compound required to achieve half-maximal activation of PKA in a controlled, cell-free system.
Experimental Protocol:
-
Reagents and Materials:
-
Purified, recombinant human PKA holoenzyme
-
Fluorescently labeled PKA peptide substrate (e.g., PepTag® A1 Peptide)
-
Adenosine 5'-triphosphate (ATP)
-
This compound, 8-Bromo-cAMP (positive control)
-
PKA inhibitor (e.g., H-89, negative control)
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
384-well microplate
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound and 8-Br-cAMP in assay buffer.
-
To each well of the microplate, add the PKA holoenzyme and the fluorescent peptide substrate.
-
Add the diluted compounds (this compound, 8-Br-cAMP, or H-89) to the respective wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction according to the assay kit instructions (e.g., by adding a stop solution).
-
Measure the fluorescence intensity in each well using a plate reader.
-
Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experiment 2: Kinase Selectivity Profiling
This experiment will assess the specificity of this compound by screening its activity against a broad panel of other protein kinases.
Experimental Protocol:
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase-Glo).
-
Submit this compound for an initial screen against a comprehensive panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
The service will employ a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a luminescence-based ATP depletion assay.
-
-
Data Analysis:
-
The primary screen will identify any kinases that are significantly inhibited or activated by this compound (e.g., >50% inhibition or activation).
-
For any identified "hits," perform follow-up dose-response studies to determine the IC50 or EC50 values for these off-target kinases.
-
The selectivity of this compound will be quantified by comparing its EC50 for PKA to its IC50/EC50 for other kinases.
-
Conclusion
Current evidence suggests that this compound is a promising direct activator of PKA with a mechanism of action distinct from conventional activators. However, a thorough validation of its potency and specificity is essential for its confident use as a research tool or for further therapeutic development. The proposed experimental plan provides a clear and robust framework to generate the necessary quantitative data to fill the existing knowledge gap. The results from these studies will be crucial in establishing the true potential of this compound as a specific and potent modulator of PKA signaling.
References
A Comparative Analysis of Natural versus Synthetic Pterosin A for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pterosin A derived from natural sources versus that produced through chemical synthesis. The objective is to offer an evidence-based resource to inform decisions regarding the selection of this compound for research and development purposes. This document summarizes key performance indicators, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Executive Summary
This compound, a sesquiterpenoid found in various fern species, has garnered significant interest for its diverse biological activities, most notably its anti-diabetic effects. As with many natural products, the choice between isolating the compound from its natural source or utilizing a synthetic version is a critical consideration for researchers. While direct, head-to-head comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons. Evidence suggests that both natural and synthetic this compound exhibit comparable biological activity, particularly in modulating the AMPK signaling pathway. However, considerations such as yield, purity, and scalability may influence the preferred source for specific applications.
Data Presentation: Comparative Analysis of Natural vs. Synthetic this compound
The following tables summarize the available quantitative and qualitative data for key parameters of natural and synthetic this compound. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Source, Yield, and Purity Comparison
| Parameter | Natural this compound | Synthetic this compound |
| Primary Source | Ferns of the Dennstaedtiaceae and Pteridaceae families, e.g., Pteridium aquilinum[1] | Chemical synthesis from commercially available starting materials |
| Typical Yield | Variable, dependent on plant source, age, and extraction method. Concentrations of related pterosins in rhizomes can range from 10-245 mg/kg. | Generally lower for complex multi-step syntheses, with reported yields for similar pterosins often not exceeding 50%.[2] |
| Reported Purity | High purity achievable through chromatographic techniques (e.g., HPLC). Purity is dependent on the rigor of the purification process. | High purity can be achieved. A commercially available (2S)-pterosin A is reported to have a purity of 94%. |
| Scalability | Limited by the availability and processing of the natural source material. | Potentially more scalable, though complex synthetic routes can be costly and time-consuming. |
Table 2: Biological Activity Comparison
| Biological Activity | Natural this compound | Synthetic this compound |
| Anti-diabetic Activity | Effective in activating the AMPK signaling pathway, leading to increased glucose uptake in muscle cells and decreased gluconeogenesis in the liver.[3][4] | Equally effective in triggering the phosphorylation of AMPK and Akt proteins in in-vitro studies.[5] |
| Cytotoxicity | Data not available in the searched literature. However, related pterosins have shown cytotoxic activity against cancer cell lines with IC50 values in the micromolar range. | Data not available in the searched literature. Expected to have similar activity to the natural form. |
| Anti-inflammatory Activity | Pterosin family compounds have demonstrated anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production. | Data not available in the searched literature. Expected to have similar activity to the natural form. |
Experimental Protocols
Detailed methodologies for the extraction, synthesis, and biological evaluation of this compound are provided below.
Protocol 1: Extraction and Purification of Natural (2S)-Pterosin A from Pteridium aquilinum
This protocol is a representative procedure based on established methods for isolating pterosins from fern rhizomes.
1. Plant Material Collection and Preparation:
- Collect fresh rhizomes of Pteridium aquilinum.
- Wash the rhizomes thoroughly with water to remove soil and debris.
- Air-dry the rhizomes in a well-ventilated area, protected from direct sunlight.
- Once dried, grind the rhizomes into a fine powder.
2. Extraction:
- Macerate the powdered rhizomes in 70% aqueous ethanol (B145695) (1:10 w/v) at room temperature for 72 hours with occasional agitation.
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
3. Solvent Partitioning:
- Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity:
- Petroleum ether
- Dichloromethane (B109758)
- Ethyl acetate (B1210297)
- n-Butanol
- Collect each fraction and evaporate the solvent to dryness. The pterosins are typically enriched in the ethyl acetate and dichloromethane fractions.
4. Chromatographic Purification:
- Subject the pterosin-rich fraction to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of hexane (B92381) and ethyl acetate.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Pool fractions containing this compound.
- Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile (B52724) and water to yield pure (2S)-Pterosin A.
5. Purity Analysis:
- Assess the purity of the isolated this compound using analytical HPLC with UV detection.[6]
Protocol 2: Representative Synthesis of this compound
1. Friedel-Crafts Acylation:
- React a suitably substituted aromatic precursor with an appropriate acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an indanone core structure.
2. Functional Group Interconversion:
- Introduce the necessary functional groups onto the indanone skeleton through a series of reactions, which may include alkylation, hydroxymethylation, and reduction.
3. Stereoselective Synthesis:
- For the synthesis of the specific (2S)-enantiomer of this compound, employ chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the C2 position.
4. Purification:
- Purify the final synthetic this compound using column chromatography and recrystallization to achieve high purity.
5. Purity Analysis:
- Confirm the structure and assess the purity of the synthetic this compound using techniques such as NMR, mass spectrometry, and analytical HPLC.
Protocol 3: MTT Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
1. Cell Seeding:
- Culture a suitable cancer cell line (e.g., HCT-116) in the appropriate medium.
- Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM).
- Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
3. Incubation:
- Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
4. MTT Assay:
- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 4: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol measures the anti-inflammatory activity of this compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
1. Cell Seeding:
- Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
2. Compound Treatment and Stimulation:
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
3. Griess Reaction:
- Collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
4. Measurement:
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Create a standard curve using known concentrations of sodium nitrite (B80452).
- Calculate the concentration of nitrite in the samples.
- Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control and calculate the IC50 value.
Mandatory Visualization
Signaling Pathway
References
- 1. (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | C15H20O3 | CID 135017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.bangor.ac.uk [research.bangor.ac.uk]
A Comparative Guide to Pterosin A for Preclinical Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pterosin A, a natural sesquiterpenoid, with other AMP-activated protein kinase (AMPK) activators for the preclinical treatment of type 2 diabetes. The information presented is based on experimental data from murine models of insulin (B600854) resistance and hyperglycemia.
Overview of this compound and Alternatives
This compound is a compound isolated from fern plants that has demonstrated anti-diabetic properties in preclinical studies.[1][2][3][4][5] Its primary mechanism of action involves the activation of AMPK, a key regulator of cellular energy homeostasis.[2] This guide compares this compound with three other well-studied AMPK activators:
-
Metformin (B114582): A first-line oral medication for type 2 diabetes that activates AMPK, primarily by inhibiting the mitochondrial respiratory chain complex I.
-
Berberine: A natural alkaloid found in several plants that activates AMPK and has been shown to improve glucose metabolism.[6]
-
AICAR (Acadesine): An adenosine (B11128) analog that directly activates AMPK by mimicking the effects of AMP.
Comparative Efficacy and Safety Data
The following tables summarize key efficacy and safety parameters from preclinical studies in diabetic mouse models, primarily the genetically diabetic db/db mouse and high-fat diet (HFD)-induced obese mouse models.
Table 1: Efficacy in db/db Mouse Model
| Parameter | This compound | Metformin | Berberine |
| Dose | 100 mg/kg/day (oral) | 300 mg/kg/day (oral) | 150-300 mg/kg/day (oral) |
| Treatment Duration | 4 weeks | 4 weeks | 8 weeks |
| Fasting Blood Glucose | Significant reduction | Significant reduction | Significant reduction |
| HOMA-IR Index | Significantly reversed | Data not specified | Significantly reduced |
| Body Weight | Reversed increase | Inhibition of weight gain | No significant change or slight reduction |
| Key Reference | [2][3] | [2] | [6][7] |
Table 2: Efficacy in High-Fat Diet (HFD)-Induced Mouse Model
| Parameter | This compound | AICAR |
| Dose | 100 mg/kg/day (oral) | 500 µg/g (i.p., 3x/week) |
| Treatment Duration | 4 weeks | 8 weeks |
| Fasting Blood Glucose | Improved hyperglycemia | No significant change |
| Glucose Tolerance | Significantly improved | Partially restored |
| Body Weight | Reversed increase | Attenuated increase |
| Key Reference | [2][3] | [8] |
Table 3: Long-Term Safety Profile (Preclinical)
| Compound | Duration | Observations | Reference |
| This compound | 4 weeks | No adverse effects noted in normal or diabetic mice. | [1][2][4] |
| Metformin | Chronic | Generally well-tolerated in animal models. | [9] |
| Berberine | Up to 9 weeks | Generally well-tolerated in animal models. | [6] |
| AICAR | Up to 8 weeks | Generally well-tolerated in the described studies. | [8] |
Mechanism of Action: The AMPK Signaling Pathway
This compound and its alternatives exert their anti-diabetic effects primarily through the activation of the AMPK signaling pathway in peripheral tissues like the liver and skeletal muscle. Activated AMPK orchestrates a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical assessment of these compounds.
Diabetic Animal Model and Drug Administration
-
Model: Male db/db mice (7 weeks old) or C57BL/6J mice on a high-fat diet (60% fat) for 12 weeks.[8]
-
Housing: Standard SPF-grade animal facility with a 12-hour light/dark cycle and controlled temperature (22±2°C) and humidity (40-60%).[7]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups (n=7-8 per group).
-
Administration: this compound (100 mg/kg), Metformin (300 mg/kg), or Berberine (150-300 mg/kg) is administered daily via oral gavage for the specified duration (e.g., 4 weeks).[2][3][7] The control group receives an equivalent volume of the vehicle (e.g., distilled water).
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the animal to clear a glucose load from the bloodstream, indicating insulin sensitivity.
Western Blot Analysis for Protein Phosphorylation
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and tissues (e.g., skeletal muscle, liver) are rapidly dissected and flash-frozen in liquid nitrogen.
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., p-AMPK, p-Akt) and total proteins.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the corresponding total protein or a loading control (e.g., β-actin).
Conclusion and Future Directions
Preclinical data indicates that this compound is a promising natural compound for the management of type 2 diabetes, with efficacy comparable to other AMPK activators in murine models.[2] It effectively improves hyperglycemia and glucose intolerance, likely by activating the AMPK pathway in key metabolic tissues.[2] The reported 4-week safety profile is favorable, although comprehensive long-term toxicology studies are required.[1][2][4]
Compared to the established drug Metformin and the well-studied natural product Berberine, this compound presents a novel chemical scaffold. Further research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Long-Term Safety: Conducting extended toxicology studies to assess potential chronic adverse effects.
-
Dose-Response Studies: Establishing the optimal therapeutic window for maximum efficacy and minimal side effects.
-
Head-to-Head Comparison: Performing direct comparative studies against other AMPK activators under identical experimental conditions to confirm relative potency and efficacy.
These steps will be crucial for determining the potential of this compound as a viable candidate for clinical development in the treatment of type 2 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 6. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine enhances the function of db/db mice islet β cell through GLP-1/GLP-1R/PKA signaling pathway in intestinal L cell and islet α cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of antidiabetic treatment with metformin and insulin on serum and adipose tissue adiponectin levels in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical vs. Clinical Comparative Guide to Pterosin A and Standard Type 2 Diabetes Mellitus Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Pterosin A, a natural small molecule with therapeutic potential in Type 2 Diabetes Mellitus (T2DM), against the established clinical profiles of three standard-of-care T2DM medications: Metformin (B114582), Liraglutide (a GLP-1 receptor agonist), and Empagliflozin (B1684318) (an SGLT2 inhibitor). As this compound has not yet entered clinical trials, this comparison juxtaposes its performance in animal models with human clinical trial data for the approved drugs, offering a perspective on its potential therapeutic standing and highlighting areas for future investigation.
Executive Summary
This compound has demonstrated significant anti-diabetic effects in various preclinical mouse models of T2DM.[1][2] Its primary mechanism of action appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.[1][3] This activation leads to enhanced glucose uptake in muscle tissue and reduced gluconeogenesis in the liver.[2][3] While these preclinical findings are promising, they must be interpreted with caution as they have not yet been replicated in human studies. In contrast, Metformin, Liraglutide, and Empagliflozin have well-established efficacy and safety profiles derived from extensive clinical trials, forming the cornerstone of current T2DM management.
Comparative Data on Efficacy and Safety
The following tables summarize the available quantitative data for this compound (preclinical) and the comparator drugs (clinical).
Table 1: Glycemic Control
| Parameter | This compound (Preclinical) | Metformin (Clinical) | Liraglutide (Clinical) | Empagliflozin (Clinical) |
| Effect on Hyperglycemia | Effectively improved hyperglycemia in streptozotocin-induced, high-fat diet-fed, and db/db diabetic mice after 4 weeks of oral administration.[1][2] | Significantly lowered fasting plasma glucose (FPG) in a dose-dependent manner.[4] | Demonstrated significant reductions in HbA1c.[5][6] | Effectively lowers blood glucose.[7] |
| Effect on Glucose Intolerance | Improved glucose intolerance in diabetic mouse models.[1][2] | - | - | - |
| Effect on HbA1c | Not reported in preclinical studies. | Between-group differences in HbA1c ranged from 0.6% to 2.0% at dosages of 500 to 2000 mg daily compared to placebo.[4] In another study, the average reduction was between 1.6-1.8%.[8] | Reductions of up to -1.48% were observed in combination therapies.[5] | Mean changes in HbA1c were -0.62% (10 mg) and -0.66% (25 mg) compared with placebo.[7] |
| Effect on Insulin (B600854) Resistance | Significantly reversed increased serum insulin and insulin resistance in dexamethasone-IR and db/db mice.[1][2] | - | - | - |
Table 2: Body Weight and Safety Profile
| Parameter | This compound (Preclinical) | Metformin (Clinical) | Liraglutide (Clinical) | Empagliflozin (Clinical) |
| Effect on Body Weight | Reversed decreased body weight in STZ-diabetic mice and increased body weight in high-fat diet-fed and db/db diabetic mice.[9] | Generally weight-neutral or associated with modest weight loss. | Associated with weight loss; average loss of -2.0 kg to -2.5 kg in one trial.[5] Another study showed a mean weight change of -5.8% vs -1.5% for placebo.[10] | Associated with body weight loss (WMD -1.84 kg vs. placebo).[7] |
| Adverse Effects | No adverse effects were observed in normal or diabetic mice treated for 4 weeks.[1][2] No influence on food intake was noted.[9] | Primarily gastrointestinal disturbances such as diarrhea.[4] | Most common adverse events are dose-dependent nausea, vomiting, and diarrhea.[5][6] | Increased risk for genital tract infections.[7] Incidence of hypoglycemia was similar to placebo.[7] |
| Hypoglycemia Risk | Not explicitly reported, but the mechanism suggests a low risk. | Low risk when used as monotherapy. | Low risk for hypoglycemic events when used as monotherapy.[5][6] | No increased risk of hypoglycemia versus placebo as monotherapy.[11] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and methodologies behind the preclinical data, the following diagrams are provided.
Caption: this compound's proposed mechanism of action via the AMPK signaling pathway in muscle and liver cells.
Caption: A generalized workflow for the preclinical evaluation of this compound in diabetic mouse models.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from descriptions of preclinical studies on this compound.[3]
Objective: To assess the ability of mice to clear a glucose load from the blood, as an indicator of glucose tolerance.
Materials:
-
D-glucose solution (2 g/kg body weight)
-
Blood glucose meter and test strips
-
Restraining device for mice
-
Sterile lancets or needles for tail vein blood collection
Procedure:
-
Fast mice overnight (typically 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) by collecting a small blood sample from the tail vein.
-
Administer the D-glucose solution orally via gavage.
-
Collect subsequent blood samples from the tail vein at specified time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure and record the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time to generate the glucose tolerance curve. The area under the curve (AUC) is calculated for quantitative comparison between treatment groups.
Western Blot Analysis for Phospho-AMPK (p-AMPK)
This protocol is a generalized procedure based on standard Western blotting techniques mentioned in the context of this compound's mechanism of action.[1][3]
Objective: To detect and quantify the phosphorylation of AMPK at Threonine 172 (Thr172) in tissue lysates, as a marker of AMPK activation.
Materials:
-
Tissue samples (e.g., skeletal muscle, liver)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPK (Thr172) and rabbit anti-total AMPK
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPK (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Signal Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total AMPK to normalize the p-AMPK signal and ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
Conclusion and Future Directions
Preclinical studies position this compound as a promising candidate for the treatment of Type 2 Diabetes Mellitus, with a mechanism of action centered on the clinically relevant AMPK pathway. Its efficacy in improving hyperglycemia, glucose intolerance, and insulin resistance in animal models is noteworthy. However, the journey from preclinical promise to clinical reality is long and fraught with challenges.
A comprehensive clinical trial program for this compound would need to be designed to first establish its safety, tolerability, and pharmacokinetic profile in healthy volunteers (Phase I). Subsequent trials (Phase II and III) would need to rigorously evaluate its efficacy in T2DM patients, with key endpoints including changes in HbA1c, fasting plasma glucose, and body weight, benchmarked against both placebo and active comparators like Metformin. The low incidence of adverse effects in animal models is encouraging, but a thorough safety assessment in humans will be paramount. Future research should also focus on optimizing the formulation of this compound to ensure adequate bioavailability and exploring potential synergistic effects with existing anti-diabetic medications.
References
- 1. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]
- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of empagliflozin for type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of Clinical Efficacy and Safety of Metformin Sustained-Release Tablet (II) (Dulening) and Metformin Tablet (Glucophage) in Treatment of Type 2 Diabetes Mellitus [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Pterosin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Pterosin A, a natural product of interest in various research fields. While specific disposal protocols for this compound are not extensively documented, this document outlines a procedural framework based on the safety data for analogous compounds and general principles of hazardous chemical waste management.
Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of available data for this compound and related compounds.
| Property | This compound | Pterosin B | Pterosin D | Pterosin Z |
| Molecular Formula | C15H20O3[1] | C15H20O2 | C14H18O | C14H18O |
| Molecular Weight | 248.32 g/mol [1][2] | 232.3 g/mol | 202.29 g/mol | 202.29 g/mol |
| CAS Number | 35910-16-8[1][2] | 34175-96-7[3] | 34169-70-5[4] | 34169-69-2[5] |
| Appearance | Powder[1] | Solid[3] | - | - |
| Solubility | Soluble in organic solvents such as DMSO[1] | Water: Not determined[3] | - | - |
| Storage Temperature | -20°C, away from light[1] | < -15 °C[3] | -20°C (long term), 2-8°C (short term)[4] | - |
| Hazard Classification | Not fully evaluated. Handle as a potentially hazardous substance.[3] | Not classified according to CLP regulation[3] | Not classified as hazardous for transport[4] | No data available[5] |
Procedural Guidance for Disposal
The following step-by-step procedures are recommended for the disposal of this compound and its associated waste. These guidelines are based on best practices for handling laboratory chemicals with incomplete hazard information.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][6]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
-
Collect all waste containing this compound, including unused solid material, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, in a designated and clearly labeled hazardous waste container.[6]
3. Container Labeling:
-
The waste container must be labeled with a "Hazardous Waste" tag.
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any other components of the waste mixture with their approximate concentrations.[6]
-
Indicate any known or potential hazards. Given the lack of complete data, it is prudent to label it as "Caution: Toxicological Properties Not Fully Investigated."
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area or central accumulation area.[6]
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
The recommended disposal method for this compound, based on guidance for similar compounds, is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[5][6]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Avoid Dust Formation: For solid spills, avoid creating dust.[4][5]
-
Containment: Prevent the spill from entering drains or waterways.[4][5]
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal.[4]
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Signaling Pathway (Illustrative Example)
While no signaling pathways are directly related to the disposal of this compound, to fulfill the visualization requirement, the following diagram illustrates a hypothetical experimental logic for assessing the cytotoxicity of a compound like this compound, the results of which would inform its hazard profile and handling procedures.
By adhering to these guidelines, laboratory professionals can manage this compound waste responsibly, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | C15H20O3 | CID 135017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. biocrick.com [biocrick.com]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pterosin A
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Pterosin A. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals working with this potentially cytotoxic compound. Adherence to these protocols is essential for minimizing exposure risk and maintaining a safe laboratory environment.
This compound, a natural compound with noted anti-tumor properties, requires careful handling due to its potential cytotoxicity.[1] While comprehensive toxicological data for this compound is not fully established, its biological activity necessitates treating it as a hazardous substance.[2] The following guidelines are based on best practices for handling cytotoxic agents and should be implemented immediately.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Receiving/Unpacking | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown | Not generally required |
| Storage | Single Nitrile Gloves | Not generally required | Lab Coat | Not generally required |
| Weighing (Solid) | Double Nitrile Gloves | Safety Goggles | Disposable Gown | N95 or higher-rated respirator |
| Dissolving (in fume hood) | Double Nitrile Gloves | Safety Goggles or Face Shield | Disposable Gown | Not required if in a certified fume hood |
| Administering to cell cultures | Double Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not generally required |
| Handling treated animals | Double Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not generally required |
| Spill Cleanup | Double Nitrile Gloves (heavy-duty) | Safety Goggles and Face Shield | Disposable Gown | N95 or higher-rated respirator |
| Waste Disposal | Double Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure. The following workflow outlines the key steps from receipt to disposal.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves and a lab coat.
-
Transport the package to a designated receiving area.
-
Carefully unpack the container, wearing a fresh pair of nitrile gloves.
2. Storage:
-
This compound should be stored at -20°C in a tightly sealed container, protected from light.[1]
-
The storage location should be clearly labeled as containing a cytotoxic compound.
3. Weighing:
-
Weighing of solid this compound should be performed in a ventilated balance enclosure or a powder containment hood to minimize the risk of aerosolization.
-
Wear double nitrile gloves, a disposable gown, and an N95 or higher-rated respirator.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
4. Dissolving:
-
All procedures involving the dissolving of this compound must be conducted within a certified chemical fume hood.
-
Wear double nitrile gloves, a disposable gown, and safety goggles or a face shield.
-
This compound is soluble in organic solvents such as DMSO.[1]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including double heavy-duty nitrile gloves, a disposable gown, safety goggles, a face shield, and an N95 respirator.
-
For liquid spills, cover with absorbent material from a cytotoxic spill kit.
-
For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Collect all contaminated materials into a designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, bench paper, plasticware, and any unused solid this compound should be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a sealed, leak-proof container labeled as cytotoxic liquid waste. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
Final Disposal:
-
All cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste management company.
The following decision tree can guide the selection of appropriate PPE based on the handling procedure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
